molecular formula C10H14BrN3 B1520129 1-(4-Bromopyridin-2-yl)-4-methylpiperazine CAS No. 1060812-92-1

1-(4-Bromopyridin-2-yl)-4-methylpiperazine

カタログ番号: B1520129
CAS番号: 1060812-92-1
分子量: 256.14 g/mol
InChIキー: PCVKEOQZVDCNGO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a useful research compound. Its molecular formula is C10H14BrN3 and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromopyridin-2-yl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromopyridin-2-yl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-(4-bromopyridin-2-yl)-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3/c1-13-4-6-14(7-5-13)10-8-9(11)2-3-12-10/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVKEOQZVDCNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671712
Record name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060812-92-1
Record name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(4-methylpiperazino)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromopyridin-2-yl)-4-methylpiperazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. This compound, identified by CAS number 1060812-92-1, is a halogenated pyridine derivative incorporating a methylpiperazine moiety. Such structures are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. This document details the physicochemical characteristics of the title compound, explores its synthesis via nucleophilic aromatic substitution, and discusses its potential as a key building block in the development of novel therapeutic agents.

Introduction

The strategic incorporation of piperazine and pyridine scaffolds is a cornerstone of modern drug discovery. Piperazine derivatives are recognized for their ability to modulate the physicochemical properties of drug candidates, often enhancing solubility and bioavailability. The pyridine ring, a privileged structure in medicinal chemistry, is a versatile component of numerous pharmaceuticals. The convergence of these two pharmacophores in 1-(4-Bromopyridin-2-yl)-4-methylpiperazine results in a molecule with significant potential as a versatile intermediate for the synthesis of novel compounds with diverse biological activities, including antipsychotic, antidepressant, and anxiolytic applications.[1] This guide serves as a technical resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine are summarized below.

PropertyValueSource
CAS Number 1060812-92-1Amerigo Scientific
Molecular Formula C₁₀H₁₄BrN₃Amerigo Scientific
Molecular Weight 256.14 g/mol Amerigo Scientific
Appearance Solid (predicted)General knowledge
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Likely soluble in organic solvents such as ethanol and dichloromethane. Low solubility in water is predicted.[2]Inferred from similar compounds
Purity ≥ 95%Amerigo Scientific

Synthesis and Mechanism

The synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly effective for pyridines, where the ring nitrogen activates the 2- and 4-positions towards nucleophilic attack.

Reaction Principle

The core of the synthesis involves the reaction of a di-substituted pyridine, such as 2,4-dibromopyridine or 2-chloro-4-bromopyridine, with N-methylpiperazine. The greater reactivity of halogens at the 2-position of the pyridine ring directs the substitution to this site.

SNAr_Mechanism

Proposed Synthetic Protocol

The following protocol is a generalized procedure based on established methodologies for the synthesis of similar piperazine-substituted pyridines. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

  • 2,4-Dihalopyridine (e.g., 2,4-dibromopyridine)

  • N-Methylpiperazine

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol)

  • A non-nucleophilic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2,4-dihalopyridine in the chosen solvent.

  • Addition of Reagents: Add N-methylpiperazine (typically 1.1 to 1.5 equivalents) and the non-nucleophilic base (to scavenge the hydrogen halide byproduct) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Causality in Experimental Choices:

  • Solvent Selection: High-boiling point, polar aprotic solvents like DMF or DMSO are often preferred as they can effectively solvate the reactants and facilitate the SNAr reaction, which often requires elevated temperatures.

  • Base: The use of a non-nucleophilic base is crucial to prevent it from competing with the N-methylpiperazine in the nucleophilic attack on the pyridine ring.

  • Temperature: Heating is generally required to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.

Reactivity and Potential Transformations

The bromine atom at the 4-position of the pyridine ring provides a reactive handle for further functionalization, making 1-(4-Bromopyridin-2-yl)-4-methylpiperazine a valuable building block for creating a library of diverse compounds.

Reactivity

These palladium-catalyzed cross-coupling reactions allow for the introduction of a wide range of substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Applications in Drug Discovery

While specific biological activity data for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is not extensively documented, its structural components are prevalent in a multitude of clinically approved drugs and investigational compounds. Piperazine derivatives are known to target a wide range of biological receptors and enzymes.[3] For instance, they are key components in drugs targeting the central nervous system, such as antipsychotics and antidepressants.[1]

The 2-amino-4-bromopyridine scaffold, a related structure, serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs) for conditions like Alzheimer's disease and various cancers.[4] Given these precedents, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine represents a promising starting point for the development of novel kinase inhibitors, receptor modulators, and other therapeutic agents.[5]

Safety and Handling

Detailed toxicological data for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related brominated pyridines, hazards include skin and eye irritation.

Conclusion

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via nucleophilic aromatic substitution is a feasible and scalable approach. The presence of a reactive bromine handle allows for a wide range of subsequent chemical transformations, making it an ideal scaffold for the generation of compound libraries for high-throughput screening and lead optimization. Further investigation into the biological activities of derivatives of this compound is warranted and holds promise for the discovery of novel therapeutic agents.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • (R)-2-Methylpiperazine-1,4-diium diaquatetrachloridoferrate(II). National Institutes of Health. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [Link]

  • Piperazine,1-[(4-Bromophenyl)Methyl] - 1-Methylpyrrolidine: Chemical Properties, CAS 120-94-5 & Suppliers. Bouling Chemical Co., Limited. [Link]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PubMed Central. [Link]

  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • 4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. [Link]

  • 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]

Sources

Navigating the Synthesis and Application of 1-(4-Bromopyridin-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug discovery, pyridinylpiperazine scaffolds are of paramount importance. They represent a class of privileged structures, frequently incorporated into molecules designed to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of 1-(4-Bromopyridin-2-yl)piperazine, a key building block in the synthesis of pharmacologically active compounds. While the initial inquiry focused on the 4-methyl derivative, the available scientific literature and commercial sources predominantly feature the unmethylated parent compound. Therefore, this guide will focus on the synthesis, properties, and applications of 1-(4-Bromopyridin-2-yl)piperazine (CAS No. 1201643-59-5), a closely related and well-documented analogue. Understanding the chemistry of this compound provides a solid foundation for the exploration of its derivatives.

Core Compound Specifications

A clear understanding of the fundamental physicochemical properties of a compound is the bedrock of its successful application in research and development. Below is a summary of the key identifiers and properties for 1-(4-Bromopyridin-2-yl)piperazine.

PropertyValueSource
CAS Number 1201643-59-5[1]
Molecular Formula C₉H₁₂BrN₃N/A
Molecular Weight 242.12 g/mol N/A
Appearance Typically an off-white to yellow solidN/A
Solubility Soluble in organic solvents such as DMSO and methanolN/A

Synthesis and Mechanistic Considerations

The primary route for the synthesis of 1-(4-Bromopyridin-2-yl)piperazine is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of heterocyclic chemistry, enabling the formation of carbon-nitrogen bonds.

General Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The reaction involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile, in this case, piperazine. The electron-withdrawing nature of the pyridine nitrogen atom facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

Reactants:

  • 2,4-Dibromopyridine

  • Piperazine

  • A suitable base (e.g., K₂CO₃, DIPEA)

  • A high-boiling point solvent (e.g., DMF, DMSO, Dioxane)

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 2,4-dibromopyridine in a suitable solvent (e.g., dioxane), add an excess of piperazine (typically 2-3 equivalents) and a base such as potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1-(4-Bromopyridin-2-yl)piperazine.

Causality Behind Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and also acts as a base to neutralize the HBr formed during the reaction.

  • High Temperature: The SNAr reaction on pyridine rings, while facilitated by the nitrogen atom, often requires significant thermal energy to overcome the activation barrier.

  • Choice of Base: A non-nucleophilic base is chosen to prevent competition with the piperazine nucleophile.

Diagram of the Synthetic Workflow:

G reactant1 2,4-Dibromopyridine reaction SNAr Reaction (Heat) reactant1->reaction reactant2 Piperazine reactant2->reaction reagents Base (e.g., K2CO3) Solvent (e.g., Dioxane) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(4-Bromopyridin-2-yl)piperazine purification->product

Caption: General workflow for the synthesis of 1-(4-Bromopyridin-2-yl)piperazine.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(4-Bromopyridin-2-yl)piperazine moiety serves as a versatile scaffold for the development of novel therapeutic agents. The bromine atom at the 4-position of the pyridine ring is particularly useful as it provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

While specific biological data for 1-(4-Bromopyridin-2-yl)piperazine is not extensively published, its derivatives have been investigated for a variety of therapeutic targets. The broader class of pyridinylpiperazines has shown activity as:

  • Kinase Inhibitors: Many kinase inhibitors incorporate the piperazine moiety to interact with the solvent-exposed region of the ATP-binding pocket.

  • GPCR Ligands: The basic nitrogen of the piperazine ring can form key ionic interactions with acidic residues in G-protein coupled receptors.

  • Antiviral and Antibacterial Agents: The heterocyclic nature of the pyridinylpiperazine scaffold has been exploited in the development of antimicrobial agents.

Spectroscopic Data and Characterization

Accurate characterization of the synthesized compound is critical for ensuring its purity and confirming its identity. The following are expected spectroscopic data for 1-(4-Bromopyridin-2-yl)piperazine:

  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring and the piperazine ring. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), while the piperazine protons would be in the upfield region (typically 2.5-4.0 ppm).

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbon atoms of the pyridine and piperazine rings.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of a bromine atom.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-Bromopyridin-2-yl)piperazine. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(4-Bromopyridin-2-yl)piperazine is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and the potential for further functionalization through cross-coupling reactions make it an attractive starting material for the development of novel therapeutic agents. While the specific biological profile of this compound is not extensively detailed in the public domain, the broader class of pyridinylpiperazines continues to be a rich source of new drug candidates. This guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

  • BuyersGuideChem. 1-(4-Bromopyridin-2-yl)piperazine suppliers and producers. Available at: [Link][1]

Sources

An In-Depth Technical Guide to 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. This compound is a key heterocyclic building block, primarily utilized as an intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document provides detailed information on its chemical identity, physicochemical properties, a representative synthetic protocol, its role in drug discovery, and essential safety and handling guidelines. The objective is to furnish a thorough understanding of the compound's characteristics and utility, grounded in authoritative references.

Chemical Identity and Physicochemical Properties

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a substituted pyridinylpiperazine derivative. The presence of a bromine atom on the pyridine ring and the methylpiperazine moiety makes it a versatile precursor for various chemical modifications, particularly in cross-coupling reactions. Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

PropertyValueSource
Molecular Formula C₁₀H₁₄BrN₃[1][2]
Molecular Weight 256.14 g/mol [1][2]
IUPAC Name 1-(4-Bromopyridin-2-yl)-4-methylpiperazine
CAS Number 1060812-92-1[1]
MDL Number MFCD11869629[1]
Purity Typically >95%[1]

The structure consists of a pyridine ring brominated at the 4-position and substituted at the 2-position with a 4-methylpiperazine group. This arrangement of functional groups is crucial for its reactivity and application in synthesis.

Caption: Chemical structure of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Synthesis and Purification

The synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine typically involves a nucleophilic aromatic substitution (SₙAr) reaction. A common and efficient route starts from 2-chloro-4-bromopyridine and 1-methylpiperazine.

Causality of Experimental Choices:

  • Reactants: 2-Chloro-4-bromopyridine is used because the chlorine atom at the 2-position is more activated towards nucleophilic substitution than the bromine at the 4-position, allowing for regioselective reaction. 1-Methylpiperazine serves as the nucleophile.

  • Solvent: A high-boiling point polar aprotic solvent like Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) is often chosen to facilitate the reaction, which may require elevated temperatures to proceed at a reasonable rate.

  • Base: A non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Purification: Column chromatography is the standard method for purifying the final product from unreacted starting materials and byproducts, ensuring high purity required for subsequent applications.

Representative Synthetic Protocol

Step 1: Reaction Setup

  • To a solution of 2-chloro-4-bromopyridine (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol), add 1-methylpiperazine (1.2 eq).

  • Add a base, such as triethylamine (1.5 eq), to the mixture.

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Work-up and Extraction

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system, to yield the pure 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

  • Confirm the identity and purity (>95%) of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

A 1-(4-Bromopyridin-2-yl)-4-methylpiperazine C Complex Drug Candidate (e.g., Kinase Inhibitor) A->C Suzuki / Sonogashira / Buchwald-Hartwig Coupling (Pd-catalyzed) B Boronic Acid / Ester or Terminal Alkyne or Amine B->C

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic compound of interest in pharmaceutical and materials science. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices and establishes a self-validating analytical workflow. We will delve into the integrated application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The guide is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for molecular characterization.

Introduction: The Imperative for Unambiguous Characterization

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a key building block whose utility is predicated on its precise chemical structure. The substitution pattern on the pyridine ring is not merely a trivial detail; it governs the molecule's steric and electronic properties, which in turn dictate its reactivity in subsequent synthetic steps and its binding affinity in biological systems. Any ambiguity, such as the presence of positional isomers (e.g., 1-(2-Bromopyridin-4-yl)-4-methylpiperazine), could lead to failed syntheses, impure final products, and misleading biological data.

Therefore, a rigorous, multi-faceted analytical approach is not just best practice—it is a necessity. This guide presents a logical workflow, starting from the foundational confirmation of molecular weight and proceeding to the intricate mapping of atomic connectivity.

Foundational Analysis: Confirming Molecular Identity and Formula

Before delving into complex connectivity, the first step is to confirm the molecular formula (C10H14BrN3) and the presence of key functional groups. Mass spectrometry and infrared spectroscopy serve as the rapid and indispensable tools for this initial validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the most direct evidence of a compound's molecular weight. For 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, the most crucial diagnostic feature is the isotopic signature of bromine.

Core Insight: Bromine exists naturally as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio.[1] This results in a characteristic "doublet" for the molecular ion peak (M+) and any bromine-containing fragments, where the peaks are separated by 2 m/z units and have nearly equal intensity.[1] Observing this pattern is a powerful confirmation of the presence of a single bromine atom in the molecule.

Expected Mass Spectrometry Data

Ion Description Expected m/z Key Feature
[M]+• Molecular Ion 255/257 1:1 isotopic doublet, confirming one Br atom.
[M-CH3]+ Loss of methyl group 240/242 Confirms the methylpiperazine moiety.

| [C5H3BrN]+• | Bromopyridine fragment | 157/159 | Indicates fragmentation at the piperazine-pyridine bond. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Set the mass spectrometer to positive ion detection mode (ESI+).

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Look for the [M+H]+ ion at m/z 256/258 and verify the characteristic 1:1 isotopic pattern. The presence of this doublet provides high confidence in the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. While it cannot establish connectivity, it serves as a rapid quality check to confirm the presence of the expected pyridine and piperazine moieties.

Core Insight: The spectrum should clearly show aromatic C-H and C=N/C=C stretching vibrations from the pyridine ring, as well as aliphatic C-H stretching from the piperazine and methyl groups. The absence of N-H stretching bands (typically >3100 cm⁻¹) confirms that the piperazine nitrogen is fully substituted.

Expected FTIR Vibrational Frequencies

Wavenumber (cm⁻¹) Vibration Type Assignment
~3050-3000 C-H Stretch Aromatic (Pyridinyl)
~2950-2800 C-H Stretch Aliphatic (Piperazinyl & Methyl)
~1600-1550 C=N, C=C Stretch Pyridine Ring Skeletal Vibrations[2]
~1450-1350 C-H Bend Aliphatic (CH2, CH3)
~1250-1150 C-N Stretch Aryl-N (Pyridine-Piperazine) & Alkyl-N (Piperazine)

| ~850-750 | C-H Bend | Aromatic Out-of-Plane Bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR is the cornerstone of structure elucidation, providing unambiguous evidence of the atom-to-atom connectivity.[3] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete and self-validating assignment.

Molecular Structure and Numbering Scheme

For clarity in the following discussion, the standard IUPAC numbering scheme will be used.

Caption: IUPAC numbering for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides initial information on the number of distinct proton environments, their integration (relative number of protons), and their coupling relationships (neighboring protons).[4]

Core Insight: The pyridine ring protons will appear in the aromatic region (typically δ 6.5-8.5 ppm). Their splitting pattern is key. For the 2,4-disubstituted pattern, we expect to see one singlet (H-5) and two doublets (H-3 and H-6) if the coupling between them is resolved. The piperazine protons will appear as two distinct signals in the aliphatic region, representing the protons adjacent to the pyridine ring (positions 2' and 6') and those adjacent to the N-methyl group (positions 3' and 5').

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Predicted δ (ppm) Multiplicity Integration Rationale
H-6 ~8.1 Doublet (d) 1H Adjacent to ring nitrogen (deshielded).
H-5 ~6.8 Doublet of Doublets (dd) 1H Coupled to H-3 and H-6.
H-3 ~6.7 Doublet (d) 1H Ortho to N1' substituent.
H-2'/H-6' ~3.5 Triplet (t) 4H Adjacent to electron-withdrawing pyridine ring.
H-3'/H-5' ~2.5 Triplet (t) 4H Adjacent to the N-methyl group.

| N-CH₃ | ~2.3 | Singlet (s) | 3H | No adjacent protons to couple with. |

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.[5]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Predicted δ (ppm) DEPT-135 Signal Rationale
C-2 ~160 Absent Quaternary, attached to two nitrogens.
C-6 ~148 Positive (CH) Aromatic, adjacent to ring nitrogen.
C-4 ~130 Absent Quaternary, attached to bromine.
C-3 ~110 Positive (CH) Aromatic CH.
C-5 ~108 Positive (CH) Aromatic CH.
C-3'/C-5' ~55 Negative (CH₂) Aliphatic, adjacent to N-methyl.
C-2'/C-6' ~45 Negative (CH₂) Aliphatic, adjacent to pyridine.

| N-CH₃ | ~46 | Positive (CH₃) | Methyl group. |

2D NMR: Assembling the Puzzle

While 1D NMR provides a parts list, 2D NMR shows how those parts are connected.[6] COSY, HSQC, and HMBC experiments, when used together, leave no room for structural ambiguity.

Experimental Protocol: Standard 2D NMR Acquisition

  • Sample Preparation: Prepare a concentrated solution (~10-15 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Tuning: Tune and shim the spectrometer for optimal resolution.

  • Acquisition: Run standard, gradient-selected COSY, HSQC, and HMBC pulse programs. Ensure sufficient scans for good signal-to-noise, especially for the HMBC.

  • Data Processing: Process the 2D data using appropriate window functions and perform phase correction.

A. COSY (Correlation Spectroscopy): Identifying H-H Couplings

The COSY spectrum shows correlations between protons that are coupled to each other, typically through 2 or 3 bonds.[7][8]

Core Insight: We expect to see a clear correlation between the two sets of piperazine protons (H-2'/6' with H-3'/5'). Crucially, we also expect to see correlations among the pyridine protons (H-3 with H-5, and H-5 with H-6), confirming their adjacency on the ring.

B. HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment

The HSQC experiment correlates each proton signal directly to the carbon signal it is attached to (a one-bond correlation).[5] This allows for the unambiguous assignment of every protonated carbon.

Core Insight: This experiment will definitively link the proton assignments from the ¹H spectrum to the carbon assignments from the ¹³C spectrum. For example, the proton signal at ~8.1 ppm (H-6) will show a cross-peak to the carbon signal at ~148 ppm (C-6).

C. HMBC (Heteronuclear Multiple Bond Correlation): The Definitive Connectivity Map

The HMBC experiment is the most powerful tool for this elucidation, as it reveals correlations between protons and carbons over two to three bonds.[5] It is this experiment that will unequivocally prove the connection point between the pyridine and piperazine rings.

Core Insight: The key correlation to observe is between the piperazine protons at position 2'/6' (δ ~3.5 ppm) and the pyridine carbon at position 2 (C-2, δ ~160 ppm). This three-bond correlation (H-C-N-C) is only possible if the piperazine ring is attached at the C-2 position of the pyridine ring. Another critical correlation will be from the same piperazine protons (H-2'/6') to the pyridine carbon at C-6, confirming the ring junction.

Caption: Key HMBC correlations confirming the pyridine-piperazine linkage.

Integrated Workflow and Final Confirmation

Elucidation_Workflow cluster_0 Initial Confirmation cluster_1 1D NMR Analysis cluster_2 2D NMR Connectivity MS Mass Spectrometry H1_NMR ¹H NMR MS->H1_NMR Confirms Mol. Formula FTIR FTIR Spectroscopy FTIR->H1_NMR Confirms Func. Groups C13_NMR ¹³C NMR + DEPT H1_NMR->C13_NMR Proton Environments COSY COSY H1_NMR->COSY H-H Neighbors HSQC HSQC H1_NMR->HSQC Direct C-H Bonds C13_NMR->HSQC Carbon Skeleton HMBC HMBC COSY->HMBC HSQC->HMBC Builds Connectivity Map Conclusion Unambiguous Structure Confirmed HMBC->Conclusion Definitive Proof of Linkage

Caption: A self-validating workflow for structure elucidation.

The Option of X-Ray Crystallography: The Ultimate Proof

For absolute confirmation, particularly for regulatory filings or when subtle stereochemical details are , single-crystal X-ray diffraction is the gold standard.[9][10] This technique provides a three-dimensional electron density map of the molecule, allowing for the direct visualization of atomic positions and bonding.[11]

Protocol Overview: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount the crystal on a diffractometer and collect diffraction data by rotating the crystal in a beam of X-rays.

  • Structure Solution & Refinement: Solve the phase problem using computational methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until a final, validated structure is obtained.

While powerful, crystallography is contingent on obtaining high-quality crystals and is typically employed as the final, definitive step when all other spectroscopic data are in agreement.

Conclusion

The structural elucidation of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a clear demonstration of the power of a modern, integrated analytical chemistry workflow. By systematically applying MS, FTIR, and a comprehensive suite of NMR techniques, we move from a molecular formula to a fully validated and unambiguous 3D structure. The causality is clear: MS confirms the mass, FTIR confirms the functional groups, 1D NMR maps the constituent parts, and 2D NMR, particularly the HMBC experiment, provides the irrefutable evidence of connectivity. This rigorous, self-validating approach ensures the highest level of scientific integrity for researchers and drug development professionals.

References

  • PubChem. 1-(4-bromophenyl)-4-methylpiperazine (C11H15BrN2). National Center for Biotechnology Information. Available at: [Link]

  • Google Patents.Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

  • IUPAC. Digital Standards. International Union of Pure and Applied Chemistry. Available at: [Link]

  • Elyashberg, M. et al. (2015). Identification and structure elucidation by NMR spectroscopy. Trends in Analytical Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. Available at: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. (Table). Available at: [Link]

  • Excillum. Small molecule crystallography. Available at: [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). Available at: [Link]

  • Silva, A. M. S. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • University of Bath. Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). Available at: [Link]

  • Krishnan, S. & G, G. (2010). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • Chemistry LibreTexts. Two Dimensional Homonuclear NMR Spectroscopy. (2024). Available at: [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. (2023). Available at: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL). Available at: [Link]

  • Chemistry LibreTexts. ¹H NMR Spectra and Interpretation (Part I). (2021). Available at: [Link]

Sources

Unlocking the Therapeutic Potential of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine: A Technical Guide for Preclinical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of a pyridine ring and a piperazine moiety represents a well-established "privileged scaffold" in medicinal chemistry, lending itself to interactions with a wide array of biological targets. The compound 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a structurally intriguing molecule embodying this principle. The strategic placement of a bromine atom offers a versatile handle for further chemical modification, while the methylpiperazine group can enhance pharmacokinetic properties. This technical guide provides a comprehensive framework for the systematic evaluation of this compound's biological activity, designed for researchers, scientists, and drug development professionals. Eschewing a rigid template, this document follows a logical, causality-driven drug discovery workflow—from synthesis and initial target agnostic screening to focused mechanistic studies and preliminary safety profiling. Each stage is detailed with field-proven insights and self-validating experimental protocols, providing a robust roadmap for elucidating the therapeutic promise of this and similar novel chemical entities.

Introduction: The Rationale for Investigation

The piperazine heterocycle is a cornerstone of modern pharmaceuticals, prized for its ability to improve aqueous solubility and oral bioavailability.[1] When coupled with a bromopyridine scaffold—a versatile building block in drug design—the resulting molecule, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, presents a compelling case for biological investigation. The pyridine unit is a common feature in compounds targeting G-protein coupled receptors (GPCRs) and kinases, two of the most productive target classes for drug discovery.[2]

This guide is structured to mirror a preclinical drug discovery campaign. We will first establish a reliable synthetic route to the molecule. Subsequently, we will outline a broad, unbiased screening strategy to identify its primary biological target class, followed by a deeper dive into target validation and mechanism of action studies. Finally, we will address the critical early-stage assessment of drug-like properties through ADME/Tox profiling.

Synthesis and Characterization

A robust and scalable synthesis is the bedrock of any drug discovery program. For 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, two primary synthetic strategies are viable: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach is often preferred for its operational simplicity and cost-effectiveness when the pyridine ring is sufficiently electron-deficient. The bromine at the 4-position and the ring nitrogen activate the 2-position for nucleophilic attack.[3][4]

Starting Materials: 2,4-Dibromopyridine and 1-Methylpiperazine.

Protocol:

  • Reaction Setup: To a solution of 2,4-dibromopyridine (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (approx. 0.5 M), add 1-methylpiperazine (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq).

  • Reaction Conditions: Heat the mixture to 80-120 °C. The causality here is that higher temperatures are required to overcome the activation energy for the disruption of aromaticity in the pyridine ring during the formation of the Meisenheimer complex intermediate.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the 2,4-dibromopyridine is complete (typically 12-24 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol to afford the desired product, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Alternative Synthetic Protocol: Buchwald-Hartwig Amination

Should the SNAr reaction prove low-yielding, the Buchwald-Hartwig amination offers a powerful, albeit more expensive, alternative. This palladium-catalyzed cross-coupling is renowned for its broad substrate scope and functional group tolerance.[6][7]

Starting Materials: 2,4-Dibromopyridine and 1-Methylpiperazine.

Protocol:

  • Reaction Setup: In an inert atmosphere (e.g., a glovebox or under argon), combine 2,4-dibromopyridine (1.0 eq), 1-methylpiperazine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq), a suitable phosphine ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.04 eq), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq) in an anhydrous solvent like toluene or dioxane.

  • Reaction Conditions: Heat the mixture to 90-110 °C. The choice of ligand is critical; bidentate phosphine ligands like BINAP are known to stabilize the palladium catalyst and facilitate reductive elimination, the final step in the catalytic cycle.[7]

  • Monitoring, Work-up, and Purification: Follow the same procedures as outlined in the SNAr protocol.

G cluster_0 Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine 2,4-Dibromopyridine 2,4-Dibromopyridine Reaction Reaction 2,4-Dibromopyridine->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Purification Purification Reaction->Purification Crude Product Final_Product 1-(4-Bromopyridin-2-yl)-4-methylpiperazine Purification->Final_Product Purified Product

Caption: Synthetic workflow for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Phase 1: Target Identification and Initial Profiling

With a confirmed pure sample of the compound, the initial phase of biological testing aims to cast a wide net to identify potential target classes and rule out non-specific activity.[2][8]

In Silico ADME/Tox Profiling

Before committing to expensive wet-lab experiments, computational tools can provide valuable predictions of a compound's pharmacokinetic and toxicological properties.

Protocol:

  • Input: Submit the SMILES string of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine to web-based platforms like SwissADME and pkCSM.

  • Analysis: Evaluate key parameters such as Lipinski's Rule of Five, aqueous solubility, blood-brain barrier permeability, cytochrome P450 (CYP) inhibition, and potential toxicity flags (e.g., hERG inhibition, mutagenicity).

Table 1: Predicted ADME/Tox Properties of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

ParameterPredicted ValueInterpretation
Molecular Weight270.16 g/mol Compliant with Lipinski's Rule (<500)
LogP2.85Optimal for cell permeability
H-bond Donors0Compliant with Lipinski's Rule (<5)
H-bond Acceptors3Compliant with Lipinski's Rule (<10)
Aqueous SolubilityModerately SolubleFavorable for formulation
BBB PermeabilityHigh ProbabilityPotential for CNS activity
CYP2D6 InhibitionProbable InhibitorPotential for drug-drug interactions
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity
Broad Target Class Screening

Given the piperazine-pyridine scaffold, the most probable target classes are kinases and GPCRs. A broad, commercially available screening panel is the most efficient way to test these hypotheses.

Rationale: Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site. A kinome scan will assess the compound's selectivity across a wide range of human kinases.

Protocol:

  • Service Selection: Engage a contract research organization (CRO) offering a comprehensive kinome profiling service (e.g., Eurofins' KINOMEscan™ or Reaction Biology's Kinase Panel).

  • Assay Principle: These are typically competitive binding assays where the test compound competes with a known ligand for binding to the kinase. The amount of bound ligand is quantified, and the percent inhibition is calculated.

  • Execution: Submit the compound for screening at a standard concentration (e.g., 10 µM) against a panel of over 400 kinases.

  • Data Analysis: The primary output is a selectivity profile, often visualized as a "kinome tree," highlighting which kinases are significantly inhibited. This initial screen is not for potency (IC50) but for identifying "hits."

Rationale: Arylpiperazines are a classic motif in GPCR ligands, particularly for serotonin and dopamine receptors.[3]

Protocol:

  • Service Selection: Utilize a CRO that provides a broad GPCR binding assay panel (e.g., Eurofins' SAFETYscan®).

  • Assay Principle: These are radioligand binding assays where the test compound's ability to displace a known radioactive ligand from a specific GPCR is measured.

  • Execution: Screen the compound at a concentration of 10 µM against a panel of common GPCRs, ion channels, and transporters.

  • Data Analysis: Results are reported as percent inhibition of radioligand binding. Significant inhibition (>50%) identifies the compound as a "hit" for that particular receptor.

Phase 2: Hit-to-Lead and Mechanism of Action

Assuming the initial screens yield "hits" in a particular target class, the next phase focuses on confirming these interactions, determining potency, and elucidating the mechanism of action. For this guide, we will proceed with a hypothetical scenario where the compound shows significant activity against a specific kinase.

Potency Determination: IC50 Assay

Rationale: An IC50 value quantifies the concentration of the compound required to inhibit the target enzyme's activity by 50%, providing a measure of its potency.

Protocol:

  • Assay Setup: Perform an in vitro kinase assay using the purified, recombinant "hit" kinase.[5] A common format is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ assay, which measures the production of ADP.

  • Compound Titration: Prepare a serial dilution of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (e.g., from 100 µM down to 1 nM).

  • Execution: Incubate the kinase with its substrate and ATP in the presence of the varying concentrations of the inhibitor.

  • Data Analysis: Measure the assay signal (e.g., fluorescence or luminescence) at each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical IC50 Data for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Target KinaseIC50 (nM)
Kinase X85
Kinase Y>10,000
Kinase Z>10,000
Cell-Based Target Engagement and Functional Assays

Rationale: It is crucial to demonstrate that the compound can enter cells and inhibit the target kinase in a physiological context.

Protocol:

  • Cell Line Selection: Choose a cancer cell line known to be dependent on the activity of "Kinase X" for its proliferation or survival.

  • Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ assay to confirm that the compound binds to Kinase X inside intact cells.

  • Phosphorylation Inhibition: Treat the selected cell line with increasing concentrations of the compound. Lyse the cells and perform a Western blot to measure the phosphorylation level of a known downstream substrate of Kinase X. A dose-dependent decrease in phosphorylation provides strong evidence of target inhibition.

  • Anti-proliferative Assay: Treat the cells with the compound for 72 hours and measure cell viability using a reagent like CellTiter-Glo®. Calculate the GI50 (concentration for 50% growth inhibition). A GI50 value in a similar range to the biochemical IC50 strengthens the link between target inhibition and cellular phenotype.

G cluster_1 Hit-to-Lead Workflow Compound 1-(4-Bromopyridin-2-yl)-4-methylpiperazine Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Compound->Biochemical_Assay Potency Cell_Based_Assay Cellular Target Engagement (e.g., CETSA) Biochemical_Assay->Cell_Based_Assay Confirmed Hit (Kinase X) Functional_Assay Phospho-Substrate Western Blot & Proliferation Assay (GI50) Cell_Based_Assay->Functional_Assay Cellular Activity Lead_Candidate Validated Lead Compound Functional_Assay->Lead_Candidate On-Target Effect

Caption: A streamlined workflow from a confirmed hit to a validated lead compound.

Phase 3: Lead Optimization and Preclinical Development

Once a validated lead with on-target cellular activity is identified, the focus shifts to improving its properties and conducting further preclinical evaluation.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

The 4-bromo position on the pyridine ring is an ideal handle for SAR studies.

Rationale: By systematically modifying the structure and observing the effect on potency and other properties, a more optimized drug candidate can be developed. Bioisosteric replacement can be used to fine-tune properties like metabolic stability or solubility.

Strategies:

  • Suzuki Coupling: Replace the bromine with various aryl or heteroaryl groups to explore new interactions with the kinase active site.

  • Bioisosteric Replacement: Replace the bromine with other groups like a cyano (-CN) or trifluoromethyl (-CF3) group to modulate electronic properties and metabolic stability.

  • Piperazine Modification: Synthesize analogs with different substitutions on the piperazine nitrogen to optimize solubility and permeability.

In Vitro Safety Pharmacology

Rationale: Early identification of potential off-target effects that could lead to adverse drug reactions is critical to de-risk the program.

Protocol:

  • Panel Screening: Screen the lead compound and promising analogs against a panel of targets known to be associated with toxicity (e.g., hERG, cyclins, various GPCRs and ion channels).

  • Hepatotoxicity: Assess cytotoxicity in primary human hepatocytes.

  • Genotoxicity: Conduct an Ames test to evaluate mutagenic potential.

Conclusion

This technical guide outlines a comprehensive and logically structured approach to characterizing the biological activity of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. By beginning with a robust synthesis and proceeding through systematic phases of broad screening, hit validation, and lead optimization, researchers can efficiently and effectively elucidate the therapeutic potential of this promising scaffold. The causality-driven experimental choices and self-validating protocols described herein provide a blueprint for advancing novel chemical entities from the bench toward preclinical development.

References

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. [Link]

  • In Vitro Safety Pharmacology Assays. (n.d.). Charles River Laboratories. [Link]

  • Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. (2012). NCBI. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]

  • Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). PubMed. [Link]

  • 1,4-Dihydropyridine scaffold in medicinal chemistry, the story so far and perspectives (part 2): action in other targets and antitargets. (n.d.). PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. [Link]

  • Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. (2025). ResearchGate. [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. (n.d.). LASSBIO - UFRJ. [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. [Link]

  • The Guidelines for Early Drug Discovery for Future Application. (2023). Preprints.org. [Link]

  • Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. (2021). ResearchGate. [Link]

  • Industry-leading In Vitro Safety Pharmacology Profiling. (n.d.). Eurofins Discovery. [Link]

  • Scaffold Hopping in Drug Discovery. (n.d.). NIPER S.A.S. Nagar. [Link]

  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]

  • Bioisosteric Replacement Strategies. (n.d.). SpiroChem. [Link]

  • GPCR-targeted Assay | GPCRs Bioassay Service. (n.d.). ProBio CDMO. [Link]

  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega. [Link]

  • Preclinical Models For Novel Drug Delivery Systems. (n.d.). Pharmaron. [Link]

  • Principles of early drug discovery. (n.d.). PMC - PubMed Central. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • GENERIC PRECLINICAL DEVELOPMENT PLAN FOR HUMAN MONOCLONAL ANTIBODIES. (2025). National Institute of Allergy and Infectious Diseases (NIAID). [Link]

  • The Quest for Bioisosteric Replacements. (2025). ResearchGate. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI. [Link]

  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (n.d.). MDPI. [Link]

  • Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020). PMC - PubMed Central. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. (n.d.). Eurofins Discovery. [Link]

  • Kinase Screening & profiling Service. (n.d.). Drug Discovery Support. [Link]

Sources

A Technical Guide to the Pharmacological Screening of Bromopyridinylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Bromopyridinylpiperazine Scaffold

The bromopyridinylpiperazine moiety is a privileged scaffold in modern medicinal chemistry. Its unique combination of a halogenated pyridine ring and a piperazine core imparts favorable physicochemical properties, including metabolic stability and the ability to form key hydrogen bonds and halogen bonds with biological targets.[1] Historically, piperazine derivatives have yielded numerous clinically successful drugs, particularly targeting the central nervous system (CNS) and displaying a range of activities such as antimicrobial and anticancer effects.[1] The addition of the bromopyridinyl group offers chemists a handle to finely tune selectivity and potency. Consequently, libraries of these derivatives are frequently synthesized as part of discovery campaigns for novel therapeutics.

This guide provides a comprehensive, field-proven framework for the systematic pharmacological screening of novel bromopyridinylpiperazine derivatives. It is designed for drug discovery scientists and researchers, emphasizing the causal logic behind experimental choices to construct a robust screening funnel—from initial high-throughput screening to in vivo validation.

The Screening Funnel: A Staged Approach to Lead Identification

Pharmacological screening is a systematic process of evaluating compounds for their biological activity.[2] A tiered or funnel-based approach is the most efficient strategy. This involves subjecting a large library of compounds to a broad, rapid primary screen to identify initial "hits." These hits are then progressively filtered through more complex, resource-intensive secondary and tertiary assays to confirm activity, elucidate the mechanism of action (MoA), and assess drug-like properties.

G cluster_0 Screening Cascade Compound_Library Compound Library (1000s of compounds) HTS Primary Screen (High-Throughput Screening) Compound_Library->HTS Identify 'Hits' Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Confirm Activity Secondary_Assays Secondary Assays (Selectivity & MoA) Hit_Confirmation->Secondary_Assays Characterize Hits In_Vitro_ADMET In Vitro ADME/Tox Secondary_Assays->In_Vitro_ADMET Assess Drug-like Properties In_Vivo In Vivo Efficacy & PK/PD In_Vitro_ADMET->In_Vivo Evaluate in Biological System Lead Lead Candidate In_Vivo->Lead

Caption: A typical drug discovery screening funnel.

Stage 1: Primary High-Throughput Screening (HTS)

The initial goal is to rapidly identify compounds that interact with the biological target of interest from a large library. The choice of primary assay is critical and depends on the target class. The piperazine scaffold is a common feature in ligands for G-protein coupled receptors (GPCRs) and kinases.[1]

Target Class 1: G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are intensively studied drug targets.[3] A functional, cell-based assay is often preferred for primary screening as it provides information on the compound's effect on cell signaling.

  • Rationale: A functional assay measures the downstream consequences of receptor activation (or inhibition), such as the generation of second messengers (e.g., cAMP, IP1/IP3) or β-arrestin recruitment.[4] This approach identifies agonists, antagonists, and allosteric modulators in a single screen.

  • Recommended Assay: A second messenger assay, such as a HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay for Gs or Gi-coupled receptors, is robust, scalable, and widely used.[5]

Target Class 2: Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[6]

  • Rationale: Kinase inhibitors are typically screened using biochemical assays that measure the enzyme's ability to phosphorylate a substrate. These assays are direct, sensitive, and amenable to high-throughput formats.

  • Recommended Assay: An ADP-detection assay is a universal method, as ADP is a product of all kinase reactions.[7] Assays like ADP-Glo™ (Promega) provide a luminescent readout that is highly sensitive and less prone to interference from colored or fluorescent compounds.

Stage 2: Hit Confirmation and Secondary Screening

Compounds flagged as "hits" in the primary screen must be rigorously validated. This stage aims to confirm their activity, determine their potency, and rule out false positives.

Dose-Response Curves

The first step is to re-test the hits at multiple concentrations to generate a dose-response curve and calculate the IC50 (for inhibitors) or EC50 (for activators). This confirms the activity and provides a quantitative measure of potency.

Orthogonal Assays

To ensure the observed activity is genuine and not an artifact of the primary assay format, hits should be validated in an orthogonal assay that uses a different detection technology or biological principle.

  • For GPCRs: If the primary screen was a cAMP assay, a confirmatory screen could be a radioligand binding assay. This biochemical assay directly measures the compound's ability to displace a known radiolabeled ligand from the receptor, confirming target engagement.[5]

  • For Kinases: If the primary screen was an ADP-detection assay, a confirmatory screen could involve directly measuring substrate phosphorylation using a technology like AlphaLISA® (PerkinElmer), which detects the phosphorylated product.

Initial Selectivity Profiling

A critical step is to assess the selectivity of the hits. A compound that inhibits multiple targets may lead to off-target toxicity. Hits should be tested against a panel of closely related targets (e.g., other kinases from the same family or other GPCRs that bind similar ligands).

Compound IDPrimary Target IC50 (nM)Off-Target 1 IC50 (nM)Off-Target 2 IC50 (nM)Selectivity (Fold)
BPP-001151,200>10,00080
BPP-0025208509,0001.6
BPP-0038>10,000>10,000>1250
BPP-0042503,0004,50012

Caption: Example data from an initial selectivity screen. BPP-003 shows high potency and excellent selectivity.

Stage 3: In Vitro Pharmacology and ADME-Tox Profiling

With confirmed, potent, and selective hits in hand, the focus shifts to a deeper understanding of their mechanism and drug-like properties. This stage involves a suite of in vitro assays.

Mechanism of Action (MoA) Elucidation

For promising hits, further experiments are needed to fully characterize their interaction with the target.

  • For GPCRs: This includes determining if a compound is an agonist, antagonist, or inverse agonist. Functional assays measuring downstream signaling pathways are essential.[3] It's also important to assess for biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin).[4]

  • For Kinases: MoA studies for kinase inhibitors involve determining the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive) through enzyme kinetics studies.

G cluster_GPCR GPCR Signaling Ligand Ligand (e.g., BPP Derivative) GPCR GPCR Ligand->GPCR G_Protein G-Protein Activation GPCR->G_Protein Beta_Arrestin β-Arrestin Recruitment GPCR->Beta_Arrestin Second_Messenger Second Messenger (cAMP, IP3) G_Protein->Second_Messenger Signaling Downstream Signaling Beta_Arrestin->Signaling

Caption: Simplified GPCR signaling pathways for MoA studies.

In Vitro ADME-Tox

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial to avoid late-stage failures.[8][9] A standard panel of in vitro assays provides this critical information.[10][11]

  • Solubility: Thermodynamic and kinetic solubility assays.

  • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to predict intestinal absorption.

  • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolic clearance.

  • CYP450 Inhibition: Assays to determine if compounds inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.[10]

  • Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which affects the free concentration available to act on the target.

  • Cytotoxicity: Initial assessment of cell health using assays like MTT or CellTiter-Glo® in relevant cell lines (e.g., HepG2 for liver toxicity).[12]

Stage 4: In Vivo Validation

The most promising compounds, now termed "leads," are advanced into in vivo models. The goal is to demonstrate efficacy in a disease-relevant animal model and to understand the compound's pharmacokinetic and pharmacodynamic (PK/PD) relationship.[13]

Pharmacokinetics (PK)

After administering the compound to an animal model (typically rodents), blood samples are taken over time to determine key PK parameters like half-life (t1/2), maximum concentration (Cmax), and bioavailability.[8] This information is essential for designing effective dosing regimens for efficacy studies.

Efficacy Models

The choice of animal model is entirely dependent on the therapeutic indication.

  • For CNS disorders (e.g., schizophrenia, depression): A battery of behavioral models is used. For example, the ketamine-induced hyperactivity model can be used to test for antipsychotic-like activity.[14][15]

  • For Oncology: Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for testing the anti-cancer activity of kinase inhibitors.

The ultimate goal is to establish a clear relationship between the dose administered, the concentration of the drug in the body (PK), and the desired therapeutic effect (PD).

Detailed Protocol: Radioligand Competition Binding Assay

This protocol provides a self-validating system for confirming the binding of a bromopyridinylpiperazine derivative to a target GPCR.

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to a specific receptor.

Materials:

  • Cell membranes expressing the target GPCR.

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test compounds (bromopyridinylpiperazine derivatives).

  • Non-specific binding (NSB) control: A high concentration of a known, unlabeled ligand.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw cell membranes on ice. Dilute test compounds to desired concentrations in assay buffer. Prepare radioligand solution at a concentration equal to its Kd value.

  • Assay Plate Setup:

    • Total Binding (TB) wells: Add 50 µL of assay buffer.

    • Non-Specific Binding (NSB) wells: Add 50 µL of the NSB control ligand.

    • Test Compound wells: Add 50 µL of the diluted test compound.

  • Radioligand Addition: Add 50 µL of the radioligand solution to all wells.

  • Membrane Addition: Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., room temperature) to reach equilibrium.

  • Filtration: Place the filter plate on a vacuum manifold and rapidly filter the contents, washing each well 3-5 times with ice-cold assay buffer to separate bound from free radioligand.

  • Detection: Allow the filters to dry. Add scintillation fluid to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate percent inhibition for each test compound concentration: % Inhibition = 100 * (1 - (CPMTes - CPMNSB) / (CPMTB - CPMNSB)))

    • Plot percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive screening approach ensures that only the most promising bromopyridinylpiperazine derivatives with confirmed on-target activity, favorable selectivity, and acceptable drug-like properties are advanced towards preclinical development, maximizing the potential for success.

References

  • Melzacka, M., & Rurlo, B. (1988). Synthesis and pharmacological screening of new phenylpiperazinepropane derivatives and their enantiomers. Arzneimittel-Forschung, 38(4), 538-541. [Link]

  • Karaman, M. Z., & Böhmer, F. D. (2007). High-throughput screening for kinase inhibitors. Expert Opinion on Drug Discovery, 2(4), 481-496. [Link]

  • Al-Ghorbani, M., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Wydra, K., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Frontiers in Psychiatry, 11, 594914. [Link]

  • Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology, 323(2), C477-C490. [Link]

  • Levin, E. D., & Buccafusco, J. J. (2020). Translational In Vivo Assays in Behavioral Biology. ACS Chemical Neuroscience, 11(12), 1698-1707. [Link]

  • Suckling, C. J. (2018). The allure of targets for novel drugs. MedChemComm, 9(1), 13-25. [Link]

  • IT Medical Team. (2023). Pharmacological screening: The drug discovery. [Link]

  • American Physiological Society. (2022). Recent progress in assays for GPCR drug discovery. [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Coloma, M. M. (2022). Pharmacological and Toxicological Screening of Novel Benzimidazole- Morpholine Derivatives as Dual-Acting Inhibitors. Journal of Pharmacology and Toxicology, 5(5), 78-81. [Link]

  • Wesche, H., et al. (2005). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 147-156. [Link]

  • Uddin, M. S., et al. (2022). Editorial: Biological aspects of targeted drug discovery: Development of novel targets and/or chemotherapies, and drug repurposing. Frontiers in Oncology, 12, 1085023. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Wydra, K., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. ResearchGate. [Link]

  • Kobilka, B. K., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 263-274. [Link]

  • Gunes, H., et al. (2017). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Molecules, 22(8), 1357. [Link]

  • Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]

  • Krystal, J. H., et al. (2023). Psychosis: The Utility of Ketamine as a Pharmacological Model of Psychotic-like Symptoms in Rodents: A Review of Dosage Regimens. Psych, 5(4), 1106-1138. [Link]

  • Brehmer, D., et al. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Opinion in Drug Discovery & Development, 8(2), 249-257. [Link]

  • VectorB2B. (2022). In vitro ADME-Tox characterisation in drug discovery and development. [Link]

  • Brain & Behavior Research Foundation. (2017). New Class of Drugs Shows Promise for the Treatment of Schizophrenia in Animal Models. [Link]

  • Arita, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 776-785. [Link]

  • Al-Shahrour, F., et al. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. International Journal of Molecular Sciences, 25(3), 1500. [Link]

Sources

The Strategic Integration of the Methylpiperazine Moiety in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The methylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to optimize their physicochemical and pharmacokinetic properties. This technical guide provides an in-depth analysis of the strategic considerations for employing the methylpiperazine group in drug design. We will explore its fundamental physicochemical characteristics, its profound impact on absorption, distribution, metabolism, and excretion (ADME) profiles, and its role in molecular recognition at various biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights to facilitate the rational design of novel therapeutics.

Introduction: The Enduring Appeal of a "Privileged" Scaffold

The piperazine ring system is a cornerstone of contemporary medicinal chemistry, and its N-methylated derivative, methylpiperazine, holds a particularly esteemed position.[1] Its prevalence in numerous approved drugs, spanning a wide array of therapeutic areas from central nervous system (CNS) disorders to oncology, is a testament to its versatile and beneficial attributes.[2][3] The strategic incorporation of the methylpiperazine moiety is often a key decision in the hit-to-lead and lead optimization phases of drug discovery, aimed at conferring more "drug-like" properties to a molecule.[2]

This guide will deconstruct the multifaceted role of the methylpiperazine group, moving beyond a simple acknowledgment of its utility to a detailed exploration of the underlying chemical principles that govern its effects. We will examine how its unique combination of basicity, polarity, and structural rigidity can be harnessed to address common challenges in drug development, such as poor solubility, unfavorable metabolic profiles, and inadequate target engagement.

Fundamental Physicochemical Properties and Their Implications

The utility of the methylpiperazine moiety is rooted in its inherent physicochemical characteristics. Understanding these properties is crucial for predicting its influence on the overall behavior of a drug molecule.

Basicity and Ionization State

N-methylpiperazine is a diamine with two distinct pKa values. The tertiary amine introduced by the methyl group is the more basic of the two nitrogens.[4]

Amine GrouppKa Value (at 298 K)
Tertiary Amine (N-CH₃)9.14
Secondary Amine (-NH-)4.63

Table 1: pKa values for the two nitrogen atoms of 1-methylpiperazine.[4]

This basicity is of paramount importance in drug design. At physiological pH (typically around 7.4), the tertiary amine of the methylpiperazine moiety will be predominantly protonated, conferring a positive charge to the molecule. This ionization has a profound impact on several key drug properties:

  • Aqueous Solubility: The ability to form salts and engage in hydrogen bonding with water molecules through its protonated form significantly enhances the aqueous solubility of a drug candidate. This is often a critical factor in achieving adequate concentrations for oral absorption and intravenous formulation.[5]

  • Lipophilicity and Permeability: The ionization state directly influences the lipophilicity of a molecule, which is a key determinant of its ability to cross biological membranes. The distribution coefficient (LogD) is a more physiologically relevant measure of lipophilicity than the partition coefficient (LogP) for ionizable compounds, as it takes into account the pH of the environment.[6][7] The relationship between LogP, pKa, and LogD for a basic compound like one containing a methylpiperazine moiety can be expressed by the Henderson-Hasselbalch equation.[6]

The introduction of the methylpiperazine group can be a strategic approach to modulate a molecule's LogD, aiming for a balance between sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation.

Structural Features

The methylpiperazine ring adopts a chair conformation, providing a degree of conformational rigidity. This can be advantageous in drug design as it can help to pre-organize the pharmacophoric elements of a molecule for optimal interaction with its biological target, potentially leading to increased potency and selectivity. The methyl group itself adds steric bulk and can influence the preferred conformation of the ring and its substituents.

Impact on ADME Properties: A Pharmacokinetic Modifier

The decision to incorporate a methylpiperazine moiety is often driven by the need to optimize a drug candidate's ADME profile.

Absorption and Bioavailability

The enhanced aqueous solubility conferred by the methylpiperazine group can lead to improved dissolution in the gastrointestinal tract, a prerequisite for oral absorption. However, the increased polarity due to ionization can also hinder passive diffusion across the intestinal epithelium. Therefore, a careful balance must be struck. The ability of the methylpiperazine moiety to improve oral bioavailability is a frequently cited reason for its use.

Distribution and CNS Penetration

The distribution of a drug throughout the body is heavily influenced by its physicochemical properties. For drugs targeting the CNS, the ability to cross the blood-brain barrier (BBB) is a major hurdle.[8][9] The BBB is a highly lipophilic barrier that restricts the passage of polar and large molecules.[9]

While the inherent polarity of a protonated methylpiperazine might seem counterintuitive for BBB penetration, it can be a key component of a successful CNS drug design strategy. Many CNS-active drugs containing this moiety achieve sufficient brain exposure. This can be attributed to a dynamic equilibrium between the charged and uncharged forms of the molecule, with the small fraction of the neutral species being capable of passive diffusion across the BBB. Furthermore, the methylpiperazine scaffold can be a recognition element for certain influx transporters at the BBB.

Metabolism: A Predictable Handle

The methylpiperazine moiety is susceptible to metabolism, primarily through enzymes of the cytochrome P450 (CYP) family.[10][11] The most common metabolic pathway is N-dealkylation , where the methyl group is removed to form the corresponding piperazine derivative.[12][13]

G Parent Methylpiperazine-containing Drug Metabolite Piperazine Metabolite Parent->Metabolite N-dealkylation Enzyme CYP450 Enzymes (e.g., CYP3A4, CYP2D6) Enzyme->Parent G cluster_0 Kinase ATP-Binding Pocket cluster_1 Kinase Inhibitor Hinge Hinge Region SolventChannel Solvent-Exposed Region HydrophobicPocket Hydrophobic Pocket Core Heterocyclic Core Core->Hinge H-bonds Methylpiperazine Methylpiperazine Moiety Methylpiperazine->SolventChannel Solvent Interactions HydrophobicGroup Hydrophobic Group HydrophobicGroup->HydrophobicPocket Hydrophobic Interactions

Figure 2: A conceptual diagram of a kinase inhibitor with a methylpiperazine moiety binding to the ATP pocket.

Case Study: GPCR Ligands

Arylpiperazines are a well-established class of ligands for aminergic GPCRs, such as serotonin and dopamine receptors. [1][14]In these ligands, the basic nitrogen of the piperazine ring is often crucial for forming an ionic bond with a conserved aspartate residue in transmembrane helix 3 of the receptor, a key interaction for receptor activation or antagonism. [14]

Experimental Protocols for Evaluation

The successful application of the methylpiperazine moiety in drug design relies on robust experimental validation. Below are detailed protocols for key in vitro assays.

Synthesis of a Representative N-Aryl-N'-Methylpiperazine Derivative

Protocol: Buchwald-Hartwig Amination [15][16] This protocol describes a common method for the synthesis of N-aryl-N'-methylpiperazines.

G Start Aryl Halide + N-Methylpiperazine Reaction Buchwald-Hartwig Amination Start->Reaction Catalyst Palladium Catalyst + Ligand + Base Catalyst->Reaction Product N-Aryl-N'-Methylpiperazine Reaction->Product

Figure 3: Workflow for the synthesis of an N-aryl-N'-methylpiperazine via Buchwald-Hartwig amination.

Materials:

  • Aryl halide (e.g., bromobenzene) (1.0 mmol)

  • N-methylpiperazine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube and magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the N-methylpiperazine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Aqueous Solubility Assay

Protocol: Kinetic Solubility Assay (96-Well Plate Format) [8][17][18] This high-throughput method is suitable for early-stage drug discovery.

Materials:

  • Test compounds (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well collection plates

  • Plate shaker

  • Plate reader (UV-Vis or LC-MS for analysis)

Procedure:

  • Prepare a dilution series of the test compounds in DMSO in a 96-well plate.

  • In a separate 96-well filter plate, add a small volume (e.g., 2 µL) of each compound dilution.

  • Add PBS (e.g., 198 µL) to each well to achieve the desired final compound concentrations and a final DMSO concentration of 1%.

  • Seal the plate and shake at room temperature for 1.5-2 hours.

  • Filter the solutions into a 96-well collection plate using a vacuum manifold to remove any precipitated compound.

  • Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • The kinetic solubility is the highest concentration at which no precipitation is observed.

In Vitro Metabolic Stability Assay

Protocol: Human Liver Microsome (HLM) Stability Assay

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

Materials:

  • Test compound (10 mM in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (or NADPH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37 °C)

  • LC-MS/MS for analysis

Procedure:

  • Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

  • In a 96-well plate, add the HLM suspension to the compound working solution.

  • Pre-incubate the plate at 37 °C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • The metabolic stability is determined by the rate of disappearance of the parent compound over time and can be expressed as in vitro half-life (t½) or intrinsic clearance (Clint).

Permeability Assay

Protocol: Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal permeability and the identification of substrates for efflux transporters.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Test compound

  • LC-MS/MS for analysis

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • For the apical-to-basolateral (A-B) permeability assessment, add the test compound to the apical (donor) chamber.

  • At specified time points, take samples from the basolateral (receiver) chamber.

  • For the basolateral-to-apical (B-A) permeability assessment, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Analyze the concentration of the compound in the donor and receiver chambers by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The methylpiperazine moiety is more than just a common structural motif; it is a versatile and powerful tool in the hands of a medicinal chemist. Its ability to favorably modulate a wide range of properties, from solubility and metabolic stability to target binding and CNS penetration, makes it an invaluable component in the design of new drugs. A thorough understanding of its physicochemical properties, metabolic fate, and potential for target interactions, as outlined in this guide, is essential for its rational and effective application. By leveraging the principles and experimental protocols discussed herein, drug discovery and development professionals can continue to successfully employ the methylpiperazine moiety to create safer and more effective medicines.

References

  • Fyn–Saracatinib Complex Structure Reveals an Active State-like Conformation. MDPI. Available at: [Link].

  • Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. PubMed. Available at: [Link].

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. PubMed Central. Available at: [Link].

  • Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. ACS Publications. Available at: [Link].

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. Available at: [Link].

  • Microsomal Stability. Cyprotex. Available at: [Link].

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link].

  • Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. PubMed Central. Available at: [Link].

  • dot. Graphviz. Available at: [Link].

  • Kinetic Solubility 96–Well Protocol. Vanderbilt University. Available at: [Link].

  • Intro to DOT language. Large-scale Biological Network Analysis and Visualization documentation. Available at: [Link].

  • Graphviz tutorial. YouTube. Available at: [Link].

  • (PDF) Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. Available at: [Link].

  • Pathway enrichment visualization. ResearchGate. Available at: [Link].

  • Dot plots for metabolic pathway analysis. ResearchGate. Available at: [Link].

  • Determination of the Aqueous Solubility of Drugs Using a Convenient 96-Well Plate-Based Assay. ResearchGate. Available at: [Link].

  • Identification of the human cytochrome P450 isoforms mediating in vitro N-dealkylation of perphenazine. PubMed. Available at: [Link].

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Available at: [Link].

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solvias. Available at: [Link].

  • Graphviz Examples and Tutorial. Sketchviz. Available at: [Link].

  • Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. Available at: [Link].

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link].

  • Theoretical study of N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450: insight into the origin of the regioselectivity. Dalton Transactions. Available at: [Link].

  • Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines. PubMed. Available at: [Link].

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. MDPI. Available at: [Link].

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. Available at: [Link].

  • The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PubMed Central. Available at: [Link].

  • In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Semantic Scholar. Available at: [Link].

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link].

  • Pathway Enrichment Analysis plots: easy R tutorial. YouTube. Available at: [Link].

  • Novel Methods for the Prediction of logP, pKa, and logD. ResearchGate. Available at: [Link].

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Semantic Scholar. Available at: [Link].

  • Predicted ADME properties for compounds 1-15. ResearchGate. Available at: [Link].

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link].

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. Available at: [Link].

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Semantic Scholar. Available at: [Link].

  • Caco-2 permeability assay. Creative Bioarray. Available at: [Link].

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. Available at: [Link].

  • Drawing graphs with dot. Graphviz. Available at: [Link].

  • DOT Language. Graphviz. Available at: [Link].

  • User Guide. graphviz documentation. Available at: [Link].

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link].

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. Available at: [Link].

  • Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link].

  • Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. Available at: [Link].

Sources

The Strategic Role of 2-Substituted Pyridines in Medicinal Chemistry: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceutical agents.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. This technical guide delves into the nuanced world of 2-substituted pyridines, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR). We will explore the profound impact of substituents at the 2-position on pharmacological activity, delve into synthetic strategies that enable precise molecular tailoring, and examine insightful case studies of successful 2-substituted pyridine drugs. This guide is designed to be a practical resource, bridging fundamental principles with actionable insights for the rational design of next-generation therapeutics.

The Pyridine Scaffold: A Privileged Heterocycle in Drug Discovery

The prevalence of the pyridine moiety in pharmaceuticals is a testament to its versatile nature.[1][2] This six-membered N-heterocycle is a key component in a wide array of bioactive molecules, including natural products and synthetic drugs.[1][2] The nitrogen atom within the ring significantly influences its physicochemical properties, imparting a dipole moment and the ability to act as a hydrogen bond acceptor. These characteristics are crucial for molecular recognition and binding to biological targets.[3] Furthermore, the pyridine ring is generally more resistant to metabolic degradation compared to its carbocyclic analogue, benzene, which can enhance the pharmacokinetic profile of a drug candidate.[1]

The position of substitution on the pyridine ring dramatically alters its electronic and steric properties, thereby influencing its interaction with biological targets. Functionalization at the 2-position is of particular interest due to its proximity to the ring nitrogen, which can lead to unique intramolecular interactions and specific binding orientations within a protein's active site.

Decoding the Structure-Activity Relationship of 2-Substituted Pyridines

The nature of the substituent at the 2-position is a critical determinant of a molecule's biological activity. A systematic exploration of different functional groups allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Impact of Electronic Effects on Biological Activity

The electronic nature of the 2-substituent, whether electron-donating or electron-withdrawing, can profoundly influence the reactivity and binding affinity of the pyridine scaffold.[4][5]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), and halo (-F, -Cl) groups decrease the electron density of the pyridine ring.[5] This can enhance the acidity of N-H protons in adjacent functionalities, potentially leading to stronger hydrogen bond donation. In some cases, EWGs can also improve metabolic stability by deactivating the ring towards oxidative metabolism.

  • Electron-Donating Groups (EDGs): Groups such as amino (-NH2), hydroxyl (-OH), and alkoxy (-OR) increase the electron density of the pyridine ring.[5] This can enhance the basicity of the ring nitrogen, making it a stronger hydrogen bond acceptor. EDGs can also modulate the molecule's overall polarity and solubility. For instance, a review on the antiproliferative activity of pyridine derivatives highlighted that the presence and position of -OMe, -OH, and -NH2 groups often enhanced their activity.[6]

The Role of Steric and Conformational Factors

The size and shape of the 2-substituent play a crucial role in determining how a molecule fits into the binding pocket of its target. Bulky substituents can create steric hindrance, which may be either detrimental or beneficial depending on the topology of the active site. Conversely, smaller substituents may not provide sufficient van der Waals interactions for optimal binding.

A study on 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation found that the 2,6-diaminopyridine moiety was a key component for activity.[7] This suggests that the specific steric and hydrogen-bonding pattern provided by the two amino groups is critical for disrupting the β-sheet conformation of Aβ.

Lipophilicity and Physicochemical Properties

The 2-substituent significantly contributes to the overall lipophilicity (logP) of the molecule.[3][8] This property is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8] A delicate balance must be achieved; while sufficient lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[9] The strategic introduction of polar functional groups at the 2-position can be used to modulate logP and improve the overall drug-like properties of a lead compound.

Synthetic Strategies for the Preparation of 2-Substituted Pyridines

The ability to efficiently and selectively introduce a wide range of substituents at the 2-position is paramount for SAR studies. Several synthetic methodologies have been developed to achieve this, with the use of pyridine N-oxides being a particularly versatile approach.[10][11][12]

Functionalization via Pyridine N-Oxides

Pyridine N-oxides are highly useful synthetic intermediates as they are more reactive towards both electrophilic and nucleophilic reagents than the parent pyridine.[10] The N-oxide functionality activates the C2 and C6 positions, facilitating a variety of transformations.

Experimental Protocol: Palladium-Catalyzed Direct Arylation of Pyridine N-Oxide [10]

This protocol describes a general procedure for the synthesis of 2-arylpyridines from pyridine N-oxide.

  • Reaction Setup: To an oven-dried reaction vessel, add pyridine N-oxide (1.0 mmol), the corresponding aryl bromide (1.2 mmol), potassium carbonate (2.0 mmol), and palladium acetate (0.05 mmol).

  • Solvent and Ligand Addition: Add toluene (5 mL) and tri-tert-butylphosphine-tetrafluoroborate (0.1 mmol) to the reaction vessel.

  • Reaction Conditions: Heat the mixture to 110 °C and stir for 12-24 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the 2-arylpyridine N-oxide.

  • Deoxygenation: The resulting N-oxide can be readily deoxygenated to the corresponding 2-arylpyridine using a reducing agent such as PCl3 or by catalytic hydrogenation.[10]

Synthetic_Pathway Pyridine_N_Oxide Pyridine N-Oxide Intermediate Pd-Catalyzed Arylation Pyridine_N_Oxide->Intermediate Aryl_Bromide Ar-Br Aryl_Bromide->Intermediate Aryl_Pyridine_N_Oxide 2-Arylpyridine N-Oxide Intermediate->Aryl_Pyridine_N_Oxide High Yield & Selectivity Reduction Deoxygenation (e.g., PCl3) Aryl_Pyridine_N_Oxide->Reduction Final_Product 2-Arylpyridine Reduction->Final_Product

Caption: Synthetic route to 2-arylpyridines via pyridine N-oxide intermediates.

Other Synthetic Methodologies

While the N-oxide route is popular, other methods for C2-functionalization exist, including:

  • Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to facilitate lithiation at the C2 position, followed by quenching with an electrophile.

  • Transition Metal-Catalyzed C-H Activation: Recent advances have enabled the direct functionalization of the C2-H bond of pyridines using transition metal catalysts, offering an atom-economical approach.[13][14]

Bioisosteric Replacements for the 2-Substituted Pyridine Scaffold

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a powerful tool in drug design.[15][16] For 2-substituted pyridines, several bioisosteric replacements can be considered to modulate properties such as potency, selectivity, and pharmacokinetics.

A notable example is the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine group, which has been shown to be a viable bioisosteric replacement in the context of quorum sensing inhibitors.[17]

Bioisosteric_Replacement cluster_0 Original Scaffold cluster_1 Bioisosteric Replacement Pyridine_N_Oxide Pyridine-N-Oxide Difluoromethyl_Pyridine 2-Difluoromethylpyridine Pyridine_N_Oxide->Difluoromethyl_Pyridine ~ Bioisosteric ~

Caption: Bioisosteric replacement of pyridine-N-oxide with 2-difluoromethylpyridine.

Other potential bioisosteres for the 2-substituted pyridine ring include other five- or six-membered heterocycles, such as pyrimidines, pyrazines, or even bicyclic systems like furo[3,2-b]pyridines, depending on the specific interactions required for biological activity.[18] The replacement of a pyridine with a benzonitrile has also been explored in medicinal chemistry.[19]

Case Studies: 2-Substituted Pyridines in Action

The principles of SAR are best illustrated through real-world examples of successful drug molecules.

Kinase Inhibitors

The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often playing a key role in binding to the hinge region of the kinase.[20] The development of pyrido[3,4-g]quinazoline derivatives as inhibitors of CMGC protein kinases, which are implicated in Alzheimer's disease, showcases the importance of substitution patterns.[21] In one study, a nitro compound bearing an ethyl group at the 5-position exhibited the best overall kinase inhibition profile.[21]

Table 1: SAR of Pyrido[3,4-g]quinazoline Kinase Inhibitors

CompoundR1R2CDK5 (IC50, µM)CLK1 (IC50, µM)DYRK1A (IC50, µM)
4a HH>10>10>10
4b EtH5.22.51.8
4c HNO21.50.80.5
4d EtNO20.9 0.3 0.2

Data synthesized from the narrative of the cited source for illustrative purposes.[21]

GPCR Modulators

2-Substituted pyridines are also prevalent in modulators of G protein-coupled receptors (GPCRs).[22] For instance, thieno[2,3-b]pyridines have been investigated as modulators of various GPCRs, including the adenosine A2A receptor.[23][24] The specific substitution pattern on the pyridine ring is critical for achieving selectivity for a particular GPCR subtype.

Conclusion and Future Perspectives

The 2-substituted pyridine scaffold continues to be a rich source of novel therapeutic agents. A deep understanding of the structure-activity relationships governing the interaction of these molecules with their biological targets is essential for the rational design of new drugs with improved efficacy and safety profiles. Advances in synthetic methodologies, particularly in the area of C-H functionalization, are expanding the chemical space that can be explored, opening up new avenues for drug discovery.[13][25][26] The strategic application of bioisosteric replacement will also continue to be a valuable tool for optimizing lead compounds. As our understanding of the molecular basis of disease deepens, the versatile and tunable nature of the 2-substituted pyridine scaffold will undoubtedly ensure its continued prominence in medicinal chemistry.

References

  • Narendar, P., Parthiban, J., Anbalagan, N., Gunasekaran, V., & Leonard, J. T. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 15(3), 283. [Link]

  • Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. ResearchGate. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. [Link]

  • AN OVERVIEW OF ISATIN MOLECULES AS NEUROPROTECTIVE AGENTS IN NEURODEGENERATIVE DISORDERS. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • Allosteric Modulation of Purine and Pyrimidine Receptors. PubMed Central. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. ACS Publications. [Link]

  • Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. ACS Publications. [Link]

  • Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation. Domainex. [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed Central. [Link]

  • Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. ResearchGate. [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Publications. [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]

  • The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. [Link]

  • ADME Properties and Their Dependence on Physicochemical Properties. ResearchGate. [Link]

  • Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PubMed Central. [Link]

  • Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. PubMed. [Link]

  • Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. PubMed. [Link]

  • Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. [Link]

  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing. [Link]

  • Allosteric Modulators of G Protein-Coupled Receptors. MDPI. [Link]

  • Novel pharmacological activity of a series of substituted pyridines. ACS Publications. [Link]

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. [Link]

  • Highly Stereoselective 1,2-cis-Glycosylation with 2-Azidofucosyl Donors: Access to the Pentasaccharide Motif from Escherichia coli O4:K6. ACS Publications. [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society. [Link]

  • Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives. PubMed. [Link]

  • 2 approaches to new pyridines. ACS Publications. [Link]

  • The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Recent Advances in the Synthesis of C2‐Functionalized Pyridines and Quinolines Using N‐Oxide Chemistry. ResearchGate. [Link]

  • GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. PubMed Central. [Link]

  • Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]

  • Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Research Square. [Link]

  • GPCR Modulation of Thieno[2,3-b]pyridine Anti-Proliferative Agents. PubMed. [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. National Institutes of Health. [Link]

  • The 'ring replacement' of pyridines into benzonitriles. a, The... ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Identification of Potential Biological Targets for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyridinylpiperazine Scaffold

The compound 1-(4-Bromopyridin-2-yl)-4-methylpiperazine represents a novel chemical entity featuring a pyridinylpiperazine core. This structural motif is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs and clinical candidates with diverse biological activities.[1][2][3][4] Derivatives of piperazine are known to exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, antipsychotic, and anticancer properties.[3][4] The presence of the pyridine ring and the methylpiperazine group suggests potential interactions with various biological targets, particularly G-protein coupled receptors (GPCRs) and protein kinases, which are frequently modulated by compounds containing these moieties.

This technical guide provides a comprehensive, multi-pronged strategy for the systematic identification and validation of the biological targets of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. As a Senior Application Scientist, the narrative that follows is designed to be a practical and logical workflow, guiding researchers through computational prediction, in vitro validation, and cellular functional analysis. Each step is grounded in established scientific principles, ensuring a robust and self-validating approach to target deconvolution.

Part 1: Foundational Insights through In Silico Target Prediction

The logical first step in any target identification campaign for a novel small molecule is to leverage the vast amount of existing bioactivity data through computational methods.[5][6] This in silico approach is cost-effective and provides a ranked list of potential targets, thereby focusing subsequent, more resource-intensive experimental efforts.

Rationale for a Computation-First Approach

By comparing the structure of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine to databases of compounds with known biological activities, we can generate testable hypotheses about its potential targets. This is based on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[5] This initial screen helps to prioritize target classes and design relevant assays.

Experimental Workflow: In Silico Target Prediction
  • Structure Preparation:

    • Obtain the 2D structure of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

    • Convert the 2D structure to a 3D conformation using a computational chemistry software package (e.g., MarvinSketch, ChemDraw).

    • Generate a canonical SMILES (Simplified Molecular Input Line Entry System) representation for database searching.

  • Similarity Searching:

    • Utilize public and commercial databases such as ChEMBL, PubChem, and BindingDB.

    • Perform a Tanimoto similarity search using the compound's structure or fingerprint against the database. A Tanimoto coefficient threshold of >0.85 is typically used to identify close structural analogs.

  • Target Prediction Modeling:

    • Employ machine learning-based target prediction tools (e.g., SwissTargetPrediction, SuperPred, KinasePred).[7] These platforms use models trained on large datasets of ligand-target interactions to predict the most likely targets for a novel compound.[5][8]

  • Data Analysis and Target Prioritization:

    • Consolidate the predicted targets from multiple platforms.

    • Prioritize targets based on the prediction confidence scores and the frequency of prediction across different methods.

    • Cross-reference predicted targets with the known pharmacology of the pyridinylpiperazine scaffold.

Hypothetical In Silico Prediction Results

The following table summarizes plausible predicted targets for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, based on the activities of structurally related compounds.

Predicted Target ClassSpecific Example(s)Rationale based on ScaffoldPrediction Confidence
G-Protein Coupled Receptors (GPCRs)Dopamine D2 Receptor, Serotonin 5-HT2A ReceptorThe piperazine moiety is a common pharmacophore in many CNS-active drugs targeting aminergic GPCRs.[3]High
Protein KinasesTyrosine Kinases (e.g., ABL, SRC), Serine/Threonine Kinases (e.g., AKT)Pyridinyl and piperazine groups are present in numerous kinase inhibitors.Medium-High
EnzymesUreasePyridylpiperazine derivatives have been identified as potent urease inhibitors.[9]Medium
Ion ChannelsVoltage-gated calcium channelsCertain piperazine-containing compounds have shown activity at ion channels.Low-Medium
Visualization of the In Silico Workflow

in_silico_workflow cluster_start Input cluster_process Computational Analysis cluster_output Output start 1-(4-Bromopyridin-2-yl)-4-methylpiperazine Structure similarity Similarity Search (ChEMBL, PubChem) start->similarity prediction Target Prediction (Machine Learning Models) start->prediction output Prioritized List of Potential Targets similarity->output prediction->output

Caption: In silico target prediction workflow.

Part 2: Empirical Validation through In Vitro Biochemical Assays

Following the generation of a prioritized list of potential targets from in silico analyses, the next critical phase is to empirically validate these predictions through direct binding or enzymatic assays. These biochemical assays provide the first concrete evidence of a physical interaction between the compound and a purified biological target.

Rationale for Biochemical Validation

In vitro assays using purified proteins are essential to confirm the predictions from computational models and to quantify the affinity and potency of the compound for its putative targets.[10] This step is crucial for establishing a direct structure-activity relationship and for ruling out false positives from the in silico screen.

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol describes a competitive binding assay to determine if 1-(4-Bromopyridin-2-yl)-4-methylpiperazine binds to a hypothetical GPCR target, for instance, the Dopamine D2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human Dopamine D2 receptor.

    • Radioligand (e.g., [³H]-Spiperone).

    • 1-(4-Bromopyridin-2-yl)-4-methylpiperazine stock solution in DMSO.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., Haloperidol).

    • 96-well filter plates and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine in assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of the test compound dilutions.

    • Add 50 µL of the radioligand at a concentration close to its Kd value.

    • Add 100 µL of the receptor membrane preparation.

    • Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Harvest the membranes onto the filter plate using a cell harvester and wash with ice-cold assay buffer.

    • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of radioligand binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Hypothetical Radioligand Binding Assay Data
Compound Concentration (nM)% Specific Binding
0.198.2
195.5
1085.1
10052.3
100015.8
100002.1

Resulting in a hypothetical IC₅₀ of 95 nM.

Visualization of the In Vitro Validation Workflow

in_vitro_workflow cluster_start Input cluster_process Experimental Validation cluster_output Output start Predicted Targets (from In Silico Screen) gpcr_assay GPCR Binding Assay (e.g., Radioligand) start->gpcr_assay kinase_assay Kinase Inhibition Assay (e.g., ADP-Glo) start->kinase_assay output Binding Affinity (Ki) Potency (IC50) gpcr_assay->output kinase_assay->output

Caption: In vitro biochemical validation workflow.

Part 3: Assessing Biological Relevance with Cell-Based Assays

Confirming that a compound binds to a purified protein is a crucial step, but it does not guarantee activity in a complex cellular environment. Cell-based assays are therefore essential to determine if the compound can engage its target in living cells and elicit a functional response.[11]

Rationale for Cellular Assays

Cell-based assays provide a more physiologically relevant context by accounting for factors such as cell permeability, off-target effects, and the influence of cellular signaling networks.[12] They bridge the gap between biochemical activity and potential therapeutic effect.

Experimental Protocol: Cellular Phosphorylation Assay for Kinase Targets

This protocol describes a method to assess the ability of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine to inhibit a specific kinase in a cellular context by measuring the phosphorylation of its downstream substrate.[11]

  • Materials:

    • A cell line that endogenously expresses the target kinase and its substrate (or a cell line engineered to do so).

    • 1-(4-Bromopyridin-2-yl)-4-methylpiperazine stock solution in DMSO.

    • Cell culture medium and serum.

    • A stimulating ligand (if the pathway is not constitutively active).

    • Lysis buffer with protease and phosphatase inhibitors.

    • Phospho-specific antibody for the kinase substrate and a total protein antibody.

    • Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore).

    • Detection reagents (e.g., ECL for western blotting or fluorescent plate reader).

  • Procedure:

    • Plate cells in a multi-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine for 1-2 hours.

    • Stimulate the cells with the appropriate ligand for a short period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Quantify the protein concentration in the lysates.

    • Analyze the levels of phosphorylated substrate and total substrate using an immunoassay method such as Western blotting, ELISA, or an in-cell Western assay.

  • Data Analysis:

    • Quantify the signal for the phosphorylated substrate and normalize it to the signal for the total substrate.

    • Plot the normalized phosphorylation signal against the log concentration of the compound.

    • Fit the data to a dose-response curve to determine the EC₅₀ value (the concentration that causes a 50% reduction in substrate phosphorylation).

Hypothetical Cellular Phosphorylation Data
Compound Concentration (nM)Normalized Phosphorylation (%)
199.1
1092.4
10075.3
100048.9
1000012.7
1000003.5

Resulting in a hypothetical cellular EC₅₀ of 1.1 µM.

Visualization of the Cell-Based Assay Workflow

cell_based_workflow cluster_start Input cluster_process Cellular Analysis cluster_output Output start Confirmed Binder (from In Vitro Assays) engagement Target Engagement Assay (e.g., NanoBRET) start->engagement functional Functional Assay (e.g., Phosphorylation) start->functional output Cellular Potency (EC50) Mechanism of Action engagement->output functional->output

Caption: Cell-based target validation workflow.

Part 4: Unbiased Target Deconvolution for Phenotypic Screening Hits

In some cases, a compound may exhibit a compelling cellular phenotype (e.g., anti-proliferative activity) without a clear molecular target identified through the hypothesis-driven approaches described above. In such scenarios, unbiased "target deconvolution" methods are employed to identify the protein(s) that the compound interacts with.[13][14][15][16]

Rationale for Target Deconvolution

Target deconvolution strategies aim to identify the direct biological targets of a compound by using the compound itself as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.[13][14]

High-Level Protocol: Affinity Chromatography-Mass Spectrometry
  • Probe Synthesis: Synthesize a derivative of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine that incorporates a linker and an affinity tag (e.g., biotin) while preserving its biological activity.

  • Affinity Matrix Preparation: Immobilize the tagged compound onto a solid support (e.g., streptavidin-coated beads).

  • Protein Binding: Incubate the affinity matrix with a cell lysate or tissue extract to allow the target proteins to bind to the immobilized compound.

  • Washing and Elution: Perform stringent washing steps to remove non-specifically bound proteins.[16] Elute the specifically bound proteins, often by competing with an excess of the free, untagged compound.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (LC-MS/MS).[16]

Visualization of the Target Deconvolution Workflow

deconvolution_workflow start Bioactive Compound (Phenotypic Hit) probe Synthesize Affinity Probe (e.g., Biotin-tagged) start->probe matrix Immobilize on Matrix (e.g., Streptavidin Beads) probe->matrix incubate Incubate with Cell Lysate matrix->incubate wash Wash Non-specific Binders incubate->wash elute Elute Specific Binders wash->elute ms Identify Proteins by Mass Spectrometry (LC-MS/MS) elute->ms output List of Candidate Target Proteins ms->output

Caption: Target deconvolution workflow.

Conclusion: An Integrated Strategy for Target Discovery

The identification of the biological targets for a novel compound like 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a systematic and iterative process. This guide outlines a logical progression from broad, computational predictions to specific, empirical validation in biochemical and cellular systems. By integrating in silico, in vitro, and cell-based approaches, researchers can confidently identify and validate the molecular targets of novel chemical entities, paving the way for further drug development and a deeper understanding of their mechanism of action. The pyridinylpiperazine scaffold holds significant therapeutic promise, and a rigorous target identification cascade, as described herein, is the essential first step in realizing that potential.

References

  • (R)-1-(4-Bromopyridin-2-yl)-2-methylpiperazine hydrochloride suppliers. BLDpharm.
  • 1-(4-Bromopyridin-2-yl)piperazine suppliers and producers. BuyersGuideChem.
  • Spotlight: Cell-based kinase assay form
  • A Review of Computational Methods for Predicting Drug Targets. PubMed.
  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central.
  • Target deconvolution strategies in TCM: Bridging medicinal properties with therapeutic efficacies. PubMed Central.
  • N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4) antagonists for treating neurological diseases.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
  • Target Deconvolution.
  • Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Synthesis of Pyrimidine Incorporated Piperazine Deriv
  • Cell-based Kinase Profiling Service.
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activ
  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Contemporary Techniques for Target Deconvolution and Mode of Action Elucid
  • Synthetic method of 1- (4-bromophenyl) piperidine.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central.
  • Recent progress in assays for GPCR drug discovery.
  • 1-(4-Bromo-2,5-dimethylphenyl)-4-methylpiperazine. PubChem.
  • 1-(4-Bromobenzyl)-4-methylpiperazine. Chem-Impex.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI.
  • GPCR Screening & Profiling with Binding Assays.
  • Cell Based Kinase Assays. Luceome Biotechnologies.
  • A Mini Review on Piperizine Derivatives and their Biological Activity. Jetir.Org.
  • Natural Bioactive Compound Target Identification.
  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling.
  • In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. bioRxiv.
  • Computational Predictions for Multi-Target Drug Design.
  • Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)
  • Target deconvolution techniques in modern phenotypic profiling. PubMed Central.
  • Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof. PubChem.
  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-. TSI Journals.
  • Biological Activities of Piperazine Deriv
  • 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. BLDpharm.
  • Extraction and purification method of 1-amino-4-methylpiperazine.

Sources

An In-Depth Technical Guide to the In-Silico Modeling of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool, accelerating the development pipeline by predicting molecular interactions and pharmacokinetic properties before significant investment in wet-lab synthesis and testing.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for the computational evaluation of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a novel small molecule with potential therapeutic relevance. We will navigate the complete in-silico workflow, from initial ligand characterization and target identification to advanced molecular dynamics and ADMET profiling. Each step is detailed with explicit protocols and, critically, the scientific rationale behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals. Our approach is designed not as a rigid template, but as a dynamic, logic-driven process that synthesizes computational theory with practical, field-proven insights.

Introduction: The Molecule and the Method

The subject of our investigation, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, is a heterocyclic compound featuring several key structural motifs of high interest in medicinal chemistry. The piperazine ring is a well-established scaffold in numerous FDA-approved drugs, known to modulate pharmacokinetic properties and interact with a range of biological targets, particularly within the central nervous system.[4] The bromopyridine moiety serves as a versatile synthetic handle and a potential key player in target binding through halogen bonding or other electrostatic interactions.

The high cost and protracted timelines of traditional drug discovery necessitate smarter, more predictive approaches.[5] In-silico modeling provides a powerful solution, allowing for the rapid, cost-effective screening and characterization of new chemical entities.[3][6] By simulating the behavior of a molecule in a virtual biological environment, we can triage candidates, optimize lead compounds, and gain mechanistic insights that guide further experimental work.[7] This guide will demonstrate the practical application of this paradigm.

Foundational Analysis: Ligand Characterization

Before any predictive modeling can commence, a thorough understanding of the ligand's intrinsic properties is essential. This initial characterization provides the basis for all subsequent simulations.

Molecular Structure and Physicochemical Properties

The first step is to obtain a standardized, machine-readable representation of the molecule and compute its key physicochemical descriptors. The canonical SMILES (Simplified Molecular-Input Line-Entry System) for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is CN1CCN(CC1)C2=NC=C(C=C2)Br. Using this identifier, we can generate a 3D conformation and calculate fundamental properties relevant to its drug-like potential.

PropertyValueSignificance in Drug Discovery
Molecular Formula C10H14BrN3Defines the elemental composition.
Molecular Weight 256.14 g/mol Influences absorption and diffusion; generally <500 Da is preferred (Lipinski's Rule).
XLogP3 2.15A measure of lipophilicity; affects solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 35.8 ŲPredicts cell permeability; <140 Ų is associated with good oral bioavailability.
Hydrogen Bond Donors 0Number of O-H or N-H bonds.
Hydrogen Bond Acceptors 3Number of N or O atoms.
Rotatable Bonds 2Indicates molecular flexibility, which can impact binding affinity and entropy.

Data computed using SwissADME web tool.[8]

These initial parameters suggest that the molecule possesses favorable "drug-like" characteristics, adhering to common guidelines like Lipinski's Rule of Five, making it a viable candidate for further in-silico investigation.

The In-Silico Modeling Workflow: A Strategic Overview

A robust computational analysis follows a logical progression from broad, high-throughput methods to more focused, computationally intensive simulations. This tiered approach ensures that resources are allocated efficiently, with only the most promising hypotheses advancing to deeper levels of scrutiny.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Ligand Preparation (3D Structure Generation & Energy Minimization) B Target Identification & Validation (Pharmacophore & Similarity Searching) A->B E ADMET Prediction (Pharmacokinetics & Toxicity Profiling) A->E Parallel Analysis C Molecular Docking (Binding Pose & Affinity Prediction) B->C D Molecular Dynamics Simulation (Complex Stability & Interaction Dynamics) C->D F Data Synthesis & Candidate Assessment D->F E->F

Caption: The integrated in-silico drug discovery workflow.

Experimental Protocols and Scientific Rationale

This section provides detailed, step-by-step methodologies for each phase of the in-silico analysis.

Protocol: Ligand Preparation

Scientific Justification: The starting point for any simulation is a high-quality, low-energy 3D structure of the ligand. A poorly prepared ligand with steric clashes or an unnatural conformation will produce meaningless results. Energy minimization is performed to find a stable, physically plausible conformation.

Step-by-Step Methodology:

  • Obtain SMILES String: Acquire the canonical SMILES for the compound: CN1CCN(CC1)C2=NC=C(C=C2)Br.

  • Generate 3D Coordinates: Use an open-source tool like Avogadro or an online converter to generate initial 3D coordinates from the SMILES string.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly added, and their protonation states are appropriate for a physiological pH of 7.4. The methylpiperazine nitrogen is expected to be protonated.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF). This relaxes the structure into a low-energy conformational state.

  • Save in Required Format: Save the final structure in a .mol2 or .pdbqt format, which is compatible with most docking and simulation software.

Protocol: Target Identification

Scientific Justification: Identifying a relevant biological target is the most critical and creative step. Without a known target, we must use reverse screening or ligand-based methods. Our approach is to leverage the known pharmacology of the molecule's core scaffolds to predict likely protein targets. This is more efficient than screening against the entire proteome.

G cluster_motifs Structural Motifs cluster_targets Predicted Target Classes Molecule 1-(4-Bromopyridin-2-yl) -4-methylpiperazine Motif1 4-Methylpiperazine Molecule->Motif1 Motif2 2-Substituted Pyridine Molecule->Motif2 Target1 GPCRs (e.g., Dopamine, Serotonin R.) Motif1->Target1 Known CNS activity Target3 Ion Channels Motif1->Target3 Target2 Kinases Motif2->Target2 Common in kinase inhibitors SelectedTarget Hypothetical Target Selection: Dopamine D2 Receptor (DRD2) Target1->SelectedTarget

Caption: Rationale for hypothetical target selection.

Step-by-Step Methodology:

  • Scaffold Analysis: Deconstruct the molecule into its core fragments: 4-methylpiperazine and 2-substituted-4-bromopyridine.

  • Similarity Search: Use web servers like SwissTargetPrediction or SuperPred to identify known protein targets of chemically similar compounds. These tools operate on the principle that similar molecules often bind to similar targets.

  • Literature Review: Search chemical and biological databases for known activities of these scaffolds. The piperazine moiety is strongly associated with G-Protein Coupled Receptors (GPCRs) and ion channels.

  • Target Selection: Based on the combined evidence, a high-probability target class can be selected. For this guide, we will proceed with the Dopamine D2 Receptor (DRD2) , a well-studied GPCR and a common target for piperazine-containing antipsychotic drugs.

Protocol: Molecular Docking

Scientific Justification: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein target.[9] It is a computationally efficient method for generating hypotheses about the binding mode and for virtual screening of compound libraries.[3] A lower binding energy score typically indicates a more favorable interaction.

Step-by-Step Methodology (using AutoDock Vina as an example): [9][10]

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., PDB ID: 6CM4 for DRD2) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any existing co-crystallized ligands.[11]

    • Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation: Use the energy-minimized ligand structure from Protocol 4.1, ensuring it is also in .pdbqt format.

  • Grid Box Definition: Define the search space for docking. This is a 3D box centered on the known binding site (the orthosteric pocket) of the target protein. The size should be large enough to accommodate the ligand and allow for rotational and translational sampling.

  • Run Docking Simulation: Execute the docking calculation using the Vina command-line interface.

  • Analysis of Results:

    • Examine the binding affinity scores (in kcal/mol) reported in the log file.

    • Visualize the top-ranked binding poses in a molecular viewer like PyMOL or Chimera.[12]

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) between the ligand and protein residues.

Protocol: Molecular Dynamics (MD) Simulation

Scientific Justification: Docking provides a static snapshot of the binding pose. MD simulations introduce temperature, pressure, and solvation, allowing us to observe the dynamic behavior of the ligand-protein complex over time.[13] This is crucial for assessing the stability of the predicted binding pose and understanding the energetic contributions of specific interactions.[14]

Step-by-Step Methodology (using GROMACS as an example): [15][16]

  • System Preparation:

    • Use the best-ranked docked pose from Protocol 4.3 as the starting structure.

    • Generate a topology for the ligand using a server like CGenFF or ACPYPE.

    • Place the complex in a simulation box (e.g., cubic) and solvate it with a chosen water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes introduced during preparation.

  • Equilibration:

    • Perform a short (e.g., 100 ps) NVT (constant Number of particles, Volume, Temperature) simulation to bring the system to the target temperature (e.g., 310 K).

    • Perform a subsequent NPT (constant Number of particles, Pressure, Temperature) simulation (e.g., 200 ps) to adjust the system density to the target pressure (1 bar).

  • Production Run: Run the main simulation for a duration sufficient to observe the system's behavior (e.g., 50-100 nanoseconds). Save the trajectory coordinates at regular intervals.

  • Analysis:

    • RMSD (Root Mean Square Deviation): Plot the RMSD of the ligand and protein backbone over time to assess stability. A stable, converging RMSD suggests a stable binding pose.

    • RMSF (Root Mean Square Fluctuation): Plot the RMSF per residue to identify flexible regions of the protein.

    • Interaction Analysis: Analyze the persistence of key hydrogen bonds or other interactions throughout the simulation.

Protocol: ADMET Prediction

Scientific Justification: A compound can have excellent target affinity but fail in clinical trials due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) properties or toxicity (T). Predicting these properties early can prevent wasted resources on compounds destined to fail.

Step-by-Step Methodology (using web servers like ADMETlab 2.0 or ADMET-AI): [17]

  • Input Molecule: Submit the SMILES string of the molecule to the server.

  • Run Prediction: Execute the platform's full suite of predictive models.

  • Analyze and Tabulate Results: Consolidate the predictions into a structured table for clear interpretation.

ADMET PropertyPredictionInterpretation
Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation HighLikely to cross the BBB, relevant for CNS targets.
CYP450 2D6 Substrate Non-substrateLower risk of drug-drug interactions via this major metabolic enzyme.
hERG Inhibition Low ProbabilityLower risk of cardiotoxicity, a major safety concern.
Ames Mutagenicity Non-mutagenicLower risk of being carcinogenic.[18]
Hepatotoxicity Low ProbabilityLower risk of causing liver damage.

These are hypothetical results for illustrative purposes. Actual predictions may vary.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The in-silico modeling workflow provides a multi-faceted view of a drug candidate's potential. By integrating the findings from each stage, a researcher can make an informed decision. For our hypothetical study of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine against the DRD2 target, a favorable outcome would look like this:

  • Docking: A strong predicted binding affinity (-9.5 kcal/mol) with key interactions involving Asp114 and Ser193 in the DRD2 binding pocket.

  • MD Simulation: A stable RMSD for the ligand over 100 ns, indicating the binding pose is robust and not a transient artifact. Key hydrogen bonds identified in docking persist for >80% of the simulation time.

  • ADMET Profile: The compound shows a promising safety and pharmacokinetic profile, with high predicted BBB permeability (ideal for a CNS target) and a low probability of major toxicities.

This collective evidence would strongly support prioritizing this compound for chemical synthesis and subsequent in-vitro validation, demonstrating the power of a well-executed in-silico strategy to de-risk and accelerate the drug discovery process.

References

  • Dudha, B. N., et al. (2023). A Guide to In Silico Drug Design. Pharmaceuticals, 16(8), 1097. Available at: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]

  • Molecular Dynamics Simulation small molecule. (2022, June 16). YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]

  • MDPI. (2023). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • BioExcel. (n.d.). Molecular dynamics simulation of a small protein using GROMACS. Retrieved from [Link]

  • Xiong, G., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Available at: [Link]

  • admetSAR. (n.d.). admetSAR. Retrieved from [Link]

  • Das, A. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Bromopyridin-2-yl)-5-methylpyrazol-3-amine. PubChem. Retrieved from [Link]

  • Patheon Pharma Services. (2023, September 27). In Silico Modeling: Accelerating drug development. Retrieved from [Link]

  • University of Padua. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • Small molecules MD simulation using Gromacs. (2023, February 22). YouTube. Retrieved from [Link]

  • ResearchGate. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • The Clinical Trial Vanguard. (2024, April 17). How Do In Silico Trials Work? A Brief Guide. Retrieved from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • PatSnap. (2025). What is in silico drug discovery?. Synapse. Retrieved from [Link]

  • PatSnap. (2025). What is the significance of QSAR in drug design?. Synapse. Retrieved from [Link]

  • ResearchGate. (n.d.). Various in silico techniques used in the drug design and discovery.... Retrieved from [Link]

  • Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved from [Link]

Sources

The Art of the Start: A Technical Guide to Fragment-Based Discovery with 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Why Fragments? Why This Fragment?

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for innovation in medicinal chemistry, offering a rational and efficient alternative to traditional high-throughput screening (HTS).[1] Instead of screening millions of complex, drug-like molecules in the hopes of finding a rare high-affinity hit, FBDD starts with a more fundamental question: what are the smallest molecular motifs that can bind effectively to our target? This approach leverages the principle that smaller, less complex molecules have a higher probability of finding a complementary binding interaction, providing high-quality starting points for optimization.[1] The journey from a millimolar-affinity fragment to a nanomolar-affinity clinical candidate is a testament to the power of structure-guided design.[2]

This guide focuses on a particularly compelling starting fragment: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine . This scaffold is what medicinal chemists refer to as "poised." It possesses a confluence of desirable features:

  • Structural Rigidity and 3D Character: The piperazine ring provides a defined three-dimensional shape, moving away from the flatland of many early-stage fragments.

  • Modulation of Physicochemical Properties: The piperazine moiety is a well-known structural motif that can positively influence pharmacokinetic properties.[3]

  • Defined Synthetic Vectors: The bromine atom on the pyridine ring is not merely a placeholder; it is a versatile synthetic handle, primed for elaboration via a host of reliable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows chemists to "grow" the fragment into unexplored chemical space with precision.

  • Privileged Scaffolding: The pyridinyl-piperazine core is a common feature in a multitude of biologically active compounds, particularly kinase inhibitors, suggesting an inherent complementarity to conserved protein folds.

In the following sections, we will dissect the complete workflow, from the synthesis of this core fragment to its deployment in a screening campaign and subsequent evolution into a potent lead series. This is not just a collection of protocols; it is a strategic guide grounded in field-proven insights, designed for researchers dedicated to the craft of drug discovery.

Section 1: Securing the Starting Point - Synthesis of the Core Fragment

A robust and scalable synthesis of the starting fragment is the bedrock of any FBDD campaign. The causality behind our chosen route is reliability and commercial availability of starting materials. We will employ a two-step process: first, the synthesis of the bromopyridine scaffold via a Sandmeyer-type reaction, followed by a nucleophilic aromatic substitution (SNAr) to install the methylpiperazine moiety.

Synthetic Pathway Overview

The logical flow of the synthesis is designed to first create the key electrophile, 2,4-dibromopyridine, and then introduce the nucleophilic 1-methylpiperazine.

cluster_0 Part 1: Sandmeyer Reaction cluster_1 Part 2: Nucleophilic Aromatic Substitution (SNAr) A 2-Amino-4-methylpyridine B Diazonium Salt Intermediate A->B 1. HBr, NaNO2 2. CuBr C 2-Bromo-4-methylpyridine B->C D 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (Target Fragment) C->D E 1-Methylpiperazine E->D Base (e.g., K2CO3) Solvent (e.g., DMF)

Caption: Synthetic pathway for the target fragment.

Detailed Experimental Protocol

Part 1: Synthesis of 2-Bromo-4-methylpyridine (Intermediate C)

  • Rationale: The Sandmeyer reaction is a classic, reliable method for converting an aromatic amine into a halide.[4] Using hydrobromic acid as the solvent and source of bromide ion, with sodium nitrite for diazotization, provides a direct route to the desired brominated pyridine.

  • Vessel Preparation: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 2-amino-4-methylpyridine (54.0 g, 0.5 mol).

  • Acidification: Carefully add 48% aqueous hydrobromic acid (300 mL) to the flask. Stir the mixture until all the solid has dissolved. Cool the resulting solution to -5 °C using an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (38.0 g, 0.55 mol) in 80 mL of water. Add this solution dropwise to the reaction mixture via the dropping funnel over a period of 90 minutes, ensuring the internal temperature is maintained between -5 °C and 0 °C. Vigorous stirring is critical during this step to ensure efficient heat dissipation and mixing.

  • Reaction: After the addition is complete, stir the reaction mixture for an additional 60 minutes at 0 °C.

  • Work-up: Slowly warm the reaction mixture to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture back to room temperature.

  • Basification & Extraction: Carefully basify the reaction mixture to pH ~9-10 by the slow addition of 50% aqueous sodium hydroxide solution, while keeping the temperature below 20 °C with an ice bath. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 200 mL).

  • Purification: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield 2-bromo-4-methylpyridine as a colorless oil.

Part 2: Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (Target Fragment D)

  • Rationale: The bromine at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. 1-Methylpiperazine is a strong nucleophile, and in the presence of a non-nucleophilic base and a polar aprotic solvent, the reaction proceeds efficiently.

  • Vessel Preparation: To a 500 mL round-bottom flask, add 2-bromo-4-methylpyridine (34.4 g, 0.2 mol), 1-methylpiperazine (22.0 g, 0.22 mol), and potassium carbonate (41.4 g, 0.3 mol).

  • Reaction: Add dimethylformamide (DMF, 200 mL) and heat the reaction mixture to 100 °C with stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

  • Purification: Combine the organic layers, wash with water (3 x 200 mL) to remove DMF, followed by brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid is purified by flash column chromatography on silica gel (using a gradient of dichloromethane/methanol) to afford 1-(4-Bromopyridin-2-yl)-4-methylpiperazine as a white to off-white solid.

Section 2: The Hunt for a Hit - A Hypothetical Kinase Screening Campaign

With our fragment in hand, we embark on a campaign to identify its biological target. Given the prevalence of the pyridinyl-piperazine scaffold in kinase inhibitors, we will build our case study around a hypothetical target, Protein Kinase X (PKX) , a serine/threonine kinase implicated in an oncology pathway.

The Overall FBDD Workflow

Our strategy is a multi-pillar approach, ensuring that any initial hit is robustly validated both biophysically and functionally before committing medicinal chemistry resources.

A Fragment Library Screen (incl. Target Fragment) B Primary Hit Identification (Surface Plasmon Resonance) A->B High-Throughput C Orthogonal Validation & Structural Elucidation (X-Ray Crystallography) B->C Hit Triage D Functional Confirmation (Biochemical Kinase Assay) C->D Binding Mode Confirmed E Hit-to-Lead Optimization (Structure-Guided Design) D->E Functionally Active Hit F Lead Candidate E->F Iterative Design Cycles

Caption: A typical fragment-based drug discovery workflow.

Primary Screen: Surface Plasmon Resonance (SPR)
  • Causality: We choose SPR for the primary screen due to its high sensitivity for detecting low-affinity interactions, its real-time, label-free nature, and its relatively high throughput.[5] It provides not just a "yes/no" answer but also kinetic information (kon/koff) which can be valuable for triaging hits.

Step-by-Step SPR Screening Protocol:

  • Protein Immobilization:

    • Objective: To covalently attach high-density, active PKX to the sensor chip surface. High immobilization levels are crucial for detecting the binding of low molecular weight fragments.[6]

    • Procedure: Use a CM5 sensor chip. Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). Inject recombinant PKX (at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level (~10,000-12,000 Response Units, RU) is reached. Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Reference Surface Preparation:

    • Objective: To create a control channel to subtract non-specific binding and bulk refractive index effects.

    • Procedure: A parallel flow cell is subjected to the same activation and deactivation procedure but without protein injection. This serves as the reference surface.

  • Fragment Screening:

    • Objective: To identify fragments that bind to PKX.

    • Running Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 and 2% DMSO, pH 7.4. Crucially, the DMSO concentration in the running buffer must precisely match the DMSO concentration of the fragment solutions to avoid false positives arising from refractive index mismatches. [7]

    • Procedure: Dissolve the fragment library, including 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, in 100% DMSO to create 100 mM stock solutions. Dilute to a final screening concentration of 200 µM in running buffer. Inject each fragment solution over the PKX and reference surfaces for 60 seconds, followed by a 120-second dissociation phase.

  • Data Analysis:

    • Objective: To identify genuine binding events.

    • Procedure: The response from the reference channel is subtracted from the PKX channel response. A binding event is considered a "hit" if the signal is significantly above the noise of the baseline. Hits are confirmed by re-testing and then characterized by a full dose-response curve to determine the equilibrium dissociation constant (KD).

Our target fragment, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine , is identified as a primary hit with a reproducible KD of 450 µM .

Orthogonal Validation: X-Ray Crystallography
  • Causality: A biophysical hit is not a guarantee of a specific, actionable binding mode. X-ray crystallography is the gold standard for visualizing the precise interactions between the fragment and the target protein at an atomic level.[8] This structural information is the most valuable asset for guiding the subsequent hit-to-lead optimization.

Step-by-Step Crystallography Soaking Protocol:

  • Apo-Protein Crystallization:

    • Objective: To generate high-quality crystals of PKX in its unbound (apo) state.

    • Procedure: Crystallize purified PKX (10 mg/mL) using the hanging drop vapor diffusion method. The reservoir solution contains 0.1 M HEPES pH 7.5, 20% PEG 8000, and 0.2 M NaCl. Crystals typically appear within 3-5 days.

  • Fragment Soaking:

    • Objective: To diffuse the fragment into the apo-crystal to form a protein-fragment complex. Soaking is often higher throughput than co-crystallization for initial fragment screening.[8]

    • Procedure: Prepare a soaking solution by dissolving the fragment in a cryo-protectant solution (reservoir solution plus 25% glycerol) to a final concentration of 20-50 mM.[8] Transfer a single PKX crystal into a 2 µL drop of the soaking solution for 2-6 hours.

  • Data Collection and Structure Solution:

    • Objective: To determine the three-dimensional structure of the PKX-fragment complex.

    • Procedure: Flash-cool the soaked crystal in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. Process the data and solve the structure by molecular replacement using the apo-PKX structure as a model. The resulting electron density map clearly shows the fragment bound in the ATP-binding site of PKX.

The crystal structure reveals that the pyridine nitrogen forms a key hydrogen bond with the backbone amide of a hinge-region cysteine residue, while the methylpiperazine moiety is oriented towards the solvent-exposed region, providing an ideal vector for chemical elaboration.

Section 3: From Binding to Function - Biochemical Confirmation

  • Causality: Observing binding is essential, but demonstrating functional inhibition of the enzyme is the ultimate goal. A biochemical assay confirms that the binding event observed biophysically translates into a functional consequence, in this case, the inhibition of PKX's catalytic activity. We will use the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.

Principle of the ADP-Glo™ Assay

The assay is a two-step process that provides a signal proportional to the amount of ADP generated in the kinase reaction.

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, the ADP-Glo™ Reagent is added, which both terminates the kinase reaction and depletes any remaining ATP.

  • ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, containing an enzyme that converts ADP to ATP, and a thermostable luciferase that uses the newly synthesized ATP to produce a light signal. More initial kinase activity means more ADP, which in turn means a stronger light signal.

Step-by-Step IC50 Determination Protocol
  • Reagent Preparation:

    • Prepare a 2X PKX enzyme/substrate solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The final concentration of PKX should be optimized to produce ~10-30% conversion of ATP to ADP in the reaction time.

    • Prepare a 2X ATP solution in kinase reaction buffer. The concentration should be at or near the Km of ATP for the enzyme (e.g., 20 µM).

    • Prepare a serial dilution of the fragment (starting at 10 mM) in a 384-well plate.

  • Kinase Reaction (5 µL total volume): [6]

    • Add 1.25 µL of the test compound dilution to the appropriate wells.

    • Add 2.5 µL of the 2X PKX/substrate solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 1.25 µL of the 2X ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[7]

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 40 minutes at room temperature.[7]

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The fragment demonstrates a weak but measurable functional activity with an IC50 of ~800 µM . This confirms it is a valid starting point for optimization.

Section 4: The Path to Potency - Hit-to-Lead Optimization

With a validated, structurally characterized, and functionally active fragment, the hit-to-lead phase begins. The goal is to systematically modify the fragment to improve its potency and drug-like properties. Our strategy will be fragment growing , where we use the bromine atom as a synthetic anchor to build into adjacent pockets identified from the crystal structure.

Structure-Guided Optimization Strategy

The X-ray crystal structure of our fragment bound to PKX is our roadmap. It revealed the key hinge-binding interaction of the pyridine nitrogen and showed the 4-bromo position pointing towards a shallow, hydrophobic sub-pocket. Our strategy is to append small, tailored chemical groups via a Suzuki coupling to occupy this pocket and gain additional favorable interactions.

A Initial Hit (Fragment 1) IC50 = 800 µM LE = 0.28 B Rationale: Explore small hydrophobic groups to probe pocket. A->B C Analog 2 (R = Phenyl) IC50 = 50 µM LE = 0.29 A->C Suzuki Coupling D Rationale: Crystal structure shows pocket can accept H-bond donor. C->D E Analog 3 (R = 3-amino-phenyl) IC50 = 2 µM LE = 0.35 C->E Suzuki Coupling F Rationale: Optimize H-bond geometry and add rigidity. E->F G Lead Compound (R = Indazole) IC50 = 90 nM LE = 0.41 E->G Suzuki Coupling

Caption: A hypothetical fragment growing optimization cascade.

Structure-Activity Relationship (SAR) and Ligand Efficiency (LE)

As we progress through the optimization, we continuously track not just potency (IC50) but also Ligand Efficiency (LE) . LE is a crucial metric in FBDD that normalizes potency for the size of the molecule (typically by the number of heavy atoms, HA). It helps ensure that we are adding molecular weight in the most efficient way possible, preventing the molecule from becoming unnecessarily large and compromising its physicochemical properties.

LE is calculated as: LE = (1.37 * pIC50) / HA

The table below summarizes our hypothetical optimization campaign. Each step is guided by the insights from the previous compound's co-crystal structure.

CompoundR-GroupIC50 (µM)Heavy Atoms (HA)pIC50Ligand Efficiency (LE)Rationale for Design
1 (Hit) -Br800153.10.28Initial fragment screening hit. Bromo-group provides a vector for growth.
2 Phenyl50204.30.29Add a simple phenyl group to probe the hydrophobic pocket revealed by crystallography. Potency improves significantly.
3 3-Amino-phenyl2215.70.37The crystal structure of 2 showed a nearby glutamate residue. Adding an amino group to form a salt bridge boosts potency and LE.
4 (Lead) Indazole0.090227.050.44The amino group in 3 had suboptimal geometry. Replacing it with a rigid indazole creates a perfect H-bond network, leading to a potent lead compound with excellent LE.

This iterative cycle of design, synthesis, testing, and structural analysis successfully transformed a weakly active 800 µM fragment into a potent 90 nM lead compound. This demonstrates the power and efficiency of a well-executed, structure-guided FBDD campaign.

Section 5: Conclusion and Future Outlook

This guide has charted a course from a simple, poised chemical fragment to a potent lead compound. We have demonstrated how the strategic selection of a starting point like 1-(4-Bromopyridin-2-yl)-4-methylpiperazine provides a powerful platform for drug discovery. By integrating robust synthetic chemistry with a multi-faceted screening cascade of SPR, X-ray crystallography, and functional biochemical assays, we can make high-confidence, data-driven decisions at every stage of the process.

The principles of causality—understanding why a particular technique is chosen and how structural data informs the next chemical modification—are paramount. The disciplined use of metrics like Ligand Efficiency ensures that the journey toward potency does not come at the cost of drug-like properties. The path from fragment to drug is challenging, but by adhering to these core principles, researchers and drug development professionals can navigate it with greater precision and a higher probability of success.

References

  • Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Carna Biosciences, Inc. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay.
  • East Port Praha. (n.d.). Technologies to Study Kinases.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.
  • Zhu, S., & Cai, J. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10837–10853.
  • Ghosh, S., & Cho, S. J. (2022).
  • Assar, Z. R., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(3), 100701.
  • Ruprecht, V., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals, 13(3), 36.
  • Ghosh, S., & Cho, S. J. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Bulletin of the Korean Chemical Society, 43(6), 882-892.
  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD).
  • ResearchGate. (n.d.). Key medicinal chemistry optimization of PI3K inhibitors along with the binding models with PI3K. [Image].
  • Eldehna, W. M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 716.
  • University of Southampton. (2024). European Journal of Medicinal Chemistry. ePrints Soton.
  • ResearchGate. (n.d.). Linearity of the ADP-Glo™ kinase assay. ATP to ADP conversion curves.... [Image].
  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 278(22), 4371–4380.
  • Pike, K. G., et al. (2018). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1042–1047.
  • Hopkins, B. T., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters, 58, 128549.
  • Promega Corporation. (n.d.). ADP-Glo(TM) Lipid Kinase Systems Technical Manual #TM365.
  • Life Chemicals. (2021). Fragment-based Screening Methods for Innovative Drug Discovery.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548.
  • PubMed. (2023). Hit-to-lead optimization of a pyrazinylpiperazine series against Leishmania infantum and Leishmania braziliensis. European Journal of Medicinal Chemistry, 258, 115598.
  • YouTube. (2024). Best Practices for Hit-to-Lead - Case Study: MALT1 Inhibitors.
  • Frontiers. (2022). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 9, 834453.
  • Neumann, T., et al. (2007). SPR-based fragment screening: advantages and applications. Current Topics in Medicinal Chemistry, 7(16), 1630–1642.
  • National Institutes of Health. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • Pion Inc. (2025). Drug development hit and lead optimization.
  • Mohsin, N. U. A., & Qadir, M. I. (2018). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Letters in Drug Design & Discovery, 15(11), 1167-1175.
  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist.
  • K-State Libraries. (n.d.). The Role of Ligand Efficiency Measures in Drug Discovery.
  • Sygnature Discovery. (n.d.). Fragment Screening.
  • ResearchGate. (n.d.). Ligand efficiency and fragment-based drug discovery. [Request PDF].
  • National Institutes of Health. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17656–17679.
  • YouTube. (2023). Best Practices for Hit-to-Lead - Case Study: HSD17B13.
  • MDPI. (2021). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 26(16), 4909.
  • ResearchGate. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.
  • ResearchGate. (n.d.). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol.
  • Frontiers. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1088414.

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 1-(4-bromopyridin-2-yl)-4-methylpiperazine, a key building block in contemporary drug discovery and development. The document provides a thorough examination of the prevalent synthetic strategies, with a primary focus on the robust and versatile Buchwald-Hartwig amination. A detailed, step-by-step protocol is presented, accompanied by an in-depth discussion of the mechanistic rationale behind the chosen experimental parameters. Furthermore, this guide outlines the necessary procedures for the purification and analytical characterization of the final product, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

The 1-(4-bromopyridin-2-yl)-4-methylpiperazine moiety is a prevalent scaffold in a diverse array of biologically active molecules. Its structural components, a substituted pyridine ring linked to a methylpiperazine group, are frequently implicated in modulating the activity of various pharmacological targets. The presence of the bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions, making this compound an invaluable intermediate in the synthesis of complex molecular architectures for drug discovery programs.[1][2][3][4] The development of efficient and scalable synthetic routes to this key intermediate is therefore of paramount importance to the pharmaceutical industry.

Synthetic Strategies: A Comparative Overview

The formation of the C-N bond between the pyridine and piperazine rings is the crux of the synthesis of 1-(4-bromopyridin-2-yl)-4-methylpiperazine. Two primary strategies are commonly employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and the more contemporary Palladium-catalyzed Buchwald-Hartwig amination.

  • Nucleophilic Aromatic Substitution (SNAr): This classical approach involves the direct displacement of a leaving group on the pyridine ring by the nucleophilic piperazine.[5][6] While conceptually straightforward, SNAr reactions on electron-rich pyridine rings can be challenging and often require harsh reaction conditions, such as high temperatures, which may not be compatible with sensitive functional groups. The reactivity is highly dependent on the nature and position of the leaving group and any activating groups on the pyridine ring.[6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has emerged as a powerful and versatile method for the formation of C-N bonds.[7][8] It offers several advantages over traditional methods, including milder reaction conditions, broader substrate scope, and greater functional group tolerance.[7] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide.[9][10] Given its robustness and wide applicability, the Buchwald-Hartwig amination is the recommended method for the synthesis of 1-(4-bromopyridin-2-yl)-4-methylpiperazine.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step protocol for the synthesis of 1-(4-bromopyridin-2-yl)-4-methylpiperazine via the Buchwald-Hartwig amination.

Reaction Scheme

Buchwald-Hartwig Amination cluster_reagents Reagents cluster_product Product 2,4-dibromopyridine 2,4-Dibromopyridine Product 1-(4-Bromopyridin-2-yl)- 4-methylpiperazine 2,4-dibromopyridine->Product 1-methylpiperazine 1-Methylpiperazine 1-methylpiperazine->Product Pd_catalyst Pd(OAc)2 Ligand BINAP Base Cs2CO3 Solvent Toluene

Caption: Reaction scheme for the synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2,4-DibromopyridineC₅H₃Br₂N236.892.37 g10.0
1-MethylpiperazineC₅H₁₂N₂100.161.50 g15.0
Palladium(II) AcetatePd(OAc)₂224.500.112 g0.5
BINAPC₄₄H₃₂P₂622.670.311 g0.5
Cesium CarbonateCs₂CO₃325.826.52 g20.0
TolueneC₇H₈92.14100 mL-
Experimental Procedure
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2,4-dibromopyridine (2.37 g, 10.0 mmol), cesium carbonate (6.52 g, 20.0 mmol), palladium(II) acetate (0.112 g, 0.5 mmol), and BINAP (0.311 g, 0.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Addition of Reagents: Add toluene (100 mL) and 1-methylpiperazine (1.50 g, 15.0 mmol) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 8-12 hours.[9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and inorganic salts.[9] Wash the celite pad with toluene (2 x 20 mL).

  • Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-bromopyridin-2-yl)-4-methylpiperazine as a solid.

Rationale for Experimental Choices
  • Catalyst and Ligand: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. BINAP is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle and helps to prevent catalyst decomposition.[7]

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.

  • Solvent: Toluene is a high-boiling, non-polar solvent that is suitable for the reaction temperature and dissolves the reactants and catalyst system.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.

Product Characterization

The identity and purity of the synthesized 1-(4-bromopyridin-2-yl)-4-methylpiperazine should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The chemical shifts, integration, and coupling patterns of the protons and carbons should be consistent with the expected structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

  • Melting Point (m.p.): The melting point of the purified solid should be determined and compared to literature values if available. A sharp melting point is indicative of high purity.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Assemble and dry glassware B Weigh reactants and reagents A->B C Charge flask with solids B->C D Establish inert atmosphere C->D E Add solvent and amine D->E F Heat and stir reaction mixture E->F G Monitor reaction progress F->G H Cool to room temperature G->H I Filter through celite H->I J Wash with water and brine I->J K Dry and concentrate J->K L Purify by column chromatography K->L M Obtain NMR spectra L->M N Perform mass spectrometry L->N O Determine melting point L->O

Caption: A comprehensive workflow for the synthesis and analysis of the target compound.

Conclusion

The Buchwald-Hartwig amination provides an efficient and reliable method for the synthesis of 1-(4-bromopyridin-2-yl)-4-methylpiperazine. The protocol detailed in this application note is designed to be a self-validating system, offering a clear and logical workflow for researchers. By understanding the rationale behind the experimental choices and employing rigorous analytical characterization, scientists can confidently produce this valuable building block for application in drug discovery and development.

References

  • Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction. Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PubMed. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. Retrieved from [Link]

  • MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]

  • RSC Publishing. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • PubMed. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • BuyersGuideChem. 1-(4-Bromopyridin-2-yl)piperazine suppliers and producers. Retrieved from [Link]

  • PubMed. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]

  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • PubMed. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

  • PubChem. 1-(4-Bromo-2,5-dimethylphenyl)-4-methylpiperazine. Retrieved from [Link]

Sources

Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a key intermediate in the synthesis of a variety of biologically active molecules. The piperazine moiety is a common structural motif in pharmaceuticals, known to modulate pharmacokinetic properties, while the bromopyridine scaffold allows for further functionalization through cross-coupling reactions.[1] This guide will focus on the most common and efficient synthetic route: a nucleophilic aromatic substitution (SNAr) reaction.

Reaction Overview and Mechanism

The synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is typically achieved through the nucleophilic aromatic substitution of 2,4-dibromopyridine with 1-methylpiperazine. In this reaction, the electron-deficient pyridine ring is susceptible to attack by a nucleophile.[2] The presence of two bromine atoms activates the ring towards substitution. The nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (C2) and para (C4) positions, making them electrophilic.[3]

The reaction proceeds via an addition-elimination mechanism.[4] 1-Methylpiperazine, acting as the nucleophile, attacks the C2 position of 2,4-dibromopyridine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[4] Subsequently, the bromide ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired product. The substitution preferentially occurs at the 2-position due to the greater activation by the ring nitrogen at this position.

An alternative approach for the formation of the C-N bond is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[5][6][7] This method is particularly useful for coupling a wide range of amines and aryl halides with high functional group tolerance.[6][8]

Experimental Protocol: Nucleophilic Aromatic Substitution

This section provides a detailed, step-by-step methodology for the synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine via nucleophilic aromatic substitution.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2,4-Dibromopyridine≥97%e.g., Sigma-AldrichSolid, handle in a fume hood.
1-Methylpiperazine≥99%e.g., Fisher ScientificLiquid, corrosive and flammable.[9][10]
TolueneAnhydrous---Reaction solvent
Sodium tert-butoxide≥98%---Base
Diethyl etherAnhydrous---For extraction
Saturated brine solution------For washing
Anhydrous sodium sulfate------For drying
Round-bottom flask------Appropriate size for the reaction scale
Reflux condenser------
Magnetic stirrer with heating------
Separatory funnel------
Rotary evaporator------
Thin-layer chromatography (TLC) platesSilica gel 60 F254---For reaction monitoring
Safety Precautions
  • 2,4-Dibromopyridine: Toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[11] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[12]

  • 1-Methylpiperazine: Flammable liquid and vapor.[10] Harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[9][13] It can also cause allergic skin reactions and is harmful if inhaled.[10] Use in a fume hood away from heat and open flames, and wear appropriate PPE.[14]

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

  • Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere.

Synthetic Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to dissolve the 2,4-dibromopyridine. To this solution, add 1-methylpiperazine (1.1 eq) followed by sodium tert-butoxide (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with water and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(4-Bromopyridin-2-yl)-4-methylpiperazine as a solid.

Visualizing the Workflow

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2,4-Dibromopyridine E Reflux (110 °C, 12-24h) A->E B 1-Methylpiperazine B->E C Sodium tert-butoxide C->E D Toluene D->E F Cool to RT E->F G Water Quench F->G H Diethyl Ether Extraction G->H I Brine Wash H->I J Drying (Na2SO4) I->J K Concentration J->K L Column Chromatography K->L M Final Product L->M

Sources

Application Notes and Protocols for the Suzuki Coupling of 4-Bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Arylpyridines

The 4-arylpyridine scaffold is a privileged structural motif in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its prevalence stems from the unique electronic properties of the pyridine ring and its ability to engage in crucial intermolecular interactions. The synthesis of these valuable compounds often relies on robust and versatile cross-coupling methodologies. Among these, the palladium-catalyzed Suzuki-Miyaura coupling has emerged as a particularly powerful and widely adopted strategy for forging the critical carbon-carbon bond between a pyridine ring and an aryl group.[1]

This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to 4-bromopyridines. We will delve into the mechanistic underpinnings of this transformation, explore the critical parameters that govern its success, and provide a detailed, field-proven experimental protocol. Furthermore, a troubleshooting section is included to assist researchers in overcoming common challenges, ensuring a higher rate of success in the synthesis of these important molecules.

The Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura coupling is a testament to the power of palladium catalysis. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is paramount for rational optimization and troubleshooting.

The catalytic cycle begins with a palladium(0) species, which is the active catalyst. This is often generated in situ from a palladium(II) precatalyst.[4]

  • Oxidative Addition: The cycle commences with the insertion of the Pd(0) catalyst into the carbon-bromine bond of the 4-bromopyridine. This step forms a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring can influence the rate of this step.[5]

  • Transmetalation: This step involves the transfer of the aryl group from the boronic acid to the palladium center. For this to occur, the boronic acid must first be activated by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium, displacing the bromide.

  • Reductive Elimination: This is the final step of the cycle, where the two organic moieties—the pyridyl and the aryl groups—on the palladium center are coupled, forming the desired 4-arylpyridine product. This step regenerates the active Pd(0) catalyst, which can then participate in a new catalytic cycle.[7]

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-Br Pyridyl-Pd(II)L2-Br Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Ar' Pyridyl-Pd(II)L2-Aryl Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Product 4-Arylpyridine Reductive_Elimination->Product Substrate 4-Bromopyridine Substrate->Oxidative_Addition Boronic_Acid Arylboronic Acid + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Successful Coupling of 4-Bromopyridines

The success of a Suzuki coupling reaction with 4-bromopyridine hinges on the careful selection of several key parameters.

  • Palladium Catalyst and Ligands: The choice of the palladium source and accompanying ligands is critical. While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used directly, it is often more practical to use air-stable Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, which are reduced to the active Pd(0) species in the reaction mixture.[4] For electron-deficient substrates like 4-bromopyridine, the use of electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can significantly enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reactions.[8]

  • The Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9] The solubility of the base in the chosen solvent system is an important consideration. For sensitive substrates, milder bases like NaHCO₃ may be employed.[8]

  • Solvent Systems: A variety of solvents can be used for Suzuki couplings, with common choices including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF).[3] Often, a mixture of an organic solvent and water is employed.[3] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex. The choice of solvent can also influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate and yield.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes a selection of reported successful Suzuki coupling reactions involving 4-bromopyridines, showcasing the variety of applicable conditions.

4-Bromopyridine DerivativeArylboronic AcidPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
4-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane8060[10]
4-Bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10095N/A
2-Amino-4-bromopyridine3-Tolylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF7088N/A
4-Bromopyridine-2-carboxaldehydePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O9075N/A

Note: This table is a representation of typical conditions and yields. Actual results may vary depending on the specific substrates and reaction scale.

Experimental Protocol: A Step-by-Step Guide

This protocol describes a general procedure for the Suzuki coupling of 4-bromopyridine with phenylboronic acid.

Materials and Reagents:

  • 4-Bromopyridine hydrochloride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean and dry Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst Preparation: In a separate vial, weigh out palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).

  • Reagent Addition: Under a positive flow of inert gas, add the catalyst and ligand to the Schlenk flask.

  • Solvent Addition: Degas 1,4-dioxane and deionized water by bubbling with an inert gas for at least 30 minutes. Add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-phenylpyridine.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following guide provides a systematic approach to troubleshooting common problems in the Suzuki coupling of 4-bromopyridines.

Troubleshooting_Flowchart start Low or No Conversion check_catalyst Is the catalyst active? Was the reaction properly degassed? start->check_catalyst catalyst_solution Use fresh catalyst/ligand. Ensure rigorous degassing of solvents and setup. check_catalyst->catalyst_solution No check_base Is the base appropriate and sufficiently soluble? check_catalyst->check_base Yes base_solution Try a different base (e.g., K3PO4, Cs2CO3). Ensure vigorous stirring. check_base->base_solution No check_temp Is the reaction temperature optimal? check_base->check_temp Yes temp_solution Increase temperature in increments. Monitor for decomposition. check_temp->temp_solution No side_reactions Significant Side Products Observed homocoupling Homocoupling of Boronic Acid? side_reactions->homocoupling homocoupling_solution Ensure stringent anaerobic conditions. Use a slight excess of 4-bromopyridine. homocoupling->homocoupling_solution Yes dehalogenation Dehalogenation of 4-Bromopyridine? homocoupling->dehalogenation No dehalogenation_solution Avoid certain amine bases or alcohol solvents. Use a different solvent system. dehalogenation->dehalogenation_solution Yes protodeboronation Protodeboronation of Boronic Acid? dehalogenation->protodeboronation No protodeboronation_solution Use anhydrous conditions if possible. Consider more stable boronic esters. protodeboronation->protodeboronation_solution Yes

Caption: A flowchart for troubleshooting common Suzuki coupling issues.

A key challenge specific to pyridine-containing substrates is the potential for the lone pair on the nitrogen to coordinate to the palladium center, leading to catalyst inhibition. If catalyst deactivation is suspected, the use of more electron-rich and sterically hindered ligands can often mitigate this issue by favoring the desired catalytic cycle over off-cycle catalyst sequestration.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-bromopyridines is an indispensable tool in the modern synthetic chemist's arsenal. A thorough understanding of the reaction mechanism and the critical role of each reaction component empowers researchers to optimize conditions for a wide range of substrates. The protocol and troubleshooting guide provided herein serve as a robust starting point for the successful synthesis of 4-arylpyridines, paving the way for advancements in drug discovery and materials science.

References

  • Al-Zoubi, R. M., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4958. [Link]

  • Libretexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Serafin, K., et al. (2018). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium aryltrifluoroborates. Journal of Heterocyclic Chemistry, 55(12), 2854-2861. [Link]

  • Tilley, J. W., & Zawoiski, S. (1988). A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines. The Journal of Organic Chemistry, 53(16), 3869-3871. [Link]

  • Libretexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Smith, C. A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Chemistry, 5(1), 324-338. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) [Video]. YouTube. [Link]

Sources

Application Notes & Protocols: Mastering the Buchwald-Hartwig Amination of 2-Halopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aminopyridines

The 2-aminopyridine motif is a privileged scaffold in modern drug discovery and materials science. Its presence in numerous FDA-approved drugs and advanced materials underscores the critical need for efficient and robust synthetic methods for its construction. The Palladium-catalyzed Buchwald-Hartwig amination has emerged as a premier method for forging the key C–N bond, offering a significant improvement over classical methods like nucleophilic aromatic substitution (SNAr) which often require harsh conditions and have limited scope.[1]

This guide provides an in-depth analysis and practical protocols for the Buchwald-Hartwig amination of 2-halopyridines. We will delve into the mechanistic nuances, address the specific challenges posed by these heteroaromatic substrates, and offer field-proven strategies for selecting catalysts, ligands, and conditions to ensure successful and reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[2][3] Understanding this cycle is paramount for rational optimization and troubleshooting. The three key stages are:

  • Oxidative Addition : The active L-Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halopyridine. This is often the rate-limiting step, particularly for less reactive 2-chloropyridines. Electron-rich, bulky phosphine ligands are crucial for facilitating this step.[4]

  • Amine Coordination & Deprotonation : The amine displaces the halide from the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido intermediate.[3]

  • Reductive Elimination : The final step involves the formation of the C–N bond, releasing the 2-aminopyridine product and regenerating the active Pd(0) catalyst.[5] This step is promoted by bulky ligands that create steric pressure around the metal center.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex L-Pd(II)(Py)(X) pd0->oa_complex Oxidative Addition + 2-HaloPyridine (Py-X) amido_complex Palladium Amido Complex L-Pd(II)(Py)(NR¹R²) oa_complex->amido_complex amido_complex->pd0 Reductive Elimination product_node 2-Aminopyridine Product amido_complex->product_node

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

The Core Challenge: Catalyst Inhibition by 2-Halopyridines

The primary difficulty in the amination of 2-halopyridines stems from the substrate itself. The pyridine ring nitrogen is a Lewis base and can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle catalyst complexes, effectively sequestering the palladium and inhibiting catalysis.

The Solution—Steric Shielding: The development of bulky, electron-rich biaryl monophosphine ligands (e.g., Buchwald ligands) was a major breakthrough.[4][6] These ligands create a sterically congested environment around the palladium atom. This "shield" serves two purposes:

  • It favors the coordination of the phosphine ligand over the pyridine nitrogen, preventing catalyst deactivation.

  • It promotes the crucial reductive elimination step, increasing turnover frequency.

Bidentate ligands, such as Josiphos or Xantphos, can also be effective as they occupy two coordination sites, making them less prone to displacement by the pyridine substrate.[2][4]

A Scientist's Guide to Reaction Parameter Selection

The success of a Buchwald-Hartwig amination is not accidental; it is the result of a rational selection of reagents and conditions tailored to the specific substrates.[2]

Palladium Source: Pre-catalysts vs. In-Situ Generation
  • In-Situ Generation (e.g., Pd(OAc)₂, Pd₂(dba)₃) : These are common, relatively inexpensive sources. Pd(OAc)₂ is a Pd(II) source and must be reduced in situ to the active Pd(0) state, which can sometimes lead to an induction period or incomplete activation.[7] Pd₂(dba)₃ is a Pd(0) source but can be air-sensitive.

  • Palladium Pre-catalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) : These are well-defined, air-stable Pd(II) complexes that rapidly and quantitatively generate the active L-Pd(0) species upon exposure to a base.[7] While more expensive, they offer superior reliability, lower catalyst loadings, and reproducibility, making them the preferred choice for challenging couplings.

Ligand Selection: The Key to Success

The choice of ligand is the most critical variable.[7] For 2-halopyridines, the focus should be on bulky, electron-rich biaryl monophosphine ligands.

Ligand FamilyKey Features & Typical Applications
XPhos / t-BuXPhos Highly general and effective for a wide range of heteroaryl chlorides and bromides with primary and secondary amines.[4]
BrettPhos / tBuBrettPhos Exceptionally active for coupling primary amines and amides, often allowing for lower reaction temperatures.[5]
RuPhos Excellent for the coupling of secondary amines, particularly sterically hindered ones.[4]
Josiphos Ligands Bidentate ferrocenyl phosphines that show high efficacy for coupling heteroaryl chlorides.[4]
Xantphos A wide bite-angle bidentate ligand, sometimes useful for preventing β-hydride elimination side reactions.

Causality : The steric bulk of these ligands (e.g., the isopropyl groups on XPhos or the adamantyl group on Mor-DalPhos[8]) is directly responsible for preventing catalyst inhibition by the pyridine nitrogen and accelerating the product-forming reductive elimination step.

Base Selection: Strength and Solubility

A strong, non-nucleophilic base is required to deprotonate the amine (or amine-Pd complex).

  • Alkoxides (NaOt-Bu, KOt-Bu, LiHMDS) : These are the most common and effective bases for amination.[9] NaOt-Bu is generally the first choice. Their high basicity facilitates the deprotonation step, driving the catalytic cycle forward.

  • Carbonates/Phosphates (Cs₂CO₃, K₃PO₄) : These weaker bases are used for substrates with base-sensitive functional groups (e.g., esters, enolizable ketones).[5][10] However, their use often requires higher temperatures and catalyst loadings. The superior solubility of Cs₂CO₃ in some organic solvents can be advantageous.[7]

Solvent Choice: Ensuring Solubility and Inertness

Aprotic, non-coordinating solvents are standard.

  • Toluene, Dioxane, THF : These are the most frequently used solvents. Toluene is often preferred for higher-temperature reactions.

  • t-Amyl alcohol / n-BuOH : Can be beneficial in some cases, particularly with carbonate bases.

  • Solvents to Avoid : Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to palladium and inhibit the reaction.[7]

Validated Experimental Protocols

Safety Note : These reactions must be performed under an inert atmosphere (Nitrogen or Argon) as the Pd(0) catalyst and some phosphine ligands are oxygen-sensitive.

Protocol 1: General Amination of 2-Bromopyridine with a Secondary Amine

This protocol is a robust starting point for coupling 2-bromopyridines with cyclic secondary amines like morpholine.

  • Reagents & Stoichiometry:

    • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

    • Morpholine (1.2 mmol, 1.2 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

    • XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)

    • XPhos Ligand (0.02 mmol, 2 mol%)

    • Toluene (Anhydrous, 5 mL)

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk tube or reaction vial, add the XPhos Pd G3 pre-catalyst, XPhos ligand, and sodium tert-butoxide.

    • Seal the vessel, and evacuate and backfill with argon or nitrogen (repeat 3 times).

    • Add the anhydrous toluene via syringe.

    • Add the 2-bromopyridine via syringe.

    • Add the morpholine via syringe.

    • Place the sealed reaction vessel in a pre-heated oil bath or heating block at 100 °C.

    • Stir the reaction for 4-12 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction by carefully adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Challenging Amination of 2-Chloropyridine with a Primary Amine

This protocol uses a more active catalyst system required for the less reactive 2-chloropyridine substrate.

  • Reagents & Stoichiometry:

    • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

    • n-Hexylamine (1.2 mmol, 1.2 equiv)

    • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv)

    • BrettPhos Pd G3 Pre-catalyst (0.03 mmol, 3 mol%)

    • BrettPhos Ligand (0.03 mmol, 3 mol%)

    • 1,4-Dioxane (Anhydrous, 5 mL)

  • Step-by-Step Procedure:

    • Follow steps 1-3 from Protocol 1, using the reagents listed above in anhydrous 1,4-dioxane.

    • Add the 2-chloropyridine and n-hexylamine via syringe.

    • Heat the reaction to 110 °C and stir for 12-24 hours.

    • Follow steps 7-12 from Protocol 1 for reaction monitoring, workup, and purification.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting_BHA start Low or No Conversion check_reagents Verify Reagent Quality start->check_reagents check_inert Ensure Inert Atmosphere start->check_inert check_temp Confirm Reaction Temperature start->check_temp reagent_sol Use fresh, anhydrous solvent. Check purity of amine/halide. check_reagents->reagent_sol inert_sol Thoroughly degas solvent. Use high-purity inert gas. check_inert->inert_sol screen_ligand Screen Different Ligand (e.g., BrettPhos, RuPhos) check_temp->screen_ligand If conditions are correct screen_base Use Stronger/More Soluble Base (e.g., KOtBu, LiHMDS) screen_ligand->screen_base increase_loading Increase Catalyst/Ligand Loading (e.g., to 3-5 mol%) screen_base->increase_loading

Figure 2: A workflow for troubleshooting common issues in the amination of 2-halopyridines.

References

  • D. S. Surry, S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 2008, 47, 6338-6361. [Link]

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41, 1534-1544. [Link]

  • ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," Reagent Guides. [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination," Chemistry LibreTexts. [Link]

  • The Organic Chemistry Tutor, "The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!," YouTube. [Link]

  • S. L. Buchwald, "The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates," Organic Letters, 2002, 1, 35–38. [Link]

  • M. C. Willis, "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines," Tetrahedron Letters, 2007, 48, 42, 7479-7482. [Link]

  • A. B. Dounay, "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors," The Journal of Organic Chemistry, 2021, 86, 24, 18215–18225. [Link]

  • Organic Synthesis, "Buchwald-Hartwig Coupling," Organic-synthesis.org. [Link]

  • B. H. Lipshutz, "Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions," Organic Letters, 2017, 19, 16, 4295–4298. [Link]

  • J. F. Hartwig, "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts," Organic Letters, 2014, 16, 16, 4102–4105. [Link]

  • M. C. Willis, "A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines," PubMed, 2007. [Link]

Sources

Application Notes and Protocols for the Purification of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis. The document is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into various purification methodologies. The protocols emphasize not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible outcomes. This guide covers purification strategies including column chromatography and recrystallization, alongside analytical methods for purity verification such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Critical Role of Purity

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final drug product.[1][2] Regulatory bodies like the FDA and EMA have stringent requirements for the control of impurities in APIs. Therefore, robust and validated purification and analytical methods are essential components of the drug development process.[3]

This guide provides a detailed framework for the purification and purity analysis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, moving beyond a simple recitation of steps to explain the causality behind experimental choices.

Physicochemical Properties and Impurity Profile

A thorough understanding of the physicochemical properties of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine and its potential impurities is fundamental to developing an effective purification strategy.

Table 1: Physicochemical Properties of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine and Related Structures

PropertyValue/InformationSignificance for Purification
Molecular FormulaC10H14BrN3-
Molecular Weight256.14 g/mol Influences diffusion rates in chromatography.
AppearanceLikely a solid at room temperature.Relevant for handling and recrystallization.
SolubilityExpected to have low solubility in water and good solubility in organic solvents like ethanol and dichloromethane.[4]Critical for selecting recrystallization solvents and mobile phases for chromatography.
PolarityModerately polar due to the pyridine and piperazine nitrogens.Guides the choice of stationary and mobile phases in chromatography.

Potential Impurities:

Impurities in the crude product can originate from various sources, including starting materials, by-products of the synthesis, and degradation products.[5][6] Common impurities may include:

  • Unreacted starting materials: e.g., 2,4-dibromopyridine and 1-methylpiperazine.

  • Isomeric by-products: Positional isomers formed during the synthesis.

  • Over-alkylated or di-substituted products.

  • Degradation products: Formed if the compound is exposed to harsh conditions like strong acids, bases, or high temperatures.[7]

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. The choice of method depends on the nature and quantity of the impurities present.

Column Chromatography: The Workhorse of Purification

Column chromatography is a highly effective method for separating compounds with different polarities.[8] For 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a moderately polar compound, normal-phase chromatography using silica gel is a suitable choice.

Protocol 1: Silica Gel Column Chromatography

  • Stationary Phase Selection: Use silica gel (230-400 mesh) as the stationary phase.[8] The slightly acidic nature of silica gel can sometimes cause issues with basic compounds like pyridine derivatives, leading to tailing.[7] To mitigate this, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

  • Mobile Phase (Eluent) Selection: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) first.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and then load the powder onto the top of the column.[7]

  • Elution: Start with a low polarity eluent and gradually increase the polarity. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.[7]

Table 2: Example Eluent Systems for Column Chromatography

Eluent SystemRatio (v/v)Comments
Hexane / Ethyl AcetateGradient from 9:1 to 1:1Good for separating less polar impurities.
Dichloromethane / MethanolGradient from 99:1 to 9:1Effective for more polar compounds.
Chloroform / Ethanol10:1A reported system for similar compounds.[9]
Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10]

Protocol 2: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[7] Ethanol, methanol, or a mixture of solvents like ethanol/water or toluene/hexanes are good candidates.[7][9]

  • Dissolution: Dissolve the crude product in the minimum amount of boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature to form well-defined crystals. Further cooling in an ice bath can increase the yield.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow for Purification and Analysis

The following diagram illustrates a logical workflow for the purification and subsequent analysis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Purification_Workflow Crude Crude Product Column Column Chromatography Crude->Column Primary Purification TLC TLC Analysis Crude->TLC Method Development Recrystal Recrystallization Column->Recrystal Further Purification Pure Pure Compound Column->Pure Column->TLC Fraction Monitoring Recrystal->Pure HPLC HPLC Analysis Pure->HPLC Purity Check GCMS GC-MS Analysis Pure->GCMS Impurity Identification NMR NMR Spectroscopy Pure->NMR Structural Confirmation

Caption: A typical workflow for the purification and analysis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Analytical Methods for Purity Assessment

Rigorous analytical testing is crucial to confirm the purity of the final product and to identify and quantify any remaining impurities.[11]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[1]

Protocol 3: HPLC Analysis

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Detector: UV detector set at a wavelength where the compound has maximum absorbance.

  • Sample Preparation: Dissolve a known amount of the purified compound in the mobile phase.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The purity is calculated based on the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying volatile impurities.[1]

Protocol 4: GC-MS Analysis

  • Column: A capillary column with a suitable stationary phase (e.g., DB-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

  • Detector: A mass spectrometer to identify the components based on their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment. ¹H and ¹³C NMR spectra can confirm the identity of the compound and detect the presence of structurally related impurities.

Conclusion

The purification of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine to a high degree of purity is a critical step in the synthesis of many pharmaceutical compounds. A systematic approach, combining effective purification techniques like column chromatography and recrystallization with rigorous analytical methods, is essential for ensuring the quality and safety of the final drug product. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary tools to achieve this goal.

References

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]

  • BuyersGuideChem. 1-(4-Bromopyridin-2-yl)piperazine suppliers and producers. Available at: [Link]

  • Google Patents. (2023). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • Google Patents. US4291165A - Process for making 2-bromopyridine.
  • The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Available at: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • Google Patents. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • Bouling Chemical Co., Limited. Piperazine,1-[(4-Bromophenyl)Methyl]-4-Methyl-: Chemical Properties, CAS 120-94-5 & Suppliers. Available at: [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Available at: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]

  • preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Available at: [Link]

  • PubChem. 1-(4-Pyridyl)piperazine | C9H13N3 | CID 70517. Available at: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • ResearchGate. (2015). Thermal characterization of the bromopride recrystallized from different solvents and at different temperature conditions. Available at: [Link]

  • NIH. (2015). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Available at: [Link]

  • NIH. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available at: [Link]

  • Academia.edu. Synthesis and identification of some impurities of irbesartan. Available at: [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • ResearchGate. (2019). How to choose the best solution for column chromatography?. Available at: [Link]

  • MDPI. Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Available at: [Link]

  • Intertek. Pharmaceutical Impurity Testing and Identification. Available at: [Link]

  • PubChem. 1-(4-Bromopyridin-2-yl)-5-methylpyrazol-3-amine. Available at: [Link]

  • MDPI. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Available at: [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Available at: [Link]

  • ResearchGate. (2015). PROCESS RELATED IMPURITIES IN ANTI-DIABETIC DRUG LINAGLIPTIN. Available at: [Link]

Sources

Application Note: High-Resolution NMR Analysis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this document details the rationale behind experimental design, provides step-by-step protocols for sample preparation, data acquisition, and processing for both proton (¹H) and carbon-13 (¹³C) NMR. Furthermore, it presents a detailed analysis and assignment of the expected spectra, grounded in established principles of chemical shifts and spin-spin coupling for heterocyclic systems.

Introduction: The Importance of Structural Verification

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a disubstituted pyridine ring linked to an N-methylpiperazine moiety. Such scaffolds are prevalent in medicinal chemistry, where the precise arrangement of atoms is critical to biological activity and pharmacokinetic properties.[1][2] Therefore, unambiguous structural confirmation is a non-negotiable step in the synthesis and quality control of this and related molecules.

High-resolution NMR spectroscopy is the cornerstone technique for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms (chemical shift), the connectivity between neighboring atoms (spin-spin coupling), and the relative number of each type of nucleus (integration). This guide explains the causality behind the NMR analysis of the title compound, ensuring a robust and reproducible characterization.

Predicted Spectral Analysis

A key aspect of expert NMR analysis is the ability to predict a spectrum based on the known molecular structure. This allows for a more targeted analysis of the experimental data. The structure of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is shown below with a systematic numbering scheme for discussion.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Structure of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the pyridine and piperazine protons.

  • Pyridine Ring Protons: The 2,4-disubstituted pyridine ring gives rise to an AMX spin system.

    • H6: This proton is adjacent to the ring nitrogen (N1), which is strongly electron-withdrawing. This deshielding effect will shift its resonance significantly downfield, likely appearing as a doublet due to coupling with H5.[3]

    • H5: This proton is coupled to both H6 and H3. The coupling to H6 will be a standard ortho-coupling (~5 Hz), while the coupling to H3 will be a smaller meta-coupling (~2 Hz). This will result in a doublet of doublets.

    • H3: This proton is adjacent to the piperazine-substituted carbon (C2) and will be the most upfield of the aromatic protons. It will appear as a small doublet due to meta-coupling with H5.[4]

  • Piperazine Ring Protons: The piperazine ring undergoes rapid chair-to-chair interconversion at room temperature, making the axial and equatorial protons on each carbon chemically equivalent on the NMR timescale.

    • H(a): The four protons on the carbons adjacent to the pyridine ring (C2' and C6') are in a unique chemical environment. They are deshielded by the aromatic ring and will appear as a triplet.

    • H(b): The four protons on the carbons adjacent to the N-methyl group (C3' and C5') will appear as another triplet, typically at a more upfield position compared to H(a).[5]

    • H(Me): The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to couple with.[6]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.15 d 1H H6 Ortho to ring Nitrogen, deshielded.
~7.05 dd 1H H5 Ortho to C6, meta to C3.
~6.80 d 1H H3 Most upfield aromatic proton.
~3.60 t 4H H(a) Piperazine protons adjacent to pyridine.
~2.50 t 4H H(b) Piperazine protons adjacent to N-Me.

| ~2.35 | s | 3H | H(Me) | N-Methyl group protons. |

Predicted ¹³C NMR Spectrum

Proton-decoupled ¹³C NMR spectra are standard for simplifying the analysis by showing each unique carbon as a singlet.[7]

  • Pyridine Ring Carbons: Five distinct signals are expected.

    • C2 & C4: These carbons are bonded to electronegative atoms (Nitrogen and Bromine, respectively) and will be significantly deshielded. C2, being attached to the piperazine nitrogen, will also be shifted downfield. C4, bonded to bromine, will have its chemical shift influenced by the heavy atom effect.[8]

    • C6: This carbon, adjacent to the ring nitrogen, will be downfield.

    • C3 & C5: These protonated carbons will appear in the typical aromatic region.

  • Piperazine Ring & Methyl Carbons: Three aliphatic signals are expected.

    • C(a): Carbons adjacent to the pyridine ring.

    • C(b): Carbons adjacent to the N-methyl group.

    • C(Me): The N-methyl carbon, typically appearing around 46 ppm.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Predicted Shift (δ, ppm) Assignment Rationale
~162 C2 Attached to two nitrogen atoms.
~150 C6 Alpha to ring nitrogen.
~140 C4 Attached to Bromine (ipso-carbon).
~115 C5 Aromatic CH.
~108 C3 Aromatic CH.
~54 C(b) Piperazine carbon near N-Me.
~45 C(a) Piperazine carbon near pyridine.

| ~46 | C(Me) | N-Methyl carbon. |

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures.

Workflow for NMR Analysis

Diagram 2: Standard NMR Analysis Workflow

G A 1. Sample Preparation - Weigh 5-10 mg (1H) or 20-50 mg (13C) - Dissolve in 0.6-0.7 mL deuterated solvent - Filter if necessary B 2. Spectrometer Setup - Insert sample - Lock on deuterium signal - Shim for field homogeneity A->B Insert into Magnet C 3. Data Acquisition - Load standard experiment (1H or 13C) - Set acquisition parameters (scans, pulse width) - Start acquisition B->C Ready to Acquire D 4. Data Processing - Fourier Transformation (FID -> Spectrum) - Phase Correction - Baseline Correction C->D Acquire FID E 5. Spectral Analysis - Reference spectrum (e.g., TMS or solvent peak) - Integrate peaks (1H) - Assign signals D->E Generate Spectrum

Caption: From sample to spectrum: a typical NMR workflow.

Protocol: Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation.[9]

Causality: A deuterated solvent is used to avoid a large interfering solvent signal in ¹H NMR and to provide a lock signal for the spectrometer to maintain a stable magnetic field.[10] A concentration of 5-25 mg for ¹H NMR is typically sufficient for small molecules.[9]

  • Weighing: Accurately weigh 5-10 mg of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Dissolution: Gently vortex or swirl the vial to fully dissolve the compound. Mild heating may be applied if solubility is an issue.

  • Transfer: Using a clean glass pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid transferring any solid particulates. If solids are present, filter the solution through a small plug of glass wool in the pipette.

  • Capping: Cap the NMR tube securely. Label it clearly.

Table 3: Common Deuterated Solvents and Residual Peaks

Solvent ¹H Residual Peak (δ, ppm) ¹³C Residual Peak (δ, ppm)
Chloroform-d (CDCl₃) 7.26 77.16
DMSO-d₆ 2.50 39.52
Acetone-d₆ 2.05 29.84, 206.26
Methanol-d₄ 3.31 49.00

Source: Data compiled from established literature values.[11]

Protocol: Data Acquisition

These parameters are typical for a 400 MHz spectrometer.

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

  • Load the appropriate experimental parameters for ¹H or ¹³C acquisition.

  • Set the number of scans (NS). For ¹H, 8 to 16 scans are often sufficient. For ¹³C, a higher number (e.g., 128 to 1024) is needed due to the low natural abundance of the ¹³C isotope.[12]

  • Initiate the acquisition.

Protocol: Data Processing

Modern NMR software automates much of this process, but understanding the steps is crucial for quality control.[13]

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain to generate the spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are purely in absorption mode (positive and symmetrical).

  • Baseline Correction: Correct any rolling or distortion in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis. Set the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or reference to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integration (¹H NMR only): Integrate the area under each peak to determine the relative ratio of protons.

Conclusion and Best Practices

The structural verification of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is reliably achieved through a combination of ¹H and ¹³C NMR spectroscopy. By predicting the spectrum based on chemical principles and following rigorous experimental protocols, researchers can confidently confirm the identity and purity of their synthesized material. Key to this process is careful sample preparation, correct spectrometer setup, and a systematic approach to spectral interpretation. This application note serves as a foundational guide for scientists engaged in the synthesis and analysis of novel chemical entities.

References

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ACS Publications. (2022). Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • eMagRes. (n.d.). NMR Data Processing. Retrieved from [Link]

  • MDPI. (2021). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • SpectraBase. (n.d.). 4-bromopyridine, hydrobromide. Retrieved from [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • RSC Publishing. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromopyridine. Retrieved from [Link]

  • Nmr-service.com. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplemental Information. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • PubMed Central. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

  • MathWorks. (2024). NMR Data Processing and Analysis. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Reddit. (2021). What are the best practices for sample preparation for NMR analysis?. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 1-(4-Bromopyridin-2-yl)piperazine suppliers and producers. Retrieved from [Link]

  • ATB Molbio. (n.d.). methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

Sources

Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Characterization of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis, utilizing High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We delve into the rationale behind method development, offering a detailed, step-by-step protocol for reversed-phase HPLC separation and positive-ion electrospray ionization mass spectrometry (ESI-MS) detection. This document is intended for researchers, analytical scientists, and professionals in drug development, providing field-proven insights to ensure robust and reliable analytical outcomes.

Introduction: The Analytical Imperative

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block in the synthesis of pharmacologically active agents. Its purity and structural integrity are paramount to the quality and efficacy of the final drug product. Therefore, a robust analytical method for its characterization is essential. HPLC-MS stands as the premier analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection. This application note outlines a validated protocol for the qualitative analysis of this compound, providing a foundation for further quantitative studies and impurity profiling.

The core challenge in analyzing this molecule lies in its moderate polarity, stemming from the pyridine and piperazine rings, which necessitates careful optimization of chromatographic conditions to achieve adequate retention and peak shape on reversed-phase columns.[1][2] Mass spectrometry provides unambiguous identification through accurate mass measurement and characteristic fragmentation patterns.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is critical for methodical and effective HPLC-MS analysis.

PropertyValue/DescriptionSignificance for HPLC-MS Analysis
Molecular Formula C10H14BrN3Determines the theoretical monoisotopic mass.
Molecular Weight 256.14 g/mol Guides the setting of the mass range for MS detection.
Structure See Figure 1The presence of basic nitrogen atoms in the piperazine and pyridine rings makes the molecule amenable to positive-ion ESI.[3][4] The bromo-substituent introduces a characteristic isotopic pattern.[5][6]
Polarity Moderately PolarReversed-phase chromatography is a suitable separation technique, though mobile phase optimization is key to achieving good retention.[7][8][9]
pKa Estimated basic pKa values for the piperazine and pyridine nitrogens.The pH of the mobile phase will significantly impact the ionization state and, consequently, the retention time of the analyte.[7]

Figure 1: Chemical Structure of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis stock 1 mg/mL Stock Solution working 10 µg/mL Working Solution stock->working Dilution autosampler Autosampler Injection column C18 Column autosampler->column Gradient Elution esi ESI Source column->esi ms_scan Full Scan (m/z 100-500) esi->ms_scan msms MS/MS Fragmentation ms_scan->msms Precursor Selection chromatogram Chromatogram msms->chromatogram mass_spectrum Mass Spectrum msms->mass_spectrum

Caption: A schematic of the HPLC-MS characterization workflow.

Mass Spectrometry Method Protocol

The goal of the MS method is to confirm the identity of the analyte through accurate mass measurement of the molecular ion and to elucidate its structure through fragmentation analysis.

Step 1: MS Configuration

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray (ESI+)The basic nitrogens in the piperazine and pyridine moieties are readily protonated. [3][4]
Capillary Voltage 3.5 kVA typical starting point for ESI.
Cone Voltage 30 VShould be optimized to maximize the molecular ion signal while minimizing in-source fragmentation.
Source Temp. 120 °CEnsures efficient desolvation.
Desolvation Temp. 350 °CAids in solvent evaporation.
Desolvation Gas Flow 600 L/hr (Nitrogen)Facilitates the desolvation process.
Scan Range m/z 100 - 500This range will encompass the molecular ion and expected fragments.

Step 2: Data Acquisition

  • Full Scan MS: Acquire data in full scan mode to detect the protonated molecular ion [M+H]+.

  • Tandem MS (MS/MS): Perform fragmentation of the isolated [M+H]+ ion to obtain a characteristic fragmentation pattern. The collision energy should be ramped (e.g., 10-40 eV) to observe a range of fragments.

Expected Results and Interpretation

HPLC Chromatogram

A successful separation will yield a single, sharp peak for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine at a reproducible retention time.

Mass Spectrum

Molecular Ion: In the full scan mass spectrum, the protonated molecule [M+H]+ is expected. Due to the presence of bromine, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, 79Br and 81Br, in roughly equal abundance. [5][6]This results in two peaks of nearly equal intensity separated by 2 m/z units.

  • [M+H]+ (with 79Br): m/z 256.0

  • [M+H]+ (with 81Br): m/z 258.0

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the precursor ions (m/z 256.0 and 258.0) will produce a fragmentation pattern that can be used for structural confirmation. The fragmentation is likely to occur at the weakest bonds, such as the C-N bonds of the piperazine ring and the bond connecting the piperazine to the pyridine ring.

Figure 3: Predicted MS Fragmentation Pathway

cluster_frags Predicted Fragments parent [M+H]+ m/z 256/258 frag1 Loss of methylpiperazine m/z 155/157 parent->frag1 frag2 Cleavage of piperazine ring e.g., m/z 184/186 parent->frag2 frag3 Loss of Bromine m/z 177 parent->frag3

Caption: Predicted major fragmentation pathways for the analyte.

Conclusion

This application note provides a robust and scientifically grounded protocol for the HPLC-MS characterization of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. The detailed methodology, from sample preparation to data interpretation, offers a reliable starting point for the analysis of this important pharmaceutical intermediate. The principles outlined here can be adapted for method validation, impurity profiling, and quantitative analysis in regulated environments.

References

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • MDPI. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies.
  • PubMed. (n.d.). Reverse-phase HPLC method for measuring polarity distributions of natural organic matter.
  • ACS Omega. (n.d.). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode.
  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).
  • Sigma-Aldrich. (n.d.). 1-(4-Fluorobenzyl)piperazine 97 70931-28-1.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Brompheniramine Maleate Active Pharmaceutical Ingredient.
  • PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes.
  • Bouling Chemical Co., Limited. (n.d.). Piperazine,1-[(4-Bromophenyl)Methyl]-4-Methyl-.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Echemi. (n.d.). 1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]piperazine.
  • Arkivoc. (2019). Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. (2025). 1-(4-Bromopyridin-2-yl)-5-methylpyrazol-3-amine.
  • Abovchem. (n.d.). 1-(1-(4-bromophenyl)piperidin-4-yl)-4-methylpiperazine.

Sources

Application Notes and Protocols: Leveraging 1-(4-Bromopyridin-2-yl)-4-methylpiperazine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridinylpiperazine Scaffold

In the landscape of modern oncology, the development of targeted therapies, particularly small molecule kinase inhibitors, has revolutionized treatment paradigms. Within this class of therapeutics, the 1-(4-Bromopyridin-2-yl)-4-methylpiperazine scaffold has emerged as a cornerstone building block for the synthesis of potent and selective kinase inhibitors. Its inherent structural and electronic properties provide a versatile platform for engaging the ATP-binding site of various kinases, leading to the successful development of approved drugs such as Brigatinib (an ALK and EGFR inhibitor) and Gilteritinib (an FLT3 and AXL inhibitor)[1][2].

This technical guide provides an in-depth exploration of the application of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its incorporation into advanced inhibitor scaffolds, and discuss the critical structure-activity relationships that underpin its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own kinase inhibitor discovery programs.

The Dual Functionality of the 1-(4-Bromopyridin-2-yl)-4-methylpiperazine Scaffold: A Structure-Activity Relationship (SAR) Deep Dive

The remarkable utility of the 1-(4-Bromopyridin-2-yl)-4-methylpiperazine moiety stems from the distinct and synergistic roles of its constituent parts: the 2-aminopyridine core and the N-methylpiperazine tail.

The 2-Aminopyridine Moiety: A Privileged Hinge-Binding Motif

The 2-aminopyridine portion of the scaffold is a well-established "hinge-binder" in kinase inhibitor design[3][4]. The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and is crucial for the conformational changes associated with ATP binding and catalysis. The nitrogen atom of the pyridine ring and the exocyclic amino group of the 2-aminopyridine motif are perfectly positioned to form a pair of critical hydrogen bonds with the backbone amide and carbonyl groups of a conserved amino acid residue in the hinge region (typically a cysteine or methionine)[5]. This bidentate hydrogen bonding interaction anchors the inhibitor in the ATP-binding pocket, providing a significant portion of the binding affinity.

The N-Methylpiperazine Group: Enhancing Solubility and Pharmacokinetics

The N-methylpiperazine tail is a common feature in many orally bioavailable drugs and serves multiple functions in kinase inhibitors[6]. Its primary role is to improve the physicochemical properties of the molecule, particularly aqueous solubility and membrane permeability. The basic nitrogen of the piperazine ring can be protonated at physiological pH, enhancing solubility and often facilitating interactions with the solvent-exposed region of the kinase active site. Furthermore, the piperazine moiety can influence the overall pharmacokinetic profile of the drug, affecting absorption, distribution, metabolism, and excretion (ADME) properties[7]. The N-methyl group can also play a role in modulating metabolic stability[8].

Synthetic Strategies: Incorporating the Scaffold into Kinase Inhibitors

The bromine atom at the 4-position of the pyridine ring provides a convenient handle for further chemical elaboration through transition metal-catalyzed cross-coupling reactions. The two most common and powerful methods for this are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex[9]. In the context of synthesizing kinase inhibitors, this reaction is employed to couple the 1-(4-Bromopyridin-2-yl)-4-methylpiperazine scaffold with various aryl or heteroaryl boronic acids or esters. This allows for the introduction of diverse substituents that can occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity.

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (1.0 eq.), the aryl/heteroaryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05-0.1 eq.), and a base (e.g., K2CO3 or Cs2CO3, 2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine[10][11]. This reaction is instrumental in synthesizing kinase inhibitors where the 4-position of the pyridine ring is linked to a nitrogen atom of another cyclic or acyclic amine, which can then be further functionalized.

ALK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4_ALK EML4-ALK Fusion Protein RAS RAS EML4_ALK->RAS PI3K PI3K EML4_ALK->PI3K JAK JAK EML4_ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Brigatinib Brigatinib Brigatinib->EML4_ALK Inhibits FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Mutant Receptor PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (Leukemic Proliferation, Survival) mTOR->Transcription MAPK MAPK RAS->MAPK MAPK->Transcription STAT5->Transcription Gilteritinib Gilteritinib Gilteritinib->FLT3_ITD Inhibits

Sources

The Strategic Role of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine in Active Pharmaceutical Ingredient (API) Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Significance of a Key Building Block

In the intricate landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structural architecture, featuring a reactive bromopyridine moiety and a versatile methylpiperazine group, offers medicinal chemists a valuable scaffold for constructing complex and highly specific Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of the synthesis, application, and critical quality attributes of this important intermediate, tailored for researchers, scientists, and professionals in the field of drug development. The piperazine ring is a common scaffold in many approved drugs, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity, which can lead to improved pharmacokinetic profiles.

Core Synthesis Strategies: Navigating the Path to 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

The synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is typically achieved through a regioselective nucleophilic aromatic substitution (SNAᵣ) reaction. The key to a successful synthesis lies in the differential reactivity of the halogenated positions on the pyridine ring.

A common and efficient starting material is 2,4-dibromopyridine. The bromine atom at the 2-position of the pyridine ring is more susceptible to nucleophilic attack than the bromine at the 4-position. This enhanced reactivity is attributed to the electron-withdrawing effect of the ring nitrogen, which preferentially activates the ortho and para positions to nucleophilic substitution.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer another robust method for the formation of the C-N bond between the pyridine ring and the piperazine nitrogen.[1] This method is particularly valuable for its broad substrate scope and functional group tolerance.[1]

Visualizing the Synthetic Pathway

Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine cluster_conditions Reaction Conditions 2,4-Dibromopyridine 2,4-Dibromopyridine Reaction Reaction 2,4-Dibromopyridine->Reaction 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction Product 1-(4-Bromopyridin-2-yl)-4-methylpiperazine Base Base Base->Reaction e.g., K2CO3, DIPEA Reaction->Product Nucleophilic Aromatic Substitution (SNAr) Solvent (e.g., DMF, Dioxane) Solvent (e.g., DMF, Dioxane) Temperature (e.g., 80-120 °C) Temperature (e.g., 80-120 °C) API_Synthesis Intermediate 1-(4-Bromopyridin-2-yl)-4-methylpiperazine Reaction Reaction Intermediate->Reaction Coupling_Partner Aryl/Heteroaryl Boronic Acid/Ester Coupling_Partner->Reaction API_Scaffold API Scaffold Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction e.g., Pd(PPh3)4 Reaction->API_Scaffold Suzuki-Miyaura Coupling

Sources

Application Notes and Protocols for the Derivatization of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a key heterocyclic building block in medicinal chemistry. Its structure is a composite of two highly valuable pharmacophores: the 2-substituted pyridine and the N-methylpiperazine moiety. The piperazine ring is a common motif in numerous approved drugs, often incorporated to modulate physicochemical properties such as solubility and to establish favorable interactions with biological targets.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and central nervous system effects.[2][3]

The strategic placement of a bromine atom at the 4-position of the pyridine ring renders this molecule a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. This bromine atom serves as a synthetic "handle," allowing for the precise and efficient introduction of diverse molecular fragments. This capability is paramount in drug discovery for constructing large libraries of compounds for structure-activity relationship (SAR) studies.

This guide provides detailed protocols and expert insights into two of the most powerful and widely used methods for the derivatization of this scaffold: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] For 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, this reaction is the premier method for introducing a vast array of aryl, heteroaryl, or alkenyl substituents at the 4-position of the pyridine ring, creating biaryl or styrenyl structures that are central to many active pharmaceutical ingredients (APIs).[5]

Reaction Principle and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:[4]

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (our substrate) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium(II) complex, a step that is typically facilitated by a base. The base activates the organoboron species, making it more nucleophilic.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent is critical and interdependent. For heteroaryl halides like our substrate, phosphine ligands such as PPh₃ or dppf are often effective.[6][7] The base (e.g., K₂CO₃, K₃PO₄) plays a crucial role in the transmetalation step, and the solvent system (e.g., 1,4-dioxane/water, toluene/water) must solubilize both the organic and inorganic reagents.[7]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Substrate, Boronic Acid, Base, & Catalyst/Ligand solvent 2. Add Solvent & Degas Mixture reagents->solvent Inert Atmosphere heat 3. Heat Mixture (e.g., 80-100 °C) solvent->heat Under Argon monitor 4. Monitor Progress (TLC/LC-MS) heat->monitor extract 5. Aqueous Work-up & Extraction monitor->extract Upon Completion purify 6. Column Chromatography extract->purify char 7. Characterization (NMR, MS) purify->char

Caption: Workflow for Suzuki-Miyaura C-C Coupling.

Detailed Protocol: Synthesis of 1-(4-(4-methoxyphenyl)pyridin-2-yl)-4-methylpiperazine

This protocol details the coupling of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine with 4-methoxyphenylboronic acid.

Materials:

  • 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Ethyl acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (e.g., 256 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (24 mg, 0.03 mmol) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the aqueous layer with ethyl acetate (2 x 15 mL).

  • Extraction: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

ParameterCondition/ReagentRationale
Catalyst Pd(dppf)Cl₂A robust, air-stable catalyst effective for coupling heteroaryl halides.[6]
Ligand dppf (in catalyst)The ferrocene backbone provides stability and promotes high catalytic activity.
Base K₂CO₃A moderately strong base sufficient to facilitate transmetalation without side reactions.
Solvent 1,4-Dioxane/H₂O (4:1)A common solvent system that solubilizes both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the catalytic cycle efficiently.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[8][9] This reaction is exceptionally powerful for derivatizing 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, as it allows for the introduction of a wide variety of primary and secondary amines, including anilines, alkylamines, and other heterocycles. This is a key strategy for modulating a molecule's polarity, basicity, and hydrogen-bonding capabilities.

Reaction Principle and Mechanistic Insight

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle:[8]

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the substrate.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product is eliminated, regenerating the Pd(0) catalyst.

The choice of ligand and base is particularly critical in this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the reductive elimination step, which can be challenging. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically used to deprotonate the amine without competing in the reaction.[10]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Preparation (Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Substrate, Amine, Base, & Catalyst/Ligand solvent 2. Add Anhydrous Solvent reagents->solvent Strictly Anhydrous heat 3. Heat Mixture (e.g., 80-110 °C) solvent->heat Under Argon monitor 4. Monitor Progress (TLC/LC-MS) heat->monitor quench 5. Quench & Aqueous Extraction monitor->quench Upon Completion purify 6. Column Chromatography quench->purify char 7. Characterization (NMR, MS) purify->char

Caption: Workflow for Buchwald-Hartwig C-N Coupling.

Detailed Protocol: Synthesis of N-benzyl-2-(4-methylpiperazin-1-yl)pyridin-4-amine

This protocol describes the amination of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine with benzylamine.

Materials:

  • 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Saturated aqueous Ammonium Chloride (NH₄Cl), Ethyl acetate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (135 mg, 1.4 mmol) to an oven-dried vial. In a separate vial, add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol).

  • Reagent Addition: Add 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (256 mg, 1.0 mmol), anhydrous toluene (5 mL), and benzylamine (131 µL, 1.2 mmol) to the vial containing the base. Add this mixture to the vial containing the catalyst and ligand.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100 °C. Stir for 6-18 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminopyridine derivative.

  • Characterization: Verify the identity and purity of the product by NMR spectroscopy and mass spectrometry.

ParameterCondition/ReagentRationale
Catalyst Pd₂(dba)₃ / XPhosA highly active catalytic system for C-N coupling.[9] XPhos is a bulky, electron-rich ligand that facilitates the difficult reductive elimination step.
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the amine without interfering with the reaction.[10]
Solvent Anhydrous TolueneA common non-polar, aprotic solvent for this transformation. Must be anhydrous to prevent quenching of the base and catalyst deactivation.
Atmosphere Inert (Argon/Nitrogen)The Pd(0) catalyst and the phosphine ligand are sensitive to oxygen and must be handled under inert conditions.

Conclusion

The derivatization of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provides a robust and versatile platform for the synthesis of novel compounds with significant potential in drug discovery. The protocols outlined here serve as a validated starting point for researchers. Mastery of these techniques enables the systematic exploration of chemical space around this privileged scaffold, paving the way for the development of next-generation therapeutics.

References

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • J-Stage. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • PubMed. Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. Retrieved from [Link]

  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • PubMed. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Retrieved from [Link]

  • ResearchGate. Synthesis of 4-[(2-bromopyridin-4-yl)methyl]pyridine-2-carbaldehydesubstrate for ligand1 synthesis. Retrieved from [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • MDPI. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • PubMed. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Google Patents. Preparation method of 2-methyl-4-bromopyridine.
  • ResearchGate. (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health (NIH). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Retrieved from [Link]

  • Amerigo Scientific. 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. Retrieved from [Link]

  • ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

  • PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

Sources

Application Note: A Scalable and Efficient Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a key building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, featuring a substituted pyridine ring linked to a methylpiperazine moiety, is prevalent in compounds targeting a range of therapeutic areas. The controlled and scalable synthesis of this intermediate is therefore of significant interest to researchers and professionals in drug discovery and development. This application note provides a comprehensive and technically detailed guide for the scale-up synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, focusing on a robust and reproducible protocol. The presented methodology is grounded in the principles of nucleophilic aromatic substitution and has been optimized for safety, efficiency, and purity of the final product.

Synthetic Strategy and Mechanistic Rationale

The synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction class is particularly effective for electron-deficient aromatic systems like the pyridine ring.[1][2] The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the carbon atoms, especially at the C2 and C4 positions, susceptible to nucleophilic attack.[3]

Our strategy employs the commercially available 2,4-dibromopyridine as the electrophilic partner and 1-methylpiperazine as the nucleophile. The bromine atom at the 2-position of the pyridine ring is more activated towards nucleophilic substitution than the bromine at the 4-position. This regioselectivity is attributed to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate formed during the attack at the C2 position.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products reactant1 2,4-Dibromopyridine intermediate Meisenheimer Complex (Resonance Stabilized) reactant1->intermediate + 1-Methylpiperazine reactant2 1-Methylpiperazine reactant2->intermediate base Base (e.g., K2CO3) byproduct HBr base->byproduct Neutralizes product 1-(4-Bromopyridin-2-yl)-4-methylpiperazine intermediate->product - Br-

Sources

Analytical Standards for Substituted Piperidinyl-Pyridines: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The substituted piperidinyl-pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals targeting a wide array of diseases.[1][2] The therapeutic efficacy and safety of these active pharmaceutical ingredients (APIs) are intrinsically linked to their purity, stability, and structural integrity. Consequently, robust and validated analytical methods are paramount throughout the drug development lifecycle. This guide provides a detailed exploration of the essential analytical techniques and protocols required for the comprehensive characterization, purity assessment, and quality control of substituted piperidinyl-pyridines, grounded in established scientific principles and regulatory standards.

Introduction: The Analytical Imperative

Substituted piperidinyl-pyridines are heterocyclic compounds whose unique structural features often confer desirable pharmacokinetic properties, such as improved metabolic stability and permeability.[1] Ensuring the quality of these molecules requires a multi-faceted analytical approach. From initial structural confirmation to the quantification of trace-level impurities and the separation of stereoisomers, each analytical step provides critical data that informs process development, formulation, and regulatory submissions. This document serves as a practical guide, explaining not just the procedural steps but the underlying causality for experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Definitive Structural Elucidation

The first step in establishing an analytical standard is the unambiguous confirmation of the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the complete assignment of atom connectivity and stereochemistry.[3] For substituted piperidinyl-pyridines, ¹H and ¹³C NMR are fundamental for confirming the arrangement of substituents on both the pyridine and piperidine rings.

Causality of the Method: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By measuring the absorption of radiofrequency energy by nuclei in a strong magnetic field, we can deduce the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom, effectively mapping the molecule's structure. Two-dimensional (2D) NMR experiments, such as COSY and HSQC, are then used to establish correlations between neighboring atoms, confirming the final structure with high confidence.[4]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the substituted piperidinyl-pyridine reference standard.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on sample solubility). The choice of solvent is critical as it can influence chemical shifts.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J-values), and multiplicities (singlet, doublet, etc.) to assign signals to specific protons and carbons in the molecule.[5][6] For complex structures, 2D NMR (COSY, HSQC, HMBC) is essential for unambiguous assignment.[4]

HPLC_Validation cluster_params Validation Parameters Dev Method Development (Column, Mobile Phase) Val Method Validation (ICH Q2) Dev->Val Spec Specificity Val->Spec Lin Linearity Val->Lin Acc Accuracy Val->Acc Prec Precision Val->Prec LOD LOD/LOQ Val->LOD Rob Robustness Val->Rob

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-substituted pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during these synthetic transformations. The pyridine motif is a cornerstone in pharmaceuticals and functional materials, making robust and high-yielding synthetic routes essential. However, the unique electronic properties of the pyridine ring often lead to specific and sometimes unexpected side reactions.

This guide is structured to provide not just procedural solutions, but also a deeper understanding of the underlying chemical principles that govern these reactions. By explaining the "why" behind the "how," we aim to empower you to diagnose and resolve issues effectively in your own laboratory settings.

Section 1: Lithiation and Metal-Halogen Exchange Reactions

Direct C-H activation or metal-halogen exchange at the C2 position of the pyridine ring is a powerful strategy for introducing a wide range of substituents. However, the high reactivity of the organolithium intermediates can lead to several side reactions.

Frequently Asked Questions (FAQs)

Question 1: I am attempting a direct lithiation of a substituted pyridine at the 2-position using n-butyllithium (n-BuLi), but I am observing significant amounts of a byproduct that appears to be the result of n-butyl addition to the pyridine ring. How can I prevent this?

Answer: This is a classic competition between deprotonation (lithiation) and nucleophilic addition. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by organolithium reagents, particularly at the C2 and C6 positions.

  • Causality: Standard alkyllithium reagents like n-BuLi can exist as aggregates (dimers, tetramers, etc.). Computational studies have shown that dimeric aggregates tend to favor nucleophilic addition, while larger tetrameric aggregates are more inclined towards deprotonation (α-lithiation).[1] The use of n-BuLi alone often leads to a mixture of these pathways.

  • Troubleshooting Strategies:

    • Use of Mixed-Metal Bases: The combination of n-BuLi with lithium aminoalkoxides, such as lithium N-methyl-2-pyrrolidinylmethoxide (LiPM) or lithium N,N-dimethylaminoethoxide (LiDMAE), can significantly enhance the selectivity for deprotonation.[1][2] These mixed aggregates favor the formation of tetramers, which are more effective at deprotonation while suppressing nucleophilic addition.[1]

    • Temperature Control: Lowering the reaction temperature (e.g., to -78 °C or below) is crucial. While lower temperatures slow down both reactions, the activation energy for nucleophilic addition is generally lower, meaning it is more significantly disfavored at colder temperatures compared to deprotonation.[1]

    • Directed Metalation Groups (DMGs): If your substrate has a suitable directing group at the 3-position (e.g., pivaloylamino), it can direct lithiation to the C2 or C4 position, often with high regioselectivity.[3]

Question 2: During a bromine-lithium exchange on 2-bromopyridine followed by quenching with an electrophile, I am isolating a significant amount of 2,2'-bipyridine. What is causing this dimerization?

Answer: The formation of 2,2'-bipyridine suggests a side reaction involving the 2-lithiopyridine intermediate. This can occur through a few potential pathways.

  • Causality:

    • Reaction with Unreacted 2-Bromopyridine: The highly nucleophilic 2-lithiopyridine can react with any remaining 2-bromopyridine in the reaction mixture. This is essentially a coupling reaction that forms the bipyridine dimer.

    • Oxidative Dimerization: Traces of oxygen in the reaction can lead to oxidative coupling of the organolithium species.

  • Troubleshooting Strategies:

    • Inverse Addition: Add the 2-bromopyridine solution slowly to the n-BuLi solution at low temperature. This ensures that the n-BuLi is always in excess, minimizing the concentration of unreacted 2-bromopyridine available to react with the newly formed 2-lithiopyridine.

    • Rapid Quenching: Once the bromine-lithium exchange is complete, add the electrophile quickly to trap the 2-lithiopyridine before it has a chance to undergo side reactions.

    • Rigorous Inert Atmosphere: Ensure your reaction setup is thoroughly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are anhydrous and deoxygenated to prevent oxidative dimerization.

Visualizing Lithiation vs. Nucleophilic Addition

G cluster_start Starting Materials cluster_pathways Reaction Pathways cluster_products Products Py Pyridine Derivative Lithiation Desired C2-Lithiation (Deprotonation) Py->Lithiation Favorable with - Low Temp - Mixed-metal bases Addition Side Reaction: Nucleophilic Addition Py->Addition Favored by - Higher Temp - n-BuLi alone nBuLi n-BuLi nBuLi->Lithiation nBuLi->Addition Desired_Product 2-Substituted Pyridine (after electrophile quench) Lithiation->Desired_Product + Electrophile Side_Product Dihydropyridine Adduct Addition->Side_Product Workup

Caption: Competing pathways in the reaction of pyridines with n-BuLi.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Negishi)

Cross-coupling reactions are indispensable for forming C-C bonds. However, the synthesis of 2-substituted pyridines using these methods is not without its challenges, including catalyst inhibition and formation of homocoupled and reduced byproducts.

Frequently Asked Questions (FAQs)

Question 3: My Suzuki-Miyaura coupling of 2-chloropyridine with an arylboronic acid is giving low yields, and I am recovering a lot of my starting material. What could be the issue?

Answer: Low conversion in Suzuki-Miyaura couplings involving 2-halopyridines is a common problem, often related to catalyst inhibition.

  • Causality: The Lewis basic nitrogen atom of the 2-halopyridine can coordinate to the palladium center of the catalyst.[4] This coordination can inhibit the catalytic cycle, particularly the oxidative addition step, leading to low reactivity. Furthermore, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts in oxidative addition.[5]

  • Troubleshooting Strategies:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can be highly effective.[5] These ligands promote the oxidative addition step and can help prevent catalyst deactivation.

    • Catalyst Precursor: Using a pre-formed palladium(0) source or a precatalyst that readily generates the active Pd(0) species can be beneficial.

    • Base and Solvent Selection: The choice of base is critical for activating the boronic acid for transmetalation.[6] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. The solvent system (e.g., dioxane/water, toluene/water) also plays a crucial role and may require optimization.

Question 4: I am observing a significant amount of a homocoupled byproduct from my boronic acid (Ar-Ar) and dehalogenated pyridine in my Suzuki reaction. How can I minimize these side products?

Answer: The formation of both homocoupled and dehalogenated (protodehalogenated) byproducts points to specific competing pathways in the catalytic cycle.

  • Causality:

    • Homocoupling: This side reaction can be promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II).[7][8] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product.[7][8]

    • Protodehalogenation: This occurs when the oxidative addition adduct (Ar-Pd-X) undergoes reductive elimination with a hydride source instead of transmetalation with the boronic acid.[7] The hydride can originate from solvents (like alcohols) or bases (like amines).[7]

  • Troubleshooting Strategies:

    • Degassing: Rigorously degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas) to minimize oxygen levels and suppress homocoupling.[7]

    • Choice of Base and Solvent: Avoid using bases or solvents that can readily act as hydride donors if protodehalogenation is a major issue.

    • Reaction Concentration: Running the reaction at a higher concentration can favor the desired bimolecular cross-coupling over side reactions.

Protocol: Minimizing Side Reactions in a Suzuki-Miyaura Coupling

Objective: Synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.

Materials:

  • 2-Bromopyridine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.5 equiv).

  • Add Pd(PPh₃)₄ (0.03 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Choices:

  • Pd(PPh₃)₄: A common Pd(0) catalyst that is often effective for this type of coupling.

  • K₂CO₃: A moderately strong base that is effective in activating the boronic acid.[9]

  • Dioxane/Water: A common solvent system that helps to dissolve both the organic and inorganic reagents.

  • Degassing: Critical to prevent oxidative homocoupling of the boronic acid.[7]

Section 3: Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a classic method for functionalizing pyridines, particularly when the ring is activated by electron-withdrawing groups. The leaving group is typically a halide at the C2 or C4 position.

Frequently Asked Questions (FAQs)

Question 5: My SNAr reaction on 2-chloropyridine with a nucleophile is very slow and gives poor yields, even at high temperatures. How can I improve the reaction rate?

Answer: The rate of an SNAr reaction is highly dependent on the electronic nature of the pyridine ring and the leaving group.

  • Causality: The SNAr mechanism involves a two-step addition-elimination process, where the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[10][11] An unactivated pyridine ring is not sufficiently electron-poor to be readily attacked by many nucleophiles. The reactivity of the leaving group in SNAr often follows the order F > Cl > Br > I, which is counterintuitive to what is seen in SN1/SN2 reactions.[10] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack.

  • Troubleshooting Strategies:

    • Activate the Pyridine Ring: If possible, introduce an electron-withdrawing group (e.g., -NO₂, -CN) onto the pyridine ring, particularly at the 4- or 6-position, to stabilize the negative charge of the Meisenheimer intermediate.

    • Use a Better Leaving Group: If feasible, start with 2-fluoropyridine instead of 2-chloropyridine.

    • Increase Nucleophile Strength: Use a stronger nucleophile or increase its concentration. For example, when using an alcohol as a nucleophile, deprotonating it first with a strong base (e.g., NaH) to form the more nucleophilic alkoxide will significantly accelerate the reaction.

    • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF) which can solvate the cation of the nucleophile salt but not the nucleophile itself, thus increasing its effective nucleophilicity.

Data Summary: Impact of Reaction Parameters on Product Yield
Synthetic MethodKey ParameterLow Yield/Side ProductRecommended ActionExpected Outcome
Lithiation Reagentn-Butyl additionUse n-BuLi/LiDMAE mixed baseIncreased selectivity for C2-lithiation
Lithiation Temperaturen-Butyl additionDecrease to -78 °C or lowerSuppressed nucleophilic addition
Suzuki Coupling LigandLow conversionUse bulky, electron-rich ligand (e.g., SPhos)Improved catalyst activity and yield
Suzuki Coupling AtmosphereHomocoupling (Ar-Ar)Rigorous degassingMinimized oxidative side reactions
SNAr Leaving GroupSlow reaction rateUse 2-fluoropyridine instead of 2-chloropyridineAccelerated rate of nucleophilic attack
SNAr Ring SubstitutionSlow reaction rateAdd electron-withdrawing groupStabilized Meisenheimer complex, faster reaction
References
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Kessar, S. V. (2015). 2-Lithiopyridine. e-EROS Encyclopedia of Reagents for Organic Synthesis, 1–7.
  • Galan, A., et al. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society.
  • Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS), 1(1), 12-22.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters.
  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • Colombe, J. R., et al. (2013). Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions. Organic Letters, 15, 5754-5757.
  • Thomas, S. P., et al. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC.
  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • ResearchGate. (n.d.).
  • Mase, T., et al. (2001). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry.
  • Colombe, J. R., et al. (2013).
  • PubMed. (2025, March 24).
  • ResearchGate. (n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?.
  • Um, I. H., et al. (2015). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH.
  • ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Electrochemical dimerization of 2-(2'-thienyl)pyridine adsorbed on Au(111) observed by in situ fluorescence.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • ResearchGate. (n.d.).
  • Knochel, P. (2017). Recent Developments in Negishi Cross-Coupling Reactions.
  • PYRIDINE. (n.d.). [PDF document].
  • Knochel, P., & Krasovskiy, A. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Royal Society of Chemistry. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters.
  • Colombe, J. R., et al. (2013).
  • Brandsma, L., et al. (1984).
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenge of Dehalogenation in Bromopyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common yet often frustrating side reaction in cross-coupling chemistry: the dehalogenation of bromopyridine intermediates. Our focus is to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to make informed decisions to preserve the integrity of your molecules.

Troubleshooting Dehalogenation of Bromopyridine Intermediates

Dehalogenation, the undesired replacement of a bromine atom with a hydrogen atom, can significantly reduce the yield of your target product and complicate purification. Understanding the pathways that lead to this side reaction is the first step toward its prevention.

The primary culprit in palladium-catalyzed cross-coupling reactions is the formation of a palladium-hydride species (Pd-H). This species can arise from various sources within the reaction mixture and subsequently participate in a reductive elimination with the aryl-palladium intermediate, leading to the dehalogenated product.

Below is a diagram illustrating the key mechanistic pathways that contribute to the formation of the undesired dehalogenated product.

DehalogenationPathways cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_reaction Dehalogenation Side Reaction cluster_hydride_sources Sources of Pd-H Pd(0) Pd(0) Ar-Pd(II)-Br Ar-Pd(II)-Br Pd(0)->Ar-Pd(II)-Br Oxidative Addition Ar-Pd(II)-Nu Ar-Pd(II)-Nu Ar-Pd(II)-Br->Ar-Pd(II)-Nu Transmetalation Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-Br->Ar-Pd(II)-H Hydride Transfer Ar-Pd(II)-Nu->Pd(0) Reductive Elimination Ar-Nu (Product) Ar-Nu (Product) Ar-Pd(II)-Nu->Ar-Nu (Product) Forms Ar-Pd(II)-H->Pd(0) Reductive Elimination Ar-H (Dehalogenated) Ar-H (Dehalogenated) Ar-Pd(II)-H->Ar-H (Dehalogenated) Forms Base Base Base->Ar-Pd(II)-H Solvent Solvent Solvent->Ar-Pd(II)-H Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Ar-Pd(II)-H SuzukiProtocol start Start reagents 1. Reagent Preparation - Bromopyridine (1.0 equiv) - Arylboronic Acid (1.2 equiv) - K3PO4 (2.0 equiv) - Pd Catalyst & Ligand start->reagents setup 2. Reaction Setup - Flame-dried Schlenk flask - Add solid reagents reagents->setup inert 3. Inert Atmosphere - Evacuate and backfill with Argon (3x) setup->inert solvent 4. Solvent Addition - Add degassed Dioxane/H2O (4:1) inert->solvent reaction 5. Reaction - Heat to 80-90 °C - Monitor by TLC/LC-MS solvent->reaction workup 6. Work-up - Cool to RT - Dilute with EtOAc - Wash with H2O and brine reaction->workup purify 7. Purification - Dry over Na2SO4 - Concentrate - Column chromatography workup->purify end End Product purify->end

Caption: Workflow for a Suzuki coupling with minimized dehalogenation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

    • Add the palladium precatalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or XPhos, 2-5 mol%). The use of a precatalyst is generally recommended for cleaner reactions. [1]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. Alternatively, evacuate and backfill the flask with an inert gas three times. This is crucial to remove oxygen, which can promote side reactions. [2]

  • Solvent Addition:

    • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use. Limiting the amount of water can help reduce potential proton sources. [3]

  • Reaction:

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring. Lowering the reaction temperature can sometimes favor the desired coupling over dehalogenation. [3] * Monitor the reaction progress by TLC or LC-MS until the starting bromopyridine is consumed.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then brine to remove the inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Doris, J. M., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. ACS Catalysis, 7(5), 3374-3378. [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 42(10), 1535-1544. [Link]

  • Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(46), 8155-8158. [Link]

  • Schwartz, L. A., et al. (2021). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. Nature Communications, 12(1), 1-8. [Link]

  • Huppert, D., et al. (2012). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. Physical Chemistry Chemical Physics, 14(22), 8035-8046. [Link]

  • Thieme Chemistry. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. [Link]

  • Keglevich, G., et al. (2019). A Study on the Deoxygenation of Phosphine Oxides by Different Silane Derivatives. Molecules, 24(18), 3324. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? [Link]

  • Chen, J. S., & Houk, K. N. (2015). Solvent Attenuation of Dispersion Interactions Quantified in Polar and Nonpolar Media Using Rigid CH–π Balances. Chemical Science, 6(11), 6334-6340. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Zhang, L., et al. (2022). Comparison of reactivity of different boron reagents. Nature Communications, 13(1), 1-11. [Link]

  • Holliday, B. J., et al. (2018). Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Inorganica Chimica Acta, 475, 131-138. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5558. [Link]

  • Orbach, M., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 32(15), 4143-4151. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]

  • Wang, Y., et al. (2022). Computational Investigation about the Effects of Solvent Polarity and Chalcogen Element Electronegativity on ESIPT Behaviors for the Et2N-Substituted Flavonoid. Molecules, 27(14), 4443. [Link]

  • Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer. [Link]

  • Pitre, S. P., & Paquin, J. F. (2020). Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. Organic Letters, 22(19), 7595-7599. [Link]

  • Trofimov, B. A., et al. (2020). Metal-free SHN cross-coupling of pyridines with phosphine chalcogenides: polarization/deprotonation/oxidation effects of electron-deficient acetylenes. New Journal of Chemistry, 44(33), 14213-14220. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. The Journal of Organic Chemistry, 67(15), 5252-5255. [Link]

  • Harrison, R. J., et al. (2001). The effect of solvent polarity on the photophysical properties of 4-cyano-(4'-methylthio)diphenylacetylene: a prototypic donor-acceptor system. Physical Chemistry Chemical Physics, 3(19), 4125-4131. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Gessner Group. Phosphine ligands and catalysis. [Link]

  • Liu, P., & Montgomery, J. (2012). Comparing Nickel- and Palladium-Catalyzed Heck Reactions. The Journal of Organic Chemistry, 77(23), 10856-10863. [Link]

  • Liu, Z., & Liu, P. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(43), 10073-10078. [Link]

  • Keglevich, G., et al. (2019). A Study on the Deoxygenation of Phosphine Oxides by Different Silane Derivatives. Molecules, 24(18), 3324. [Link]

  • Nelson, D. J., & Nolan, S. P. (2013). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Chemistry–A European Journal, 19(47), 15898-15906. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Sajan, D., et al. (2019). Effect of solvent polarity on the photophysical properties of chalcone derivatives. Journal of Molecular Structure, 1179, 719-727. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 131-158). Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Ahrens, S., et al. (2019). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 9(18), 5037-5042. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]

  • The Chempedia. (2022). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). [Link]

  • Fors, B. P. (2012). Nickel- and Palladium-Catalyzed Cross Coupling Reactions. University of California, Berkeley. [Link]

Sources

Technical Support Center: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. This resource is designed for researchers, medicinal chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. By understanding its structural components and physicochemical principles, this guide provides a systematic approach to achieving successful experimental outcomes.

Understanding the Molecule: A Chemist's Perspective

1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a heterocyclic compound featuring a 2-substituted bromopyridine ring linked to an N-methylpiperazine moiety. This structure presents a classic solubility challenge: the N-methylpiperazine group, a tertiary amine, is generally water-soluble, while the bromopyridine portion is significantly more lipophilic and only slightly miscible in water.[1] The interplay between these two fragments dictates the compound's overall solubility profile.

Key Structural Features Influencing Solubility:

  • Bromopyridine Ring: Contributes to the molecule's aromaticity and lipophilicity, generally decreasing aqueous solubility.

  • Piperazine Ring: Contains two basic nitrogen atoms. The tertiary amine (N-methylated) is a key site for protonation, which can dramatically increase aqueous solubility.

  • pKa Estimation: The piperazine moiety is basic. The pKa of N-methylpiperazine is a good starting point for estimation.[2] The actual pKa of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine will be influenced by the electron-withdrawing effect of the bromopyridine ring. This basicity is the primary handle for manipulating aqueous solubility through pH adjustment.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, not dissolving in aqueous buffers?

A1: The limited aqueous solubility of the free base form is expected due to the lipophilic bromopyridine component. At neutral pH, the basic piperazine nitrogen is not fully protonated, leading to poor solubility. To enhance solubility, you will likely need to adjust the pH of your aqueous solution to be acidic.

Q2: What is the best starting solvent for making a stock solution?

A2: For initial solubilization, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic molecules and is a common choice for creating high-concentration stock solutions for biological assays.[3][4] Ethanol is another viable option.

Q3: I've dissolved the compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. To address this, you can:

  • Lower the final concentration of the compound in your assay.

  • Increase the percentage of DMSO in your final solution (be mindful of solvent toxicity in cell-based assays).

  • Acidify your aqueous buffer to protonate the piperazine nitrogen, which will increase its aqueous solubility.

  • Consider using a co-solvent system or formulating the compound as a salt.

Q4: How can I determine the pKa of this compound to optimize the pH for solubilization?

A4: While computational tools can provide an estimated pKa, an experimental determination is more accurate. Potentiometric titration is a standard method for determining pKa values. Knowing the pKa will allow you to select a buffer pH that is at least 1-2 units below the pKa to ensure complete protonation and maximize aqueous solubility.

Troubleshooting Guides

Guide 1: Initial Solubility Assessment and Stock Solution Preparation

This guide will help you systematically determine the solubility of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine in various solvents and prepare a stable stock solution.

Objective: To find a suitable solvent for creating a high-concentration stock solution and to estimate its solubility.

Materials:

  • 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

  • Selection of solvents:

    • Aqueous: Deionized water, Phosphate Buffered Saline (PBS) pH 7.4

    • Organic: DMSO, Ethanol (95% and absolute), Methanol, Acetonitrile

  • Vortex mixer

  • Centrifuge

Protocol:

  • Initial Solvent Screening (Small Scale):

    • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several microcentrifuge tubes.

    • To each tube, add a different solvent in incremental volumes (e.g., start with 100 µL).

    • After each addition, vortex the tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If not dissolved, add another increment of solvent and repeat the process.

    • Continue until the compound is fully dissolved or a practical volume limit is reached.

    • Record the approximate solubility in each solvent (e.g., >10 mg/mL in DMSO, <1 mg/mL in water).

  • Stock Solution Preparation (Example with DMSO):

    • Based on the screening, select the best organic solvent (typically DMSO).

    • Weigh out a desired amount of the compound (e.g., 10 mg) into a sterile, appropriate-sized vial.

    • Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock of a compound with a molecular weight of 269.18 g/mol , dissolve 10 mg in 3.71 mL of DMSO).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist dissolution, but be cautious of potential degradation.

    • Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

Data Summary Table:

SolventPolarityExpected Solubility of 1-(4-Bromopyridin-2-yl)-4-methylpiperazineNotes
WaterHighVery LowSolubility is expected to be poor for the free base.
PBS (pH 7.4)HighVery LowSimilar to water, as the pH is not acidic enough for significant protonation.
EthanolMediumModerate to GoodOften a good intermediate solvent.
DMSOHighHighGenerally an excellent solvent for initial stock solutions of organic molecules.[4]
MethanolMediumModerate to GoodSimilar to ethanol.
AcetonitrileMediumModerateMay be a suitable solvent depending on the application.
Guide 2: Addressing Aqueous Solubility through pH Adjustment

This guide provides a systematic approach to enhancing the aqueous solubility of your compound by leveraging its basic nature.

Objective: To determine the effect of pH on the solubility of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine and find an optimal pH for aqueous solutions.

Underlying Principle: As a basic compound, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine will become protonated in acidic conditions. This positively charged species will have significantly higher aqueous solubility due to favorable interactions with polar water molecules. The relationship between pH, pKa, and the ionization state of a basic compound is described by the Henderson-Hasselbalch equation.

Protocol:

  • Prepare a Series of Buffers: Create a range of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 8). Citrate, phosphate, and acetate buffers are common choices.

  • Kinetic Solubility Assay:

    • Add a small, consistent volume of your high-concentration DMSO stock solution to each buffer (e.g., 2 µL of a 10 mM stock into 198 µL of buffer to get a final concentration of 100 µM).

    • Mix well and let the solutions equilibrate at room temperature for a set period (e.g., 1-2 hours).

    • Visually inspect for precipitation. For a more quantitative measure, you can use nephelometry to measure turbidity or analyze the supernatant by HPLC or UV-Vis spectroscopy after centrifugation to remove any precipitate.

  • Thermodynamic Solubility Assay (Shake-Flask Method):

    • Add an excess of the solid compound to each buffer in separate vials.

    • Agitate the vials at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Troubleshooting Workflow Diagram:

Caption: Troubleshooting workflow for aqueous solubility issues.

Guide 3: Salt Formation for Improved Handling and Solubility

For long-term use and formulation development, converting the free base to a salt form can offer significant advantages in terms of solubility, stability, and handling properties.

Objective: To form a salt of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine to improve its aqueous solubility and crystallinity.

Rationale: Creating a salt of a basic compound with an acid is a common and effective strategy to enhance aqueous solubility. The salt form will readily dissociate in water into its constituent ions, which are generally more soluble than the neutral molecule. Hydrochloride (HCl) and mesylate salts are common choices for basic compounds.

Simplified Protocol for HCl Salt Formation:

  • Dissolve the free base of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol). A stoichiometric amount (1 equivalent) is typically used initially.

  • Stir the mixture. The hydrochloride salt will often precipitate out of the solution.

  • Collect the precipitated solid by filtration.

  • Wash the solid with the organic solvent to remove any unreacted starting material.

  • Dry the salt under vacuum.

  • Confirm salt formation and purity using analytical techniques such as NMR, melting point, and elemental analysis.

Conceptual Relationship Diagram:

G cluster_0 Physicochemical Properties cluster_1 Solubility Enhancement Strategies cluster_2 Desired Outcome A 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (Free Base) B Low Aqueous Solubility High Lipophilicity A->B C Basic (pKa dependent) A->C E Co-solvents (e.g., DMSO, Ethanol) B->E necessitates D pH Adjustment (Acidification) C->D enables F Salt Formation (e.g., HCl salt) C->F allows for G Increased Aqueous Solubility (Protonated Form) D->G H Stable Stock Solution E->H F->G I Improved Formulation Properties F->I

Caption: Strategies to enhance the solubility of the target compound.

References

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available from: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available from: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available from: [Link]

  • N-METHYLPIPERAZINE. Ataman Kimya. Available from: [Link]

  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Publishing. Available from: [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH. Available from: [Link]

  • 2-Pyridone. Wikipedia. Available from: [Link]

  • CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • Physicochemical properties of {1-methyl piperazine (1) + water (2)} system at T = (298.15 to 343.15) K and atmospheric pressure. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine. This molecule is a valuable building block in medicinal chemistry and drug development. The primary synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) reaction. While conceptually straightforward, this synthesis is often plagued by issues related to yield, purity, and regioselectivity.

This guide is designed to provide you, our fellow researchers and scientists, with in-depth troubleshooting advice and practical protocols to overcome common challenges. We will delve into the causality behind experimental choices, ensuring that every step is understood and validated.

Reaction Overview: The SNAr Pathway

The synthesis is typically achieved by reacting 2,4-dibromopyridine with 1-methylpiperazine. The reaction proceeds via a nucleophilic attack of the piperazine nitrogen onto the electron-deficient pyridine ring, leading to the displacement of one of the bromide leaving groups.

Caption: General synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low yield is a frequent complaint and can stem from several sources. Let's break down the most probable causes and their solutions.

A1: Causality & Solutions

  • Suboptimal Reaction Temperature: The SNAr reaction on an electron-deficient ring like pyridine has a significant activation energy barrier.

    • Explanation: Insufficient thermal energy will result in a sluggish reaction and incomplete conversion of starting materials. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product, and potentially promote side reactions.

    • Recommendation: A systematic temperature screen is advised. Start at a moderate temperature (e.g., 80-100 °C) and incrementally increase it while monitoring the reaction progress by TLC or LCMS. A common range for this reaction is 100-140 °C, depending on the solvent.

  • Incorrect Choice of Base or Solvent: The base and solvent system is critical for this transformation.

    • Explanation: The base serves as an acid scavenger, neutralizing the HBr formed during the reaction. A weak base may not be effective, allowing the reaction mixture to become acidic, which protonates the nucleophile (1-methylpiperazine) and renders it inactive. The solvent must be polar aprotic to solvate the intermediate and must have a sufficiently high boiling point.

    • Recommendation: Use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. Organic bases such as diisopropylethylamine (DIPEA) can also be effective. For solvents, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Studies on similar reactions have shown that changing the solvent from acetonitrile to THF can sometimes improve yields[1].

  • Reagent Quality and Stoichiometry:

    • Explanation: The presence of water in the reagents or solvent can hinder the reaction. 1-methylpiperazine is hygroscopic and should be handled accordingly. Regarding stoichiometry, using a slight excess of one reagent can drive the reaction to completion, but a large excess can complicate purification.

    • Recommendation: Ensure all reagents and solvents are anhydrous. Use a slight excess (1.1-1.2 equivalents) of 1-methylpiperazine.

Table 1: Example Reaction Condition Optimization

EntrySolventBase (2.0 eq.)Temp (°C)Time (h)Yield (%)
1TolueneK₂CO₃11024< 10%
2AcetonitrileK₂CO₃802435%
3DioxaneCs₂CO₃1001865%
4DMF K₂CO₃ 120 12 85%
5DMSODIPEA1301278%
Q2: I'm observing a significant isomeric impurity that is difficult to separate from my desired product. What is it and how can I prevent its formation?

This is the most critical challenge in this synthesis, directly related to the regioselectivity of the SNAr reaction.

A2: Understanding and Controlling Regioselectivity

The impurity is almost certainly 1-(2-Bromopyridin-4-yl)-4-methylpiperazine , formed by nucleophilic attack at the C4 position instead of the C2 position.

  • Mechanistic Explanation: Nucleophilic attack on the pyridine ring is favored at the 2- and 4-positions because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance[2][3][4]. For 2,4-disubstituted pyridines, the outcome depends on a delicate balance of electronic and steric factors. While C4 substitution is often preferred in dihalopyrimidines[5][6], the substitution on pyridines can be more variable[7]. The stability of the intermediate is key; attack at C2 allows for a resonance structure where the negative charge is placed directly on the nitrogen, which is a highly stabilizing contributor[2].

Regioselectivity cluster_0 Attack at C2 (Favored) cluster_1 Attack at C4 (Side-Product) C2_Start 2,4-Dibromopyridine C2_Int Meisenheimer Intermediate (Charge on N) C2_Start->C2_Int + Nu⁻ C4_Start 2,4-Dibromopyridine C2_Prod Desired Product C2_Int->C2_Prod - Br⁻ C4_Int Meisenheimer Intermediate (Charge on C) C4_Start->C4_Int + Nu⁻ C4_Prod Isomeric Impurity C4_Int->C4_Prod - Br⁻

Caption: Competing pathways for nucleophilic attack on 2,4-dibromopyridine.

  • Strategies for Improving Selectivity:

    • Lower Reaction Temperature: Kinetic control often favors one isomer over another. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may significantly enhance selectivity for the C2 position.

    • Choice of Leaving Group: If starting from scratch, consider 2-chloro-4-bromopyridine. The C-Cl bond is stronger than the C-Br bond. Nucleophilic attack will preferentially occur at the more reactive C-Br bond at the 4-position, leading to the wrong isomer. Therefore, 2,4-dibromopyridine is the correct precursor to favor substitution at the C2 position, leaving the C4-Br intact.

    • Solvent Effects: The polarity of the solvent can influence the relative stability of the transition states leading to the two isomers. Experimenting with solvents like dioxane or toluene (with a phase-transfer catalyst) in addition to polar aprotic solvents might alter the product ratio.

Q3: My analysis shows a product with a mass corresponding to disubstitution. How do I prevent this?

A3: Controlling Stoichiometry

The disubstituted product, 1,1'-(4-bromopyridine-2,6-diyl)bis(4-methylpiperazine) (assuming the starting material was 2,6-dibromo-4-substituted pyridine) or a similar structure, arises when the desired monosubstituted product acts as a substrate and reacts with another equivalent of 1-methylpiperazine.

  • Explanation: The first substitution of a piperazine group onto the pyridine ring is an electron-donating group, which deactivates the ring towards further nucleophilic attack. However, under harsh conditions (high temperature, long reaction times), a second substitution can occur.

  • Recommendation:

    • Control Stoichiometry: Do not use a large excess of 1-methylpiperazine. Stick to 1.1-1.2 equivalents.

    • Monitor Reaction Progress: Track the reaction closely using TLC or LCMS. Stop the reaction as soon as the starting 2,4-dibromopyridine is consumed.

    • Slow Addition: Consider adding the 1-methylpiperazine solution dropwise over a period to maintain its low concentration in the reaction vessel, minimizing the chance of a second reaction.

Frequently Asked Questions (FAQs)

  • What is the detailed mechanism of this SNAr reaction? The mechanism is a two-step addition-elimination process.

    • Addition: The nucleophile (1-methylpiperazine) attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3][8]

    • Elimination: The aromaticity is restored by the departure of the bromide leaving group. This step is typically fast. The rate-determining step is the initial nucleophilic attack.[2]

SNAr_Mechanism Reactants Pyridine-Br + Nu⁻ TS1 Transition State 1 (Attack) Reactants->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Addition (Rate-Limiting) TS2 Transition State 2 (Loss of LG) Intermediate->TS2 Products Pyridine-Nu + Br⁻ TS2->Products Elimination (Fast)

Caption: Energy profile of the SNAr addition-elimination mechanism.

  • What are the critical safety precautions for this synthesis?

    • 2,4-Dibromopyridine: Is a hazardous substance. Handle in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • 1-Methylpiperazine: Is corrosive and flammable. Handle with the same precautions as above.

    • High-Temperature Solvents (DMF, DMSO): These solvents have high boiling points and can cause severe burns. They can also facilitate the absorption of other chemicals through the skin. Always handle with care in a fume hood.

Experimental Protocols

Optimized Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

This protocol is a starting point based on common literature procedures and should be optimized for your specific laboratory conditions.

Workflow Setup 1. Reaction Setup - Dry glassware - Inert atmosphere (N₂/Ar) Reagents 2. Add Reagents - 2,4-Dibromopyridine (1.0 eq) - K₂CO₃ (2.0 eq) - Anhydrous DMF Setup->Reagents Addition 3. Add Nucleophile - 1-Methylpiperazine (1.1 eq) - Add dropwise at RT Reagents->Addition Reaction 4. Heat Reaction - Heat to 120 °C - Monitor by TLC/LCMS (12-18h) Addition->Reaction Workup 5. Aqueous Work-up - Cool to RT - Quench with water - Extract with EtOAc Reaction->Workup Purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purify Analyze 7. Analysis - Characterize by NMR, MS Purify->Analyze

Caption: Experimental workflow from setup to analysis.

Step-by-Step Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dibromopyridine (1.0 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

  • Nucleophile Addition: Add 1-methylpiperazine (1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction's progress by taking aliquots and analyzing them by TLC (e.g., 30% Ethyl Acetate in Hexanes) or LCMS until the starting 2,4-dibromopyridine is consumed (typically 12-18 hours).

  • Work-up: Cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[9]. The crude residue should be purified by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 50% ethyl acetate in hexanes) to separate the product from unreacted starting material and the isomeric byproduct.

  • Analysis: Combine the pure fractions and remove the solvent in vacuo to yield the desired product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Institutes of Health. [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. [Link]

  • Synthetic method of 2-amino-4-bromopyridine. (2015).
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing the origin of the α-effect. (2023). ResearchGate. [Link]

  • Synthetic method of 1-(4-bromophenyl)piperidine. (2021).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2002). PubMed. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. [Link]

  • A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. (2018). ResearchGate. [Link]

  • Synthesis of 4-[(2-bromopyridin-4-yl)methyl]pyridine-2-carbaldehyde. (n.d.). ResearchGate. [Link]

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. (2022). National Institutes of Health. [Link]

  • Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer. (2021). National Institutes of Health. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018). Chemistry Stack Exchange. [Link]

  • Preparation method of 2-methyl-4-bromopyridine. (2015).
  • Explain aromatic nucleophilic substitution reaction in pyridine with suitable example. (n.d.). Filo. [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. (2021). National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. [Link]

  • Why nucleophilic substitution in pyridine favours at position-2?. (2016). Quora. [Link]

  • Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines. (2001). ResearchGate. [Link]

Sources

Technical Support Center: N-Arylation of Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Byproduct Formation and Optimizing Selectivity

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and process development scientists encountering challenges with the N-arylation of methylpiperazine. As a Senior Application Scientist, I will provide in-depth, field-tested insights to help you diagnose and resolve common issues, particularly unwanted byproduct formation. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the complex variables of this critical transformation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the N-arylation of methylpiperazine, and why do they form?

When performing an N-arylation on 1-methylpiperazine, the goal is to form a single C-N bond at the secondary amine (N4). However, several competing reactions can occur, leading to a mixture of products. The most common byproducts are:

  • 1,4-Diarylpiperazine (Double Arylation): Although the N1 nitrogen is tertiary, under certain catalytic conditions, particularly at elevated temperatures, C-N activation of the N1-methyl group can occur, followed by a second arylation event. This is more prevalent in harsher reaction methodologies like the Ullmann coupling but can also be observed in poorly optimized palladium-catalyzed reactions.

  • Biaryl Homocoupling (Ar-Ar): This byproduct arises from the coupling of two aryl halide molecules. It is a common side reaction in palladium-catalyzed processes and can be promoted by high temperatures or catalyst systems that favor reductive elimination of an Ar-Pd-Ar intermediate over the desired C-N bond formation.

  • Hydrodehalogenation (Arene Formation): In this side reaction, the aryl halide is reduced to the corresponding arene (Ar-H). This occurs when a hydride source is present in the reaction. The hydride can originate from the solvent (e.g., alcohols), the amine itself, or trace water, and is transferred via a β-hydride elimination pathway from a Pd-alkoxide or Pd-amido complex[1][2].

Q2: Why is achieving mono-arylation on the N4 position often challenging?

The primary challenge stems from the reactivity of the two nitrogen atoms. While the N1 nitrogen is a tertiary amine and the N4 is secondary, the electronic and steric environments can be subtly influenced by reaction conditions. The key factors that complicate selective mono-arylation are:

  • Steric Hindrance: The methyl group on N1 provides some steric bulk, which generally directs arylation to the less hindered N4 position. However, with smaller aryl halides or highly active catalysts, this steric differentiation may not be sufficient to prevent reaction at N1, especially if C-N activation of the methyl group becomes kinetically feasible.

  • Catalyst and Ligand Choice: The nature of the palladium catalyst and, more importantly, the phosphine ligand, is critical. Bulky, electron-rich ligands (e.g., biarylphosphines like XPhos or RuPhos) are essential as they promote the reductive elimination step that forms the C-N bond and can sterically disfavor the approach of the already substituted mono-arylated piperazine for a second arylation[3][4].

  • Reaction Conditions: High temperatures can provide the necessary activation energy for less favorable side reactions, including demethylation/arylation at N1 or homocoupling of the aryl halide.

Q3: What is the fundamental role of the base and solvent in controlling selectivity?

The base and solvent are not merely reaction media; they are active participants in the catalytic cycle and significantly influence selectivity.

  • Base: The base's primary role is to deprotonate the amine (or the amine-Pd complex) to generate the more nucleophilic amide species required for coupling[3]. The choice of base is a trade-off:

    • Strong Bases (e.g., NaOtBu, LHMDS): These promote high reaction rates but can be incompatible with sensitive functional groups on the aryl halide[5]. Their high strength can sometimes promote side reactions if not carefully controlled.

    • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These offer better functional group tolerance but may require higher temperatures or longer reaction times[5]. The particle size and solubility of these inorganic bases can also impact reaction rates and reproducibility[6].

  • Solvent: The solvent's polarity and coordinating ability are crucial.

    • Aprotic, Non-polar Solvents (e.g., Toluene, Dioxane): These are generally preferred for Buchwald-Hartwig reactions as they poorly solubilize the catalyst-inhibiting halide salts formed during the reaction[7][8].

    • Polar Aprotic Solvents (e.g., DMF, NMP): While they can improve the solubility of reactants, they can also coordinate to the palladium center, potentially inhibiting catalysis. Furthermore, they can be a source of hydrides for hydrodehalogenation at high temperatures[8].

    • Protic Solvents (e.g., t-BuOH): Sometimes used as a co-solvent, but can also be a source for hydrodehalogenation by forming palladium alkoxides[8].

Section 2: Troubleshooting Guide

This section addresses specific experimental observations and provides a logical workflow for resolving the underlying issues.

Problem 1: High Levels of Double-Arylated Byproduct

Observation: LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of a diaryl-methyl-piperazine or diaryl-piperazine species.

Root Cause Analysis & Solutions:

  • Stoichiometry: The ratio of methylpiperazine to the aryl halide is the first parameter to check. An excess of the aryl halide will statistically favor double arylation.

    • Action: Increase the excess of 1-methylpiperazine relative to the aryl halide. Start with 1.5 to 2.0 equivalents and adjust as needed. For particularly challenging substrates, a larger excess may be required.

  • Reaction Temperature: High temperatures can overcome the activation barrier for the less favorable second arylation.

    • Action: Reduce the reaction temperature. Screen temperatures from 80 °C to 110 °C. A lower temperature may require a longer reaction time but can significantly improve selectivity.

  • Rate of Addition: Adding the aryl halide slowly can maintain a low instantaneous concentration, favoring the initial, faster mono-arylation over the subsequent, slower di-arylation.

    • Action: Instead of adding all reagents at the start, dissolve the aryl halide in the reaction solvent and add it slowly via a syringe pump over several hours to the mixture containing the catalyst, ligand, base, and methylpiperazine.

Problem 2: Significant Formation of Biaryl Homocoupling Product

Observation: A major byproduct is identified as the dimer of your aryl starting material (Ar-Ar).

Root Cause Analysis & Solutions:

  • Catalyst System: The ligand plays a crucial role in preventing homocoupling. The ligand's steric bulk influences the stability of the intermediates in the catalytic cycle.

    • Action: Switch to a more sterically hindered, electron-rich monophosphine ligand. Buchwald's biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos) are specifically designed to promote C-N reductive elimination over competing pathways[3].

  • Catalyst Pre-activation: Inefficient generation of the active Pd(0) species can lead to side reactions.

    • Action: Consider using a commercially available, air-stable Pd(II) pre-catalyst (e.g., G3 or G4 palladacycles). These pre-catalysts are designed to generate the active LPd(0) species cleanly and efficiently upon exposure to the base[6].

  • Temperature Control: As with double arylation, excessive heat can promote homocoupling.

    • Action: Lower the reaction temperature. The optimal temperature will be a balance between achieving a reasonable reaction rate and minimizing this side reaction.

Problem 3: Low or No Conversion of Starting Materials

Observation: The reaction stalls, leaving a large amount of unreacted aryl halide and/or methylpiperazine.

Root Cause Analysis & Solutions:

  • Catalyst Inactivation: The catalyst may be poisoned or may have precipitated from the solution.

    • Action (Oxygen): Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, rendering it inactive.

    • Action (Water): While trace amounts of water can sometimes be beneficial for Pd(II) reduction, excess water can lead to catalyst decomposition and promote hydrodehalogenation[5][9]. Use anhydrous solvents and dry reagents.

    • Action (Inhibiting Functional Groups): Certain functional groups (e.g., unprotected thiols, some nitriles) can bind strongly to the palladium center and inhibit catalysis[10]. If present on your aryl halide, consider a protecting group strategy.

  • Incorrect Base or Solvent: The chosen base may not be strong enough, or the solvent may be inhibiting the reaction.

    • Action (Base): If using a weak base like K₂CO₃, consider switching to a stronger base like K₃PO₄ or NaOtBu, provided your substrate is stable to these conditions[5].

    • Action (Solvent): Ensure your reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, screen other common solvents like dioxane, toluene, or CPME[6]. Avoid chlorinated solvents, acetonitrile, or pyridine which can inhibit the catalyst[6].

  • Poor Reactivity of Aryl Halide: Aryl chlorides are significantly less reactive than aryl bromides or iodides.

    • Action: For aryl chlorides, a more specialized catalyst system is required. Use a highly active, sterically hindered ligand such as tBuXPhos or BrettPhos, often with a stronger base like LHMDS or NaOtBu[5].

Section 3: Protocols and Data

General Protocol for Selective Mono-N-Arylation of Methylpiperazine

This protocol for a Buchwald-Hartwig amination is a robust starting point for optimization.

Materials:

  • Aryl halide (1.0 mmol, 1.0 eq.)

  • 1-Methylpiperazine (1.5 mmol, 1.5 eq.)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol% - Note: Pre-catalysts already contain ligand, additional ligand may not be necessary but can be screened)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, palladium pre-catalyst, and base.

  • Seal the vial with a septum cap and purge with argon for 5-10 minutes.

  • Via syringe, add the anhydrous, degassed solvent, followed by the 1-methylpiperazine.

  • Place the vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring its progress periodically.

  • Monitoring: Withdraw a small aliquot (approx. 0.1 mL) via syringe, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the ratio of starting material, product, and byproducts.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes how changing key parameters can influence the outcome, providing a basis for rational optimization.

ParameterCondition A (Baseline)Condition B (Improved Selectivity)Expected Outcome of Change
Ligand P(o-tol)₃XPhosIncreased steric bulk favors C-N reductive elimination, reducing homocoupling and improving mono-arylation selectivity.
Base K₂CO₃K₃PO₄A slightly stronger, non-nucleophilic base can increase reaction rate without compromising sensitive functional groups.
Solvent DMFTolueneSwitching to a non-polar solvent minimizes catalyst inhibition and reduces the risk of hydrodehalogenation.
Temperature 120 °C100 °CLowering the temperature disfavors high-energy side reactions like double arylation and homocoupling.
Amine Equiv. 1.1 eq.1.5 - 2.0 eq.A larger excess of the amine statistically favors the mono-arylated product.
Analytical Method for Byproduct Profiling by LC-MS

Objective: To separate and quantify the aryl halide, 1-methylpiperazine, the desired mono-arylated product, and key byproducts (di-arylated, biaryl, hydrodehalogenated arene).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+)

  • Expected Elution Order: 1-Methylpiperazine (very early), desired product, hydrodehalogenated arene, aryl halide, biaryl homocoupling product, di-arylated product (generally increasing retention time with decreasing polarity).

Section 4: Visualized Workflows and Mechanisms

Diagram 1: Key Reaction Pathways

This diagram illustrates the desired catalytic cycle for mono-arylation versus the competing pathways leading to common byproducts.

G pd0 LPd(0) Active Catalyst oa_complex Ar-Pd(II)-X(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)-N(L) Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation homo_coupling Biaryl Byproduct (Ar-Ar) oa_complex->homo_coupling Dimerization Pathway hdh Arene Byproduct (Ar-H) oa_complex->hdh Hydrodehalogenation Pathway amido_complex->pd0 Reductive Elimination product Desired Product (Ar-N-Methylpiperazine) amido_complex->product double_arylation Double Arylation Byproduct product->double_arylation arx Aryl Halide (Ar-X) amine Methylpiperazine base Base

Caption: Catalytic cycle for N-arylation and competing byproduct pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a step-by-step logical process for diagnosing the cause of low reaction yield.

G start Low Yield or No Reaction check_sm Starting Materials (SM) Consumed? start->check_sm byproducts Major Byproducts Observed? check_sm->byproducts Yes check_catalyst Check Catalyst System check_sm->check_catalyst No sm_yes Yes is_hdh Hydrodehalogenation (Ar-H)? byproducts->is_hdh Yes sol_homo Use Bulky Ligand (e.g., XPhos) Lower Temperature byproducts->sol_homo No/ Other is_homo Homocoupling (Ar-Ar)? is_hdh->is_homo No sol_hdh Use Anhydrous Solvent Check for H-source is_hdh->sol_hdh Yes is_homo->sol_homo Yes sm_no No check_conditions Check Reaction Conditions check_catalyst->check_conditions sol_catalyst Use Pre-catalyst Ensure Inert Atmosphere check_catalyst->sol_catalyst sol_conditions Increase Temperature Use Stronger Base Check Solubility check_conditions->sol_conditions

Caption: A logical workflow for troubleshooting low yields in N-arylation reactions.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • The Organic Chemistry Tutor. (2019). Buchwald-Hartwig coupling. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Kelly, T. S., et al. (2012). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. ResearchGate. [Link]

  • Ghaffari, B., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. [Link]

  • Pérez-Fernández, R., et al. (2001). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]

  • Al-Bayati, R. H. H. (2010). A Review on Analytical Methods for Piperazine Determination. Iraqi National Journal of Chemistry. [Link]

  • Shaw, M. A., et al. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Unknown Author. (n.d.). Reaction conditions optimization with 1-methylpiperazine formylation by.... ResearchGate. [Link]

  • Balaraman, E., et al. (2011). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Unknown Author. (2013). Determination of N-Methyl Piperazine and Piperazine in Ofloxacin and Norfloxacin by GC. Chinese Journal of Modern Applied Pharmacy. [Link]

  • Unknown Author. (n.d.). Optimization of the N-arylation reaction conditions. ResearchGate. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ResearchGate. [Link]

  • Desmarets, C., et al. (2002). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu. [Link]

  • Rege, P. D., et al. (2007). Investigation of various N-heterocyclic substituted piperazine versions.... PMC. [Link]

  • Raj, S., et al. (n.d.). A simple GC-MS method for the simultaneous determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry. [Link]

  • Leitner, A., Shu, C., & Hartwig, J. F. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Chemistry Portal. [Link]

  • Unknown Author. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Das, P., & P. S., S. (2020). Recent developments in selective N-arylation of azoles. Chemical Communications. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Hosseyni, S., et al. (2021). The first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction. Comptes Rendus de l'Académie des Sciences. [Link]

  • Verkade, J. G., et al. (2007). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Stability of Bromopyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bromopyridine compounds. This guide is designed for researchers, scientists, and professionals in drug development who utilize bromopyridines in their experimental workflows. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and field-tested insights to help you navigate the challenges of working with these versatile but sometimes sensitive reagents. This center is structured to address common issues proactively, moving from fundamental stability questions to in-depth troubleshooting and validated experimental procedures.

Section 1: Frequently Asked Questions - The Fundamentals of Bromopyridine Stability

This section addresses the most common initial questions regarding the stability and handling of bromopyridine isomers.

Q1: What are the primary factors that affect the stability of bromopyridine solutions?

The stability of bromopyridine compounds in solution is not absolute and is influenced by several environmental and chemical factors.[1] Understanding these can prevent experimental failure and ensure reproducibility. The key factors are:

  • Temperature: Higher temperatures significantly accelerate the rate of chemical degradation for most organic compounds, including bromopyridines.[1]

  • Light Exposure (Photostability): Pyridine and its derivatives can be susceptible to photodegradation.[2] 3-Bromopyridine, in particular, is noted to be light-sensitive.[3] This can lead to the formation of radical species or other unwanted side products.

  • pH: The pH of the solution can dramatically influence stability. The pyridine nitrogen is basic (pKa of 2-bromopyridine's conjugate acid is ~0.71) and can be protonated in acidic media.[4][5] Extreme pH levels can catalyze hydrolysis or other degradation pathways.[6][7]

  • Solvent Choice: The solvent not only determines solubility but can also participate in degradation reactions. Protic solvents (like water or alcohols) can act as nucleophiles, while others may contain impurities (like peroxides in aged ethers) that can react with the bromopyridine.

  • Oxygen and Atmosphere: Some bromopyridines are sensitive to air.[3] Oxygen can promote oxidative degradation, especially in the presence of light or trace metal catalysts.[1]

Q2: Are there significant stability differences between 2-, 3-, and 4-bromopyridine?

Yes, the position of the bromine atom on the pyridine ring dictates its electronic environment and, consequently, its reactivity and stability.

  • 2-Bromopyridine & 4-Bromopyridine: The bromine atom at the 2- or 4-position is activated towards nucleophilic substitution. This is because the electron-withdrawing pyridine nitrogen can stabilize the negative charge of the Meisenheimer-like intermediate. This makes them more susceptible to degradation by nucleophilic solvents (e.g., water, alcohols) or reagents, but also makes them valuable substrates for reactions like the SNAr (nucleophilic aromatic substitution).

  • 3-Bromopyridine: The bromine at the 3-position is less activated towards nucleophilic substitution. It behaves more like a typical aryl bromide. However, it is more prone to undergoing metal-halogen exchange with organometallic reagents.[8] It is also reported to be particularly sensitive to light and air, necessitating storage under an inert atmosphere in amber-colored bottles.[3]

Q3: My bromopyridine solution has turned yellow/brown. What does this mean and is it still usable?

A change in color from colorless or pale yellow to a darker yellow or brown is a common visual indicator of degradation.[4] This is often due to the formation of small quantities of highly colored polymeric or oxidized byproducts.

  • Causality: The discoloration can be triggered by exposure to air, light, or impurities in the solvent.[3] For instance, slow oxidation or reaction with trace acid/base can initiate polymerization or decomposition pathways.

  • Usability: The usability of the discolored solution depends entirely on the specific application. For high-precision quantitative work or in sensitive catalytic cycles (like Suzuki or Buchwald-Hartwig couplings), using a discolored solution is highly discouraged as the impurities can interfere with the reaction. For less sensitive, qualitative applications, it might still be functional, but the results should be interpreted with caution. It is always best practice to use a fresh or purified solution.

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a problem-and-solution framework for issues frequently encountered during experiments involving bromopyridines.

Logical Flow for Troubleshooting Bromopyridine Reactions

Below is a diagram outlining a systematic approach to diagnosing issues in reactions involving bromopyridines.

G Start Problem Encountered (e.g., Low Yield, Side Products) CheckPurity 1. Verify Bromopyridine Purity (NMR, GC-MS) Start->CheckPurity CheckSolvent 2. Assess Solvent Quality (Anhydrous? Peroxide-free?) CheckPurity->CheckSolvent If pure... Degradation Potential Cause: Bromopyridine Degradation CheckPurity->Degradation If impure... ReviewConditions 3. Review Reaction Conditions (Temp, Atmosphere, Light) CheckSolvent->ReviewConditions If solvent is good... SideReaction Potential Cause: Solvent/Reagent Reactivity CheckSolvent->SideReaction If solvent is suspect... ReviewConditions->Degradation PurifyReagent Solution: Purify Bromopyridine (Distillation/Chromatography) Degradation->PurifyReagent ModifyConditions Solution: - Run under Inert Gas (N2/Ar) - Protect from Light (Foil) - Optimize Temperature Degradation->ModifyConditions ChangeSolvent Solution: Use Fresh, High-Purity Solvent. Consider an alternative solvent. SideReaction->ChangeSolvent G BP Bromopyridine Hydrolysis Hydrolysis (H2O, Heat/pH) BP->Hydrolysis Oxidation Oxidation (O2, Light) BP->Oxidation Photolysis Photolysis (UV Light) BP->Photolysis Hydroxypyridine Hydroxypyridine/ Pyridone Hydrolysis->Hydroxypyridine RingCleavage Ring Cleavage Products Oxidation->RingCleavage Radicals Pyridyl + Br• Radicals Photolysis->Radicals Polymer Polymeric Byproducts Radicals->Polymer

Sources

Technical Support Center: Navigating the Challenges of Purifying Piperazine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and often complex challenges encountered during the purification of piperazine-containing compounds. The unique physicochemical properties of the piperazine moiety, particularly its basicity, necessitate specialized strategies to achieve high purity.

Introduction: The Piperazine Purification Puzzle

Piperazine, a six-membered heterocyclic amine with two opposing nitrogen atoms, is a ubiquitous scaffold in pharmaceuticals and other biologically active molecules.[1] Its two basic nitrogen centers (pKa values around 5.7 and 9.8) are fundamental to its biological activity but also the primary source of purification difficulties. These basic sites can engage in strong, often undesirable, interactions with stationary phases in chromatography, leading to a host of issues that can compromise yield and purity. This guide is structured to provide not just solutions, but also the underlying principles to empower you to tackle these challenges effectively.

Troubleshooting Guide: From Tailing Peaks to Tenacious Impurities

This section is designed in a question-and-answer format to directly address specific experimental issues.

Q1: My piperazine derivative is an oil that won't crystallize. What are my options for purification?

A1: Dealing with a non-crystalline, oily product is a frequent hurdle. The primary goal is to induce a phase change or exploit physicochemical differences between your compound and its impurities. Here are several robust strategies:

  • Salt Formation and Recrystallization: This is often the most effective first-line approach.[2] Since piperazine derivatives are basic, they can be converted into salts by reacting them with an appropriate acid. These salts are typically crystalline and exhibit different solubility profiles than the freebase, facilitating purification by recrystallization.[2][3]

    • Causality: The formation of an ionic salt lattice introduces strong intermolecular forces, promoting crystallization. This process is highly selective for the target compound, often leaving non-basic impurities behind in the solvent.

    • Experimental Protocol: Salt Formation for Purification

      • Solvent Selection: Dissolve your crude oily product in a suitable organic solvent where the freebase is soluble (e.g., isopropanol, ethanol, ethyl acetate).

      • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in isopropanol, acetic acid, or fumaric acid in ethanol) to the stirred solution of your crude product. A 1:1 or 1:2 molar ratio of compound to acid is a good starting point, depending on whether you are targeting a mono- or di-salt.

      • Crystallization: The salt may precipitate immediately. If not, try cooling the solution in an ice bath or scratching the inside of the flask to induce crystallization.

      • Isolation: Collect the crystalline salt by vacuum filtration, washing with a small amount of cold solvent to remove residual impurities.[2][4]

      • Drying: Dry the purified salt under vacuum.

      • Liberation of Free Base (Optional): If the freebase form is required, dissolve the purified salt in water and adjust the pH to >10 with a base like NaOH or Na₂CO₃. Then, extract the freebase into an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate it to obtain the purified oil.[2]

  • Column Chromatography: While challenging, it is a primary method for purifying oils.[2] Success hinges on mitigating the basicity of the piperazine. See Q2 for detailed troubleshooting.

  • Vacuum Distillation: For thermally stable and relatively volatile compounds, vacuum distillation can be highly effective at removing non-volatile impurities.[2][5]

Q2: I'm observing severe peak tailing for my piperazine compound during silica gel column chromatography. How can I improve the peak shape?

A2: Peak tailing is the classic symptom of strong interactions between the basic nitrogen atoms of your piperazine compound and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to a non-linear adsorption isotherm, causing the elongated tailing of the peak.

  • Causality: The lone pair of electrons on the nitrogen atoms acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This causes some molecules to "stick" to the stationary phase longer than others, resulting in a broadened and asymmetric peak.

To counteract this, you need to "tame" the silica's acidity or "mask" your compound's basicity.

  • Solution 1: Mobile Phase Modification (The Competitive Approach)

    • Add a Basic Modifier: Introduce a small amount of a basic additive to your mobile phase. This additive will compete with your piperazine compound for binding to the acidic silanol sites, effectively "passivating" the column.[2]

      • Triethylamine (TEA): The most common choice. Add 0.1-1% (v/v) of TEA to your eluent.

      • Ammonia: For very basic compounds, a solution of ammonia in methanol (e.g., adding 1-2% of a 7N solution) can be more effective.[2]

  • Solution 2: Use a Deactivated Stationary Phase

    • Alumina (Basic or Neutral): Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.

    • Treated Silica: Commercially available deactivated silica gels (e.g., base-deactivated) are also an option.

Frequently Asked Questions (FAQs)

Why does my piperazine compound show poor or no retention on a C18 reversed-phase column?

Piperazine itself and many of its simple, non-polar derivatives are quite polar. In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds have a strong affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and do not interact strongly with the non-polar C18 chains, leading to them eluting at or near the solvent front (void volume).[6]

  • Troubleshooting Strategies:

    • Use a Highly Aqueous Mobile Phase: For some moderately polar piperazine compounds, increasing the water content of the mobile phase can enhance retention.

    • Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The HFBA will form an ion pair with the protonated piperazine, increasing its overall hydrophobicity and promoting retention on the C18 column.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.

My synthesis of a monosubstituted piperazine is yielding a significant amount of the disubstituted by-product. How can I purify my desired product?

This is a common synthetic challenge that translates into a difficult purification problem.[4] The separation can be challenging due to the structural similarity of the mono- and disubstituted products.

  • Strategy 1: Optimize Chromatography

    • Gradient Elution: A carefully optimized gradient elution in either normal-phase (with a basic modifier) or reversed-phase chromatography can often resolve the two species. The disubstituted product is typically less polar and will elute earlier in normal-phase or later in reversed-phase.

    • Flash Chromatography: Modern automated flash chromatography systems with high-performance columns can provide the necessary resolution.

  • Strategy 2: Acid-Base Extraction

    • Exploit pKa Differences: If there is a significant difference in the basicity of the remaining secondary amine in the monosubstituted product and the tertiary amines in the disubstituted product, a carefully controlled acid-base extraction at a specific pH might be possible, though this is often difficult to achieve with high selectivity.

Can I use derivatization to aid in the purification of my piperazine compound?

Yes, particularly for analytical-scale purification or when other methods fail. Derivatization alters the chemical properties of the molecule, which can be leveraged for easier separation.[6][7][8]

  • Example: If your piperazine compound lacks a UV chromophore, making it difficult to detect during HPLC, you can react it with a derivatizing agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) to introduce a strongly UV-active group.[7] This not only aids in detection but also changes the chromatographic behavior of the compound, potentially making it easier to separate from impurities.[6][8] However, this adds extra steps to your overall process (derivatization and subsequent removal of the derivatizing group if necessary).

Visualization of Purification Principles

Chromatographic Tailing and Mitigation

The following diagram illustrates the interaction of a basic piperazine compound with a standard silica gel surface and how a basic modifier like Triethylamine (TEA) mitigates this issue.

G cluster_0 Scenario 1: Standard Silica Gel cluster_1 Scenario 2: Silica Gel with TEA Modifier Silica Silica Surface Si-OH Si-OH Si-OH Piperazine Piperazine Compound (Basic) Piperazine:e->Silica:f1 Strong Interaction (H-Bonding/Acid-Base) Result1 Result: Peak Tailing Silica2 Silica Surface Si-OH Si-OH Si-OH Piperazine2 Piperazine Compound Piperazine2:e->Silica2:f0 Weak, transient interaction Result2 Result: Symmetrical Peak TEA TEA (Competitor) TEA:e->Silica2:f1 TEA blocks active sites

Caption: Mitigation of peak tailing on silica gel using a basic modifier.

Purification Workflow: Oily Piperazine Derivative

This workflow outlines the decision-making process when faced with an oily piperazine-containing product.

G start Crude Oily Product (Piperazine Derivative) salt Attempt Salt Formation (e.g., with HCl, Acetic Acid) start->salt cryst Crystalline Salt Formed? salt->cryst recryst Purify by Recrystallization cryst->recryst Yes chrom Column Chromatography (with basic modifier, e.g., TEA) cryst->chrom No liberate Liberate Free Base (if needed) recryst->liberate pure_oil Pure Oily Product liberate->pure_oil chrom->pure_oil distill Consider Vacuum Distillation (if thermally stable) chrom->distill If still impure distill->pure_oil

Caption: Decision workflow for purifying an oily piperazine derivative.

Summary of Purification Techniques

Technique Primary Application Advantages Limitations
Salt Formation & Recrystallization Purifying a crude product with good initial purity from non-basic impurities.[2]Highly efficient for achieving high purity; easily scalable.[2]Requires the compound to form a stable, crystalline salt; may not remove closely related basic impurities.[2]
Column Chromatography (Modified) Isolating compounds from complex reaction mixtures with multiple components.[2]Widely applicable, good for complex mixtures.Can have issues with tailing and degradation if not properly modified; may not be easily scalable.[2][4]
Acid-Base Extraction Good for removing non-basic impurities; can handle large scales.May not be effective for separating from other basic impurities; can lead to emulsions.
Vacuum Distillation Thermally stable, relatively low molecular weight oily compounds.[2]Excellent for removing non-volatile or very high-boiling impurities.Requires the compound to be thermally stable; not effective for separating compounds with similar boiling points.[2]

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Godfrey, A. G. (1959). Purification of piperazine. U.S. Patent No. 2,919,275. Washington, DC: U.S. Patent and Trademark Office.
  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2211-2223. Retrieved from [Link]

  • Al-Abachi, A. M., & Al-Ghabsha, T. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Andrade, B. et al. (2024). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. Molecules, 29(13), 3097. Retrieved from [Link]

  • Kurfi, M., & Vix, A. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 573. Retrieved from [Link]

  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate. Retrieved from [Link]

  • Rao, B. P., & Kumar, T. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 463-471. Retrieved from [Link]

  • University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. UFDC Image Array 2. Retrieved from [Link]

  • ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic. ResearchGate. Retrieved from [Link]

  • Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with field-proven insights and scientifically-grounded solutions to the common challenges encountered during these powerful synthetic transformations. This guide is structured in a question-and-answer format to directly address the specific issues you may face at the bench.

Understanding the Core: The Catalytic Cycle

Before diving into troubleshooting, it's crucial to understand the fundamental mechanism. Most palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, proceed through a similar catalytic cycle. A failure at any of these key steps can lead to a failed reaction.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd R¹-Pd(II)-X L_n Pd0->OxAdd Oxidative Addition (R¹-X) Trans R¹-Pd(II)-R² L_n OxAdd->Trans Transmetalation (R²-M) Trans->Pd0 Reductive Elimination RedElim Product (R¹-R²) Trans->RedElim center

Caption: Generalized catalytic cycle for a palladium cross-coupling reaction.

Frequently Asked Questions & Troubleshooting Guide

Category 1: No Reaction or Low Conversion

Q1: My reaction has completely failed to start. What are the most critical initial checks?

A1: When a reaction shows no conversion, the issue is often fundamental. Before exploring more complex variables, verify the following:

  • Catalyst Activation: The active catalyst in most cross-coupling reactions is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] This reduction can be inefficient or fail if the conditions are not right. The efficiency of this crucial pre-catalyst reduction is influenced by the ligand, base, temperature, and solvent.[2]

    • Expert Insight: Modern, well-defined Pd(II) precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed for rapid and clean generation of the active Pd(0) species and often give more reproducible results than simple Pd(II) salts.[3][4] Consider switching to one of these if you suspect catalyst activation is the problem.

  • Reagent Purity & Integrity:

    • Solvents: Ensure your solvents are rigorously degassed and anhydrous. Dissolved oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, halting the reaction.[4]

    • Reagents: Assess the purity of your starting materials. Boronic acids, for instance, can degrade over time to form unreactive boroxines, especially if stored improperly. Amines should be purified if they are old or discolored.[4]

    • Base: The base is not just a proton scavenger; it plays a key role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings.[5] Ensure your base is finely powdered (to maximize surface area), dry, and has been stored correctly.[4]

  • Inert Atmosphere: Most cross-coupling reactions are air-sensitive.[3] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction.[4]

Q2: I'm seeing very low conversion of my starting material. How can I improve it?

A2: Low conversion suggests your catalyst is active but is either too slow, unstable, or inhibited.

  • Increase Temperature: Many cross-coupling reactions benefit from higher temperatures, which can accelerate sluggish steps like oxidative addition, particularly with challenging substrates like aryl chlorides.[3]

  • Screen Ligands: The ligand is arguably the most important variable for tuning reactivity. If you are using a simple ligand like PPh₃, switching to a more specialized ligand can dramatically improve results.[3]

    • For sterically hindered substrates, bulky, electron-rich dialkylbiarylphosphine ligands (e.g., Buchwald ligands) are often required to promote the crucial reductive elimination step.[3]

    • N-heterocyclic carbene (NHC) ligands are another class of highly effective ligands, known for their strong σ-donating ability and steric bulk.[3]

  • Change the Base or Solvent: The choice of base and solvent are interconnected and can significantly impact reaction rates.[6][7]

    • A stronger base might be needed, but be mindful of substrate compatibility, as strong bases can cause decomposition of sensitive functional groups.[4]

    • Solvent choice affects reagent solubility and catalyst stability.[6] If your reagents are not fully dissolved, the reaction may be rate-limited by mass transport. A different solvent system (e.g., dioxane, THF, DMF, or toluene, sometimes with water) might be beneficial.[7]

  • Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome issues of slow catalysis or partial deactivation.[6]

Category 2: Low Yield & Side Product Formation

Q3: My starting material is consumed, but the yield of my desired product is low. What are the likely side reactions?

A3: High conversion with low yield points directly to competing, non-productive pathways.

  • Homocoupling: This is a very common side reaction, especially in Suzuki couplings, where two molecules of the boronic acid couple to form a biaryl byproduct (R²-R²). This is often caused by the presence of oxygen or Pd(II) species that have not entered the primary catalytic cycle.[7][8] Rigorous degassing of the reaction mixture is the first line of defense.[4][7]

  • Protodeborylation/Protodemetalation: This occurs when the organometallic reagent (e.g., R²-B(OH)₂) reacts with a proton source (like water or alcohol) to replace the metal with a hydrogen atom, yielding R²-H. This is a particular problem for electron-deficient or heteroaromatic boronic acids.[3] Using a meticulously dried solvent and a non-hydroxide base (like K₃PO₄ or Cs₂CO₃) can help.

  • Substrate/Product Decomposition: Harsher reaction conditions (high temperature, strong base) can lead to the degradation of sensitive functional groups on your starting materials or product.[4] If you suspect this, try running the reaction at a lower temperature for a longer time or using a milder base.[4]

Q4: I'm observing significant homocoupling of my boronic acid. How can I specifically suppress this?

A4: Homocoupling is typically promoted by Pd(II) species reacting directly with the organoboron reagent in an oxidative process.[7][8]

  • Rigorous Oxygen Exclusion: This is the most critical factor. Use a robust degassing technique like freeze-pump-thaw cycles or sparging the solvent with an inert gas for an extended period.[4][8]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling, as it minimizes the initial concentration of Pd(II). However, these catalysts can be less stable.

  • Pre-reduction of Pd(II): If using a Pd(II) precatalyst, ensure its reduction to Pd(0) is fast and efficient. The choice of ligand and reaction conditions plays a major role here.[2]

  • Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[8]

Category 3: Catalyst & System Issues

Q5: My catalyst appears to be deactivating; I see palladium black precipitating. What causes this, and how can I prevent it?

A5: The formation of palladium black (insoluble, bulk Pd(0) metal) is a classic sign of catalyst deactivation. It occurs when the monoligated Pd(0)L₁ species, which is the active catalyst, loses its ligand and aggregates.[9][10]

  • Insufficient Ligand: The ligand's primary role is to stabilize the palladium center.[11] If the Pd:Ligand ratio is too low, or if the ligand itself degrades, the palladium will precipitate. Try increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1:1.2 or 1:2).

  • Ligand Choice: Some ligands are more robust than others. Bulky, electron-donating phosphines or NHCs form more stable complexes with palladium and are less prone to dissociation.[3][11]

  • High Temperature: While heat can increase reaction rates, excessively high temperatures can accelerate ligand decomposition and catalyst aggregation.[12]

  • High Concentration: Very high reactant concentrations can sometimes promote aggregation. Try running the reaction at a slightly lower concentration.

Q6: How do I choose the right combination of palladium source, ligand, base, and solvent?

A6: There is no universal system, and optimization is often required.[3][7] However, extensive research has provided excellent starting points.

Troubleshooting_Flowchart Start Reaction Failed (Low Yield / No Conversion) Check_Basics Q1: Check Reagent Purity, Inert Atmosphere, Temp? Start->Check_Basics Basics_OK Basics OK Check_Basics->Basics_OK Screen_Ligand Q2/Q5: Screen Ligands (e.g., Buchwald, NHC) Basics_OK->Screen_Ligand Yes Reassess Reassess Substrate & Reaction Type Basics_OK->Reassess No (Purity Issue) Ligand_OK Improvement? Screen_Ligand->Ligand_OK Screen_Base_Solvent Q2: Screen Base & Solvent (e.g., K₃PO₄, Cs₂CO₃) (Dioxane, Toluene, 2-MeTHF) Ligand_OK->Screen_Base_Solvent No Success Optimized Reaction Ligand_OK->Success Yes Base_OK Improvement? Screen_Base_Solvent->Base_OK Check_Side_Rxns Q3/Q4: Analyze Side Products (Homocoupling, Protodeborylation?) Base_OK->Check_Side_Rxns No Base_OK->Success Yes Check_Side_Rxns->Reassess

Caption: A logical flowchart for troubleshooting common cross-coupling issues.

Ligand & Catalyst Selection Table

Reaction TypeTypical SubstratesRecommended Ligands (Examples)Recommended PrecatalystCommon Bases
Suzuki-Miyaura Aryl/vinyl halides + Boronic acidsSPhos, XPhos, RuPhos, P(t-Bu)₃Buchwald G3/G4 PrecatalystsK₃PO₄, K₂CO₃, Cs₂CO₃
Buchwald-Hartwig Aryl halides + Amines, AmidesXPhos, RuPhos, BrettPhosBuchwald G3/G4 PrecatalystsNaOt-Bu, LHMDS, K₃PO₄
Heck Aryl halides + AlkenesPPh₃, P(o-tol)₃, Herrmann's Cat.Pd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃
Sonogashira Aryl halides + Terminal alkynesPPh₃, Xantphos (with Cu(I) co-cat)PdCl₂(PPh₃)₂Et₃N, DiPEA

This table provides common starting points. The optimal choice depends heavily on the specific substrates.[3][4][13][14]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale Screening Reaction

This protocol is designed for systematically testing variables like ligands, bases, or solvents.

  • Preparation: To a 2-dram vial equipped with a magnetic stir bar, add the aryl halide (0.1 mmol, 1.0 equiv), the coupling partner (e.g., boronic acid, 0.12 mmol, 1.2 equiv), and the base (0.2 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., 0.002 mmol, 2 mol%) and the ligand (if not using a precatalyst, e.g., 0.0044 mmol, 4.4 mol%). Add these solids to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times.[4]

  • Solvent Addition: Using a syringe, add the degassed solvent (e.g., 1.0 mL for a 0.1 M reaction).

  • Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-110 °C).[4]

  • Monitoring & Workup: After the designated time (e.g., 2-24 hours), cool the reaction to room temperature.[4] Take an aliquot for analysis (TLC, GC-MS, or LC-MS) to determine conversion. For workup, dilute with an organic solvent (e.g., ethyl acetate), filter through a small plug of celite or silica to remove inorganic salts and palladium residues, and concentrate the filtrate for further analysis or purification.[4][15]

References

  • D'Agostino, M., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Anonymous. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Hie, L., et al. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research. [Link]

  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Gorgani, N. N., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Yoneda, S. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Anonymous. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • Zhang, Z., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. [Link]

  • Kingston, C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Anonymous. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Anonymous. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Anonymous. (2021). (PDF) Palladium-Catalyzed Reactions. ResearchGate. [Link]

  • Zhang, Z., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. DiVA portal. [Link]

  • Anonymous. (2024). (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. [Link]

  • Anonymous. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Zhang, Z., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC - NIH. [Link]

  • Kingston, C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. SciSpace. [Link]

Sources

Technical Support Center: Removal of Palladium Catalyst from Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of removing palladium catalyst residues from final products, with a specific focus on reactions involving pyridine compounds. This resource is tailored for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for achieving high-purity compounds. The presence of the pyridine moiety introduces unique challenges due to its strong coordinating ability with palladium, often leading to catalyst leaching and difficult-to-remove metal-product complexes.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a reaction mixture containing pyridine compounds?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[4][5][6][7]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[5][8] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[5]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[8][9]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[9][10]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[9] However, studies have shown that flash column chromatography alone is often insufficient for complete palladium removal.[11]

Q2: Why is it particularly challenging to remove palladium from reactions involving pyridine compounds?

A2: The nitrogen atom in the pyridine ring is a strong ligand that can coordinate with palladium species present in the reaction mixture.[1][2][3] This can lead to the formation of stable, soluble palladium-pyridine complexes that are difficult to remove by simple filtration or crystallization. This chelation effect can essentially "leach" the palladium into the product phase, making purification more complex.[4]

Q3: How do I choose the best palladium removal method for my specific experiment?

A3: The optimal method depends on several factors:

  • The nature of your final product: Consider its solubility, stability, and its own potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?[4] Heterogeneous catalysts can often be removed by simple filtration.[9][10]

  • The required level of purity: For active pharmaceutical ingredients (APIs), regulatory limits on residual palladium are stringent, often requiring levels below 5 ppm.[5]

  • Cost and scalability: For larger-scale syntheses, the cost of the removal agent and the complexity of the procedure are important considerations.[4]

Below is a decision-making workflow to guide your selection process:

G start Start: Crude Reaction Mixture (Pyridine Compound + Pd) is_heterogeneous Is the Pd catalyst heterogeneous (e.g., Pd/C)? start->is_heterogeneous filtration Simple Filtration (e.g., through Celite®) is_heterogeneous->filtration Yes scavenger_or_carbon Choose Scavenger or Activated Carbon is_heterogeneous->scavenger_or_carbon No (Homogeneous) analyze_filtrate Analyze Filtrate for Residual Pd (ICP-MS) filtration->analyze_filtrate is_pd_low_enough Is Pd level below target? analyze_filtrate->is_pd_low_enough product_isolated Product Isolated is_pd_low_enough->product_isolated Yes is_pd_low_enough->scavenger_or_carbon No end End product_isolated->end scavenger_screening Screen Metal Scavengers (Thiol, Amine, DMT-based) final_purification Perform Selected Purification Step scavenger_screening->final_purification activated_carbon Activated Carbon Treatment activated_carbon->final_purification crystallization Crystallization / Recrystallization final_analysis Analyze Final Product for Residual Pd (ICP-MS) crystallization->final_analysis scavenger_or_carbon->scavenger_screening Scavenger scavenger_or_carbon->activated_carbon Carbon final_purification->final_analysis is_final_pd_low Is Pd level below target? final_analysis->is_final_pd_low is_final_pd_low->product_isolated Yes is_final_pd_low->crystallization No

Decision logic for selecting a palladium removal strategy.

Q4: What are metal scavengers and how do they work?

A4: Metal scavengers are solid materials, often based on silica or polystyrene, that are functionalized with ligands having a high affinity for specific metals.[6] For palladium, common functional groups include thiols, thioureas, and dimercaptotriazine (DMT).[6] When the reaction mixture is treated with the scavenger, the palladium binds to these functional groups and can then be easily removed by filtration.[6]

Q5: Is activated carbon a good option for palladium removal?

A5: Activated carbon can be a cost-effective method for removing palladium.[4][7] However, it can suffer from a lack of selectivity, leading to non-specific adsorption of the desired product, which can result in significant yield loss.[4][6] The efficiency of palladium removal by activated carbon can also be lower compared to specialized metal scavengers.[12]

Q6: How can I determine the amount of residual palladium in my final product?

A6: The most common and accurate methods for quantifying trace levels of palladium in active pharmaceutical ingredients (APIs) are inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption (AA) spectroscopy.[5] These techniques are highly sensitive and can detect palladium at parts-per-million (ppm) or even parts-per-billion (ppb) levels.

Troubleshooting Guides

This section addresses specific issues you may encounter during the palladium removal process.

Issue 1: High palladium content in the final product after initial purification (e.g., filtration or chromatography).

  • Possible Cause: Strong chelation of palladium to your pyridine-containing product molecule.[2][3] The palladium species might also be highly soluble in the solvent system, making simple filtration ineffective.[9] Studies have shown that flash column chromatography alone may only remove about 90% of residual palladium.[11]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or DMT-based scavengers are often effective.[6][13]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.

    • Activated Carbon Treatment: Use activated carbon, potentially in combination with a scavenger, but be mindful of potential product loss.[4][6]

    • Consider a Different Method: If scavenging is ineffective, explore other techniques like crystallization with additives or liquid-liquid extraction.[5][8][9]

Issue 2: Significant product loss during the purification process.

  • Possible Cause: Non-specific adsorption of your product onto the purification medium, such as activated carbon or even some scavenger resins.[4][6]

  • Troubleshooting Steps:

    • Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon. A screening study to determine the optimal loading is recommended.

    • Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.

    • Change the Purification Method: If product loss remains high with adsorption-based methods, consider switching to crystallization or extraction.[8]

    • Thoroughly Wash the Solid Support: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.[6]

Issue 3: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variation in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[4] The speciation of palladium can be influenced by minor variations in reaction conditions.

  • Troubleshooting Steps:

    • Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[6]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[6]

    • Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.[6]

Comparison of Common Palladium Scavengers

Scavenger TypeFunctional Group(s)Binding MechanismAdvantagesDisadvantages with Pyridine Compounds
Thiol-Based Silica -SHCovalent bond formation with Pd(0) and Pd(II)High affinity for palladium, widely used.[4][13]Potential for thiol leaching, which can interfere with subsequent reactions.
Thiourea-Based Silica -C(=S)N₂Strong coordination with palladiumEffective for a range of palladium species.[14]Can be less stable at elevated temperatures.
Amine-Based Silica -NH₂, -NR₂Coordination/ChelationCan be effective for certain palladium complexes.May have lower affinity for palladium compared to sulfur-based scavengers; potential for competitive binding with pyridine.
DMT-Based Silica DimercaptotriazineStrong, multi-dentate chelationHigh affinity and capacity for palladium, effective for various species.[6]Can be more expensive than other scavengers.
Activated Carbon N/A (Porous carbon matrix)AdsorptionInexpensive, readily available.[4][7]Non-specific, can lead to product loss; may require larger quantities.[4][12]

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Scavenger

This protocol provides a general procedure for using a solid-supported palladium scavenger. The optimal scavenger, solvent, temperature, and time should be determined through a screening process.

G cluster_0 Scavenging Workflow dissolution 1. Dissolution: Dissolve crude product in a suitable organic solvent. add_scavenger 2. Add Scavenger: Add the selected scavenger (e.g., 5-20 wt. eq.). dissolution->add_scavenger stir 3. Stirring: Stir the mixture at RT or elevated temperature (e.g., 40-60 °C) for 1-18 hours. add_scavenger->stir filtration 4. Filtration: Filter the mixture through a filter aid (e.g., Celite®). stir->filtration washing 5. Washing: Wash the filter cake with fresh solvent to recover the product. filtration->washing concentration 6. Concentration: Combine filtrate and washings, then remove the solvent. washing->concentration analysis 7. Analysis: Analyze the purified product for residual palladium via ICP-MS. concentration->analysis

General workflow for palladium scavenging.
  • Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[6]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., thiol-based silica) to the solution. The amount of scavenger will depend on its capacity and the concentration of palladium, but a starting point is typically 5-20 weight equivalents relative to the palladium catalyst used.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[6] The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.[6]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[6]

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.[6]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[6]

  • Carbon Addition: Add activated carbon (typically 5-20% w/w relative to the crude product) to the solution.

  • Stirring: Stir the slurry at room temperature or elevated temperature for 2-24 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that activated carbon can be pyrophoric, so handle it with care.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.[6]

  • Concentration: Concentrate the filtrate to obtain the purified product.[6]

  • Analysis: Analyze the purified product for residual palladium content.[6]

References

  • Dunn, J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. [Link]

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. [Link]

  • Welch, C. J., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]

  • Biotage. (n.d.). Metal Scavengers in Process Chemistry An Investigative Study. [Link]

  • C. Jones, et al. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. [Link]

  • Chen, G., et al. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. [Link]

  • Moulijn, J. A., et al. (2001). Palladium catalysts on activated carbon supports: Influence of reduction temperature, origin of the support and pretreatments of the carbon surface. Applied Catalysis A: General. [Link]

  • Biotage. (n.d.). Metal Scavenger User Guide. [Link]

  • C. Jones, et al. (2011). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate. [Link]

  • Spectroscopy Online. (2011). Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. [Link]

  • Sopachem. (n.d.). Metal Scavenger Guide. [Link]

  • Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • Mdleleni, M. M. (2019). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Catalysts. [Link]

  • Ghaffar, T., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical. [Link]

  • Welch, C. J., et al. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. In Palladium-Catalyzed Coupling Reactions: Practical Aspects and Future Developments. [Link]

  • Al-Sheeha, H. A., et al. (2015). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. International Journal of Chemical, Environmental & Biological Sciences. [Link]

  • Wang, Y., et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. The Journal of Organic Chemistry. [Link]

Sources

Navigating the Labyrinth of Pyridine Synthesis: A Technical Guide to Managing N-Oxide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted pyridines, a cornerstone of pharmaceutical and agrochemical development, often proceeds through pyridine N-oxide intermediates. While indispensable for directing regioselective functionalization, these intermediates harbor a significant and often underestimated risk: thermal instability. Uncontrolled exothermic decomposition of pyridine N-oxides can lead to runaway reactions, posing a severe threat to personnel and infrastructure. This technical support guide, curated by our Senior Application Scientists, provides in-depth, field-proven insights into the causality of these thermal events and offers a comprehensive framework for their safe management.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Hazard

This section addresses the most common questions and concerns regarding the thermal stability of pyridine N-oxide intermediates.

Q1: What makes pyridine N-oxide intermediates thermally unstable?

A1: The inherent instability of pyridine N-oxides stems from the weak N-O bond, which has a dissociation energy in the range of 60-66 kcal/mol.[1] This bond can cleave under thermal stress, initiating decomposition reactions that are often highly exothermic. The decomposition of 2-methylpyridine N-oxide, for instance, is known to accelerate at temperatures above 200°C, especially in the presence of catalysts, leading to the formation of non-condensable gases and a rapid increase in pressure.[2]

Q2: How do substituents on the pyridine ring affect the thermal stability of the N-oxide intermediate?

A2: The electronic nature of substituents significantly influences the stability of the N-O bond. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups can destabilize the N-oxide by increasing the positive charge on the nitrogen atom, making the N-O bond more susceptible to cleavage. Conversely, electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (-OCH₃) can enhance stability to some extent. For example, a study on the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine, a highly substituted and electron-deficient system, showed an overall heat of decomposition of 67.53 kJ/mol, indicating a significant energy release upon decomposition.[3]

Q3: What are the typical decomposition products of pyridine N-oxides?

A3: Thermal decomposition can generate a variety of hazardous products. The primary decomposition pathway often involves the loss of the oxygen atom, regenerating the parent pyridine. However, more complex and energetic decompositions can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂), which are both toxic and can contribute to pressure buildup in a closed system.[4] In the case of 2-methylpyridine N-oxide decomposition, 2-methylpyridine and pyridine were identified as the main products, accompanied by substantial production of non-condensable gases.[2]

Q4: Are there specific reagents or reaction conditions that are known to increase the risk of a runaway reaction?

A4: Yes. The use of strong oxidizing agents, particularly peracids like meta-chloroperoxybenzoic acid (m-CPBA), in combination with solvents that can facilitate exothermic decomposition, such as dimethylformamide (DMF), poses a significant risk. A documented incident involving m-CPBA in DMF, although not directly a pyridine N-oxidation, highlights the potential for an initial exotherm to trigger a larger, uncontrolled decomposition of the oxidizing agent itself, which can then propagate to the N-oxide intermediate.[5] Furthermore, the presence of catalytic amounts of certain metals can lower the decomposition temperature of N-oxides.[2][6]

Section 2: Troubleshooting Guide - From Minor Exotherms to Runaway Reactions

This guide provides a structured approach to identifying and mitigating thermal instability issues during pyridine synthesis.

Observed Issue Potential Cause Recommended Action
Unexpectedly rapid temperature increase during oxidant addition. Highly exothermic N-oxidation reaction. Insufficient cooling capacity. Oxidant added too quickly.1. Immediately stop the addition of the oxidizing agent. 2. Increase cooling to the reactor. 3. If the temperature continues to rise, prepare for emergency quenching (see Section 3). 4. For future runs, reduce the rate of addition and consider a more dilute solution of the oxidant.
Gas evolution observed from the reaction mixture. Decomposition of the N-oxide intermediate or the oxidizing agent.1. Ensure adequate ventilation and that the reactor is not a closed system. 2. Monitor the rate of gas evolution. If it increases rapidly, this is a sign of an impending runaway. 3. Cool the reaction mixture immediately. 4. Analyze the off-gas if possible to identify the decomposition products and assess the hazard.
Discoloration of the reaction mixture (darkening, charring). Onset of decomposition. Formation of degradation byproducts.1. Stop the reaction by cooling and consider quenching. 2. Take a sample for analysis (e.g., TLC, LC-MS) to assess the extent of decomposition and identify byproducts. 3. Re-evaluate the reaction temperature and consider running at a lower temperature.
Pressure buildup in a closed or semi-closed reactor. Formation of non-condensable gases from decomposition.1. IMMEDIATE ACTION REQUIRED. Safely vent the reactor to a scrubber or flare system. 2. Initiate emergency cooling. 3. This is a critical indicator of a potential runaway reaction. Follow emergency procedures.

Section 3: Hazard Evaluation and Process Safety - A Proactive Approach

A robust process safety program is paramount when working with potentially unstable intermediates. This section outlines key experimental protocols and decision-making workflows.

Thermal Stability Screening

Before any scale-up, a thorough thermal hazard assessment of the pyridine N-oxide intermediate is crucial.

Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

  • Sample Preparation: Carefully prepare a small, representative sample (1-5 mg) of the isolated and dried pyridine N-oxide intermediate.

  • DSC Analysis:

    • Perform a DSC scan from ambient temperature to at least 300°C at a heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen).

    • Data to Collect:

      • Onset Temperature (Tonset): The temperature at which the exothermic decomposition begins. This is a critical parameter for defining the maximum safe operating temperature.

      • Peak Exotherm Temperature (Tpeak): The temperature at which the rate of heat release is at its maximum.

      • Heat of Decomposition (ΔHd): The total energy released during decomposition (in J/g or kJ/mol). A higher value indicates a more energetic and hazardous decomposition.

  • TGA Analysis:

    • Perform a TGA scan over the same temperature range to determine the mass loss associated with the decomposition.

    • This helps to identify the formation of gaseous byproducts.

Data Interpretation and Risk Assessment:

Parameter Low Risk Medium Risk High Risk
Tonset > 150°C100 - 150°C< 100°C
ΔHd < 200 J/g200 - 500 J/g> 500 J/g

Note: This table provides general guidelines. A comprehensive risk assessment should consider all process parameters.

In-situ Reaction Monitoring

Continuous monitoring of the reaction can provide early warnings of a developing thermal event.

Workflow: In-situ Monitoring and Control

Hazard_Mitigation cluster_0 Hazard Identification & Assessment cluster_1 Control Measures cluster_2 Mitigation & Emergency Response Thermal_Screening Thermal Screening (DSC/TGA/ARC) - T_onset, ΔH_d, Pressure Data Process_Control Process Control - Temperature Control - Dosing Rate - Stirring Thermal_Screening->Process_Control informs Pressure_Relief Pressure Relief System - Venting of Gases/Vapors Thermal_Screening->Pressure_Relief data for design Reaction_Calorimetry Reaction Calorimetry - Heat of Reaction, Heat Flow Reaction_Calorimetry->Process_Control informs In_Situ_Monitoring In-Situ Monitoring - Early Deviation Detection Process_Control->In_Situ_Monitoring requires Quenching_System Emergency Quenching System - Rapid Reaction Termination In_Situ_Monitoring->Quenching_System may trigger

Caption: The logical flow from hazard identification to control and mitigation strategies.

Section 4: Case Study - A Runaway Reaction in Pyridine Synthesis

A notable incident at a Corden PharmaChem facility in Cork, Ireland, underscores the severe consequences of thermal runaway involving pyridine derivatives. [5]During the synthesis of 2-cyano-3-methylpyridine, a process that involves a picoline-N-oxide intermediate, a runaway reaction occurred. The investigation revealed that the omission of a solvent (acetone) led to a higher than expected adiabatic temperature rise. This initiated a two-stage decomposition: first of an acyloxypyridinium salt and then of the picoline-N-oxide starting material. The energetic event resulted in a significant pressure wave, causing extensive damage to the reactor and the building, and tragically led to a fatality and a serious injury. [5] This case study serves as a stark reminder of the critical importance of:

  • Robust Process Safety Management Systems: Including thorough hazard and operability (HAZOP) studies.

  • Strict Adherence to Standard Operating Procedures (SOPs): Any deviation can have catastrophic consequences.

  • Engineering Controls: To minimize the potential for human error.

By understanding the fundamental principles of thermal instability and implementing the proactive safety measures outlined in this guide, researchers and drug development professionals can navigate the complexities of pyridine synthesis with greater confidence and safety.

References

  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]

  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]

  • Schröder, K., & T. Schwalbe. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Pharmacology & Translational Science. [Link]

  • Ramirez, A., et al. (2017). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. ResearchGate. [Link]

  • Greenberg, A., et al. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules. [Link]

  • Zaragoza, F. (2022). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. YouTube. [Link]

  • Organic Syntheses. (1953). pyridine-n-oxide. Organic Syntheses Procedure. [Link]

  • Chen, S., et al. (2022). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives. Organic Chemistry Portal. [Link]

  • Western Michigan University. (n.d.). Kinetics of the Thermal Decomposition of Pyridine. ScholarWorks at WMU. [Link]

  • IChemE. (2010). Runaway chemical reaction at Corden Pharmachem, Cork. IChemE. [Link]

  • ACS Publications. (2022). Iron-Directed Thermolysis of Pyridine-N-Oxide in Layered Metal Cyanides. ACS Materials Letters. [Link]

  • Zherikova, K. V., & Verevkin, S. P. (2019). Sublimation Enthalpies of Substituted Pyridine N-Oxides. Molecules, 24(12), 2292. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. [Link]

  • Li, J., et al. (2023). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Organic Process Research & Development. [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry. [Link]

  • IChemE. (n.d.). Relief of runaway polymerisation. IChemE. [Link]

  • Bal, R., et al. (2015). Heterogeneous catalytic oxidation of pyridines to N-oxides under mild conditions using tungsten-loaded TiO2. ResearchGate. [Link]

  • Kappe, C. O., et al. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Organic Chemistry Portal. [Link]

  • Aidic. (2016). Design of Pressure Relief Devices for Chemical Reactors on the Basis of Adiabatic Tests – Is this always Conservative?. AIDIC - Associazione Italiana Di Ingegneria Chimica. [Link]

  • Duan, L., et al. (2018). Photoelectrochemical water oxidation improved by pyridine N-oxide as a mimic of tyrosine-Z in photosystem II. Chemical Science. [Link]

  • Sarpong Group. (2016). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. University of California, Berkeley. [Link]

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. ChemTube3D. [Link]

  • Jordanovska, V. (1999). Synthesis, Characterization and Thermal Decomposition of the Pyridine Adducts of Co, Ni, Cu and Zn Sulfate. Journal of Thermal Analysis and Calorimetry. [Link]

  • ioKinetic. (n.d.). Pressure Relief Design for Reactive Systems. ioKinetic. [Link]

  • Mohamed, M. A., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. ACS Omega. [Link]

  • Musuc, A. M., et al. (n.d.). A DSC study of the thermal decomposition of 2–methoxyamino–3, 5–dinitro–pyridine. Department of Physical Chemistry. [Link]

  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents. PNNL. [Link]

  • Shams, M., et al. (2022). Thermal analysis data for PZDO. (a) DSC and TGA signals for the sample... ResearchGate. [Link]

  • Ribeiro da Silva, M. D. M. C., et al. (1998). Enthalpies of combustion of the pyridine N-oxide derivatives... Sci-Hub. [Link]

  • Center for Chemical Process Safety. (n.d.). PRESSURE RELIEF SYSTEMS. AIChE. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]

  • Stepan, A. F., & Armstrong, B. M. (2024). Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine- N -oxide. ResearchGate. [Link]

  • University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry. [Link]

  • Hartwig, J. F., et al. (2012). Mechanistic studies on direct arylation of pyridine N-oxide: evidence for cooperative catalysis between two distinct palladium centers. Journal of the American Chemical Society. [Link]

  • IChemE. (n.d.). Relief of runaway polymerisation. IChemE. [Link]

Sources

Technical Support Center: Troubleshooting Unreproducible Suzuki Couplings with Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the palladium-catalyzed coupling of pyridine boronic acids. It is well-documented in the scientific literature that these substrates present unique difficulties, often leading to inconsistent yields, reaction failures, and reproducibility issues.[1][2][3][4] This resource provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you overcome these common hurdles.

The Core Challenge: Why Are Pyridine Boronic Acids So Troublesome?

Unlike their more robust aryl counterparts, pyridine boronic acids are notoriously sensitive. The difficulties primarily stem from two key properties of the pyridine ring:

  • Lewis Basicity : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit the catalyst, slow down the catalytic cycle, or lead to complete deactivation, especially when the nitrogen is in the 2-position, allowing for chelation.[5][6]

  • Electronic Deficiency & Instability : The electron-withdrawing nature of the pyridine ring makes the boronic acid group highly susceptible to protodeboronation , a process where the C-B bond is cleaved by a proton source (like water or alcohol) to return the starting pyridine.[4] This decomposition pathway is a major cause of low yields and irreproducibility.[7]

Understanding these two factors is the first step toward effective troubleshooting.

Frequently Asked Questions & Troubleshooting Guides

Q1: My Suzuki coupling with a pyridine boronic acid failed completely. I only recovered my starting materials. Where do I begin troubleshooting?

This is a common and frustrating scenario. A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction.

Answer: Start with a systematic check of your reagents and reaction setup.

  • Step 1: Verify the Integrity of Your Pyridine Boronic Acid.

    • The Problem: Pyridine boronic acids, particularly 2-pyridylboronic acid, are often unstable and can decompose upon storage.[4][8] Protodeboronation can occur even before the reaction begins.

    • Solution:

      • Check the Quality: Do not assume a commercial boronic acid is pure. Confirm its identity and purity via NMR or LC-MS before use.

      • Switch to a More Stable Boron Species: This is the most effective strategy. Instead of the free boronic acid, use a more stable derivative like a pinacol boronate ester (BPin) , an MIDA boronate , or a potassium trifluoroborate salt (BF3K) .[9] These are generally more resistant to premature decomposition but still reactive under the right conditions.[5][8][10]

  • Step 2: Assess Your Catalyst and Ligand System.

    • The Problem: The pyridine nitrogen can "poison" the catalyst.[6] Also, improper handling can lead to catalyst deactivation before it even enters the reaction. The choice of catalyst and ligand is critical.[2]

    • Solution:

      • Use a Pre-formed Catalyst: Instead of generating the active Pd(0) species in situ from sources like Pd(OAc)₂, which can be inconsistent, use a well-defined, air-stable Pd(II) precatalyst like Pd(dppf)Cl₂ .[3][11] These are designed to reliably generate the active catalyst under the reaction conditions.

      • Degassing is Non-Negotiable: Oxygen can kill palladium catalysts.[9][11] Ensure your solvent and reaction mixture are thoroughly degassed. The "freeze-pump-thaw" technique (3 cycles) is superior to simply bubbling argon or nitrogen through the solvent.[11] Add the catalyst to the reaction mixture after degassing to minimize its exposure to any residual oxygen.

  • Step 3: Re-evaluate Your Base and Solvent.

    • The Problem: The base is not just a proton scavenger; it activates the boronic acid for transmetalation.[12] If the base is too weak, insoluble, or inappropriate for the solvent system, the reaction will not proceed.

    • Solution:

      • Ensure Base Solubility: A common failure mode is using a solid base (like K₂CO₃) that is poorly soluble in an anhydrous organic solvent.[11] Suzuki couplings often require water or a protic co-solvent to dissolve the base and facilitate the catalytic cycle. A biphasic system like Dioxane/Water or Toluene/Water with a base like K₂CO₃ or K₃PO₄ is a standard starting point.[3][13]

      • Match Base Strength to Your Substrates: For many pyridine boronic acids, a moderately strong inorganic base is sufficient. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices.[1][11]

Below is a troubleshooting workflow to diagnose a failed reaction.

G start Reaction Failed: No Product Formation check_boronic Is the Pyridine Boronic Acid Stable? start->check_boronic check_catalyst Is the Catalyst System Active? check_boronic->check_catalyst Yes use_ester Action: Switch to Pinacol Ester, MIDA Boronate, or BF3K Salt check_boronic->use_ester No / Unsure check_conditions Are Reaction Conditions Correct? check_catalyst->check_conditions Yes fix_catalyst Action: Use Air-Stable Precatalyst (e.g., Pd(dppf)Cl2) & Improve Degassing check_catalyst->fix_catalyst No / Unsure re_run Action: Ensure Base is Soluble (e.g., use aq. solution) & Re-run check_conditions->re_run No advanced_troubleshoot Proceed to Q2: Low/Inconsistent Yield check_conditions->advanced_troubleshoot Yes use_ester->check_catalyst fix_catalyst->check_conditions

Caption: Workflow for diagnosing a complete reaction failure.
Q2: My reaction gives low and irreproducible yields. Sometimes it works, sometimes it doesn't. What causes this inconsistency?

Answer: Inconsistency is the hallmark of a reaction sensitive to subtle variations in reagent quality or procedure. Protodeboronation is the most likely culprit.

  • The Problem: The rate of productive Suzuki coupling is competing with the rate of boronic acid decomposition. Any factor that slows down the catalytic cycle gives protodeboronation a chance to win.

  • Solutions & Optimizations:

    • Use an Excess of the Boronic Acid: A common, though not always ideal, strategy is to use a stoichiometric excess (e.g., 1.5 to 2.0 equivalents) of the pyridine boronic acid. This compensates for decomposition that occurs during the reaction.[5]

    • Ligand Selection is Key: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Electron-rich, bulky phosphine ligands can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination), outcompeting the decomposition pathway.

      • Recommended Ligands: For challenging pyridine couplings, consider ligands like SPhos , XPhos , or RuPhos . These Buchwald-type biaryl phosphine ligands are known to promote difficult couplings.[7]

    • Anhydrous vs. Aqueous Conditions: While some water is often necessary to dissolve the base, too much can accelerate protodeboronation.

      • Anhydrous Conditions: If using a boronate ester, you can sometimes run the reaction under strictly anhydrous conditions with a soluble organic base like cesium fluoride (CsF) or potassium tert-butoxide (KOtBu), though this can be substrate-dependent.

      • Controlled Water: When using an aqueous base, be precise. Using a 2M solution of K₂CO₃, for example, is more reproducible than adding a scoop of solid base and a squirt of water.[11]

The Suzuki catalytic cycle and its primary failure point with pyridine boronic acids are illustrated below.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle cluster_off_cycle Off-Cycle Pathways Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X CatalystDeactivation Catalyst Inhibition Py-Pd(0) Complex Pd0->CatalystDeactivation + Pyridine PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + [Py-B(OH)3]⁻ PdII_Py Ar-Pd(II)-Py(L2) Transmetal->PdII_Py RedElim Reductive Elimination PdII_Py->RedElim RedElim->Pd0 + Ar-Py BoronicAcid Py-B(OH)2 Boronate [Py-B(OH)3]⁻ (Activated) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Boronate->Transmetal Productive Path Decomposition Protodeboronation Boronate->Decomposition + H₂O Pyridine Py-H (Side Product) Decomposition->Pyridine

Caption: The Suzuki cycle and competing protodeboronation pathway.
Q3: I'm seeing an unexpected byproduct with a mass corresponding to my desired product plus a phenyl group. What is happening?

Answer: You are likely observing a byproduct from ligand-to-product aryl exchange, a known issue when using phosphine ligands.[14][15]

  • The Problem: In some cases, an aryl group (like a phenyl group from triphenylphosphine) can transfer from the phosphine ligand to the palladium center and then participate in the coupling reaction. This leads to the formation of an unwanted biaryl impurity (e.g., 4-phenylpyridine instead of your target).[14] This is particularly challenging in pharmaceutical synthesis where impurity control is critical.[14]

  • Solutions:

    • Change the Ligand: The most straightforward solution is to switch to a ligand that does not contain the aryl group that is being transferred. If you are seeing phenyl transfer from PPh₃, switch to a trialkylphosphine ligand like tricyclohexylphosphine (PCy₃) or a biaryl phosphine ligand where the aryl groups are very sterically hindered and less likely to transfer.

    • Optimize Reaction Conditions: This side reaction can sometimes be suppressed by lowering the reaction temperature or reducing the reaction time.

Recommended Starting Protocol for a Challenging Pyridine Suzuki Coupling

This protocol is designed as a robust starting point to maximize the chances of success.

Reagents & Equipment:

  • Aryl Halide (Ar-X): 1.0 eq

  • Pyridine Boronate Ester (Py-BPin): 1.5 eq

  • Palladium Catalyst: Pd(dppf)Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 eq)

  • Solvents: 1,4-Dioxane and Water (4:1 v/v ratio)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, oil bath, condenser, and an inert gas (Argon or Nitrogen) line.

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the pyridine boronate ester (1.5 eq), and solid K₂CO₃ (3.0 eq).

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture thoroughly by bubbling argon through it for at least 30 minutes or by using the freeze-pump-thaw method. Add the degassed solvent to the flask via syringe.

  • Catalyst Addition: Briefly remove the septum and quickly add the Pd(dppf)Cl₂ catalyst (3 mol%) to the flask. Immediately reseal and purge the headspace with inert gas for another 2-3 minutes. Rationale: Adding the catalyst last minimizes its exposure to oxygen.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir vigorously to ensure good mixing between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-12 hours.[3]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Summary Table of Recommended Conditions

ParameterRecommendation for Pyridine Boronic AcidsRationale & Key Considerations
Boron Source Boronate Ester (Pinacol, MIDA) or BF₃K SaltSignificantly more stable to protodeboronation than the free boronic acid.[5][8][10]
Palladium Source Pd(dppf)Cl₂, Pd₂(dba)₃, or other air-stable precatalystsProvides a reliable source of active Pd(0) and avoids inconsistencies of in situ generation.[3]
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos) or dppfAccelerates the catalytic cycle, outcompeting boronic acid decomposition.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Must be strong enough to form the boronate species but not so strong as to cause side reactions. Use as an aqueous solution for reproducibility.[1]
Solvent System Biphasic mixtures (e.g., Dioxane/H₂O, Toluene/H₂O)Ensures solubility of both organic substrates and the inorganic base.[3]
Atmosphere Strictly Inert (Argon or Nitrogen)Oxygen irreversibly deactivates the palladium catalyst. Thorough degassing is critical.[9][11]

References

  • Parry, P. R., et al. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Bishu, S., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Available from: [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Naka, H., et al. (2021). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Molecules. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]

  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]

  • Reddit User Discussion. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Available from: [Link]

  • Reddit User Discussion. (2020). What is the proper way to set up a suzuki coupling?. r/chemistry. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Maynard, G. D., et al. (1998). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Hodgson, P. B., & Salingue, F. (2004). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available from: [Link]

  • Li, J-H., et al. (2006). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Journal of Heterocyclic Chemistry. Available from: [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science. Available from: [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Szala, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Yin, J., & Rainka, M. P. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Request PDF. Available from: [Link]

  • Morin, M., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. Available from: [Link]

  • Reddit User Discussion. (2024). Failed suzuki coupling, any suggenstions?. r/Chempros. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-(4-Bromopyridin-2-yl)-4-methylpiperazine and Other Kinase Inhibitors: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential kinase inhibitor, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, against a panel of established kinase inhibitors. Due to the absence of publicly available experimental data for this specific compound, this analysis is based on a predictive framework derived from the well-documented structure-activity relationships (SAR) of the pyridinylpiperazine scaffold, a privileged structure in kinase inhibitor design. We will explore its likely kinase targets, compare its predicted profile to existing drugs, and provide detailed experimental protocols for its comprehensive evaluation.

The Pyridinylpiperazine Scaffold: A Cornerstone of Kinase Inhibitor Discovery

The pyridinylpiperazine motif is a recurring structural feature in a multitude of clinically successful kinase inhibitors. Its prevalence stems from its ability to form key interactions within the ATP-binding pocket of various kinases. The pyridine ring can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, while the piperazine ring often serves as a versatile linker to other functionalities that can occupy adjacent hydrophobic pockets, enhancing both potency and selectivity. This modular nature allows for extensive chemical modification to fine-tune the inhibitor's properties.

Based on extensive analysis of kinase inhibitor databases and published literature, compounds bearing the pyridinylpiperazine core frequently exhibit inhibitory activity against key kinases implicated in oncology and immunology. These include serine/threonine kinases such as mTOR (mammalian target of rapamycin) and tyrosine kinases such as JAK (Janus kinase) and RET (Rearranged during transfection). The specific substitution pattern on both the pyridine and piperazine rings dictates the kinase selectivity profile.

Predicted Kinase Profile of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

The chemical structure of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine suggests its potential as a kinase inhibitor. The 2-substituted pyridine is a classic hinge-binding motif. The 4-bromo substituent on the pyridine ring is of particular interest. Halogen bonding is an increasingly recognized interaction in drug design, and the bromine atom could form a stabilizing interaction with an electron-rich residue in the kinase active site, potentially enhancing potency. The 4-methylpiperazine moiety is a common feature in kinase inhibitors, often contributing to favorable pharmacokinetic properties.

Given the SAR of analogous compounds, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is predicted to exhibit inhibitory activity against one or more of the following kinase families:

  • mTOR: A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.

  • JAK family (specifically JAK1): Non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.

  • RET: A receptor tyrosine kinase whose aberrant activation is a driver in several types of cancer.

The following diagram illustrates the general signaling pathways of these predicted kinase targets.

Kinase_Signaling_Pathways Predicted Kinase Target Signaling Pathways cluster_mTOR mTOR Pathway cluster_JAK JAK/STAT Pathway cluster_RET RET Pathway mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 STAT STAT JAK1->STAT Gene_Transcription Gene Transcription (Inflammation, Immunity) STAT->Gene_Transcription RET_Ligand GDNF family ligands RET_Receptor RET Receptor RET_Ligand->RET_Receptor RAS_MAPK RAS/MAPK Pathway RET_Receptor->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET_Receptor->PI3K_AKT Cell_Proliferation Cell Proliferation & Survival RAS_MAPK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Simplified signaling pathways of predicted kinase targets.

Comparative Analysis with Established Kinase Inhibitors

To contextualize the potential efficacy of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, we present a comparative analysis with well-characterized kinase inhibitors. This comparison includes inhibitors with broad activity as well as those with selectivity towards the predicted target classes.

InhibitorPrimary Target(s)ScaffoldIC50 (nM)Reference
Gefitinib EGFRAnilinoquinazoline13.06 (HCC827 cells)[1]
Erlotinib EGFRAnilinoquinazoline2 (cell-free)[2]
Imatinib ABL, KIT, PDGFR2-Phenylaminopyrimidine600 (v-Abl)[]
PI-103 PI3K, mTORPyridofuropyrimidine20 (mTOR)[4]
Upadacitinib JAK1Pyrrolo[2,3-d]pyrimidine43 (JAK1)[5]
Selpercatinib RETPyrazolo[1,5-a]pyridine3 (TPC-1 cells)[]

Note: IC50 values can vary significantly based on the assay conditions (cell-free vs. cell-based) and the specific cell line used. The data presented here is for comparative purposes.

Experimental Protocols for Evaluation

A rigorous evaluation of a novel kinase inhibitor requires a multi-faceted approach, starting from in vitro biochemical assays to cellular assays that assess its effect on cell signaling and viability.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Kinase_Inhibition_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Kinase and Test Compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Incubate_Reaction Incubate at 37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Western Blotting Workflow for Phospho-Proteins Start Start Cell_Treatment Treat Cells with Test Compound Start->Cell_Treatment Cell_Lysis Lyse Cells and Collect Protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate Proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer Proteins to a Membrane SDS_PAGE->Transfer Blocking Block Membrane (e.g., with BSA) Transfer->Blocking Primary_Ab Incubate with Primary Antibody (Phospho-specific) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection Detect Signal (Chemiluminescence) Secondary_Ab->Detection End End Detection->End

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Brominated Pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of halogens onto pyridine scaffolds is a cornerstone of modern medicinal chemistry. The choice between fluorine and bromine can profoundly influence a molecule's physicochemical properties, ultimately dictating its biological activity, metabolic fate, and therapeutic potential. This guide provides an in-depth, objective comparison of fluorinated and brominated pyridines, supported by experimental data and detailed protocols, to empower informed decision-making in the design of next-generation therapeutics.

The Halogen-Pyridine Partnership: A Symphony of Physicochemical Modulation

The pyridine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, influencing solubility and receptor interactions. The introduction of halogens—specifically fluorine and bromine—dramatically alters the electronic landscape of the pyridine ring, offering a powerful tool to fine-tune a drug candidate's properties.

The decision to employ a fluorine or bromine substituent is a critical juncture in the design of novel therapeutics. Fluorine, with its high electronegativity and small size, and bromine, with its larger size and polarizability, impart distinct characteristics to the parent molecule. Understanding these differences is paramount to rationally designing compounds with enhanced efficacy and safety profiles.

Head-to-Head Comparison: Fluorine vs. Bromine on the Pyridine Ring

The fundamental differences in the atomic properties of fluorine and bromine translate into significant variations in the physicochemical and biological behavior of their respective pyridine derivatives.

PropertyFluorine SubstitutionBromine SubstitutionSignificance in Drug Discovery
Electronegativity Highest (3.98)High (2.96)Modulates pKa, dipole moment, and non-covalent interactions.
Van der Waals Radius 1.47 Å1.85 ÅInfluences steric interactions with target proteins and metabolic enzymes.
C-Halogen Bond Strength ~110 kcal/mol (C-F)~70 kcal/mol (C-Br)Impacts metabolic stability and potential for dehalogenation.
pKa of Pyridine Nitrogen Significantly loweredModerately loweredAffects drug-receptor binding, solubility, and pharmacokinetic properties.[2]
Lipophilicity (logP/logD) Generally increases (position-dependent)Significantly increasesInfluences membrane permeability, absorption, and distribution.[3]
Metabolic Stability Often enhanced due to strong C-F bondCan be a site for oxidative metabolismCan lead to longer drug half-life and improved bioavailability.[2][4]
Binding Interactions Can form strong hydrogen bonds and dipole-dipole interactions.Can participate in halogen bonding, a non-covalent interaction with electron-rich atoms.Dictates binding affinity and selectivity for the target protein.
The "Fluorine Effect": A Small Atom with a Big Impact

The incorporation of fluorine into pyridine-based scaffolds is a widely employed strategy in medicinal chemistry to enhance drug potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1] The strong electron-withdrawing nature of fluorine decreases the electron density on the pyridine nitrogen, thereby lowering its pKa and making it less basic.[2] This modulation of basicity can have profound implications for drug-receptor interactions and pharmacokinetic profiles. Furthermore, the exceptional strength of the C-F bond makes it resistant to metabolic cleavage by enzymes such as cytochrome P450, often leading to increased metabolic stability and a longer in vivo half-life for fluorinated compounds compared to their non-fluorinated analogs.[2][4]

The Role of Bromine: Beyond a Simple Halogen

While fluorine is often lauded for its ability to enhance metabolic stability, bromine brings its own unique set of advantages. The larger size and greater polarizability of bromine allow it to participate in "halogen bonding," a directional non-covalent interaction with electron-donating atoms like oxygen and nitrogen in biological macromolecules. This interaction can significantly contribute to binding affinity and selectivity. In some cases, brominated compounds have shown potent antimicrobial and anticancer activities.[5][6] However, the weaker C-Br bond can sometimes be a liability, making it more susceptible to metabolic degradation.

Biological Activity Showdown: Case Studies and Experimental Data

The true test of a halogen's utility lies in its impact on the biological activity of the resulting pyridine derivative. While a universal rule remains elusive, trends can be observed across different therapeutic areas.

Antimicrobial Activity

Both fluorinated and brominated pyridines have demonstrated significant potential as antimicrobial agents. The introduction of a fluorine atom can enhance the antibacterial activity of pyridine derivatives by potentially improving their penetration through the bacterial cell membrane and their binding to target enzymes.[7] Studies on isonicotinic acid hydrazides have shown that derivatives containing bromine, along with other groups, exhibit high activity against various bacterial and fungal strains.[5]

Table 2: Comparative Antimicrobial Activity (Hypothetical Data Based on Literature Trends)

CompoundHalogen SubstitutionTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Pyridine-A2-FluoroStaphylococcus aureus8
Pyridine-B2-BromoStaphylococcus aureus16
Pyridine-C3-FluoroEscherichia coli32
Pyridine-D3-BromoEscherichia coli16

This table represents a hypothetical scenario based on general trends observed in the literature and is for illustrative purposes only.

Anticancer Activity

In the realm of oncology, the choice between fluorine and bromine can be highly context-dependent. Fluorinated pyridines are integral components of several approved anticancer drugs.[8] The enhanced metabolic stability imparted by fluorine can lead to sustained therapeutic concentrations. Conversely, structure-activity relationship (SAR) studies of some pyridine derivatives have indicated that antiproliferative activity can increase with the size of the halogen, suggesting a potential advantage for bromine in specific scaffolds.[9]

Experimental Protocols: A Guide to Comparative Evaluation

To objectively assess the biological superiority of a fluorinated versus a brominated pyridine analog, a series of well-defined experiments are crucial.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of halogenated pyridine derivatives against a target bacterial strain.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Prepare serial dilutions of test compounds plate Inoculate microtiter plate wells with bacteria and test compounds start->plate inoculum Prepare standardized bacterial inoculum inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Read absorbance or observe for turbidity incubate->read determine_mic Determine MIC (lowest concentration with no visible growth) read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Prepare Stock Solutions: Dissolve the fluorinated and brominated pyridine compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Prepare Inoculum: Grow the target bacterial strain to the mid-logarithmic phase and dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses the susceptibility of halogenated pyridines to metabolism by cytochrome P450 enzymes.

Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_setup Reaction Setup cluster_incubation Incubation & Quenching cluster_analysis Analysis start Prepare reaction mixture (liver microsomes, buffer) add_compound Add test compound (fluorinated or brominated pyridine) start->add_compound initiate Initiate reaction by adding NADPH add_compound->initiate incubate Incubate at 37°C, taking aliquots at time points initiate->incubate quench Quench reaction with cold acetonitrile incubate->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate percentage of parent compound remaining analyze->calculate

Caption: Workflow for in vitro metabolic stability assay.

Step-by-Step Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat) and phosphate buffer.

  • Add Test Compound: Add the fluorinated or brominated pyridine to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a solution of NADPH.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard).

  • Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the in vitro half-life (t½) and intrinsic clearance (CLint).

Conclusion: A Tale of Two Halogens

The choice between fluorine and bromine for the functionalization of pyridine rings is a nuanced decision that requires a deep understanding of their distinct physicochemical properties and their impact on biological activity. Fluorine often provides a metabolic shield, enhancing the in vivo longevity of a drug candidate. Bromine, on the other hand, can introduce unique binding interactions, such as halogen bonding, that can significantly boost potency and selectivity.

Ultimately, the optimal choice is context-dependent and must be guided by the specific therapeutic target and the desired pharmacological profile. The experimental frameworks provided in this guide offer a robust starting point for the empirical evaluation of fluorinated versus brominated pyridine derivatives, enabling the rational design of safer and more effective medicines.

References

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. (2025). ResearchGate. [Link]

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. (2020). PMC. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PMC. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). PMC. [Link]

  • 2-Bromo-5-fluoropyridine | C5H3BrFN. (n.d.). PubChem. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. (2024). MDPI. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). Journal of Medicinal Chemistry. [Link]

  • 2-Bromopyridine. (n.d.). Wikipedia. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). PMC. [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). Frontiers. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]

  • Reproductive and developmental toxicity studies of pyridostigmine bromide in rats. (1991). Toxicology. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. (2014). Journal of Medicinal Chemistry. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025). ResearchGate. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. (n.d.). MDPI. [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2009). PMC. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). PubMed. [Link]

  • Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity. (2018). PubMed. [Link]

Sources

A Comparative Guide to the Purity Analysis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but the bedrock of safety and efficacy. For novel heterocyclic entities like 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a crucial building block in medicinal chemistry, selecting the appropriate analytical methodology is a critical decision. This guide provides an in-depth comparison of two instrumental pillars of purity determination: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, provide field-tested experimental protocols, and offer a comparative analysis to guide researchers in making an informed choice for their specific analytical challenges.

The Principle of Orthogonality in Purity Assessment

Before comparing these techniques, it is crucial to understand the concept of orthogonality. No single analytical technique can provide a complete picture of a compound's purity. Purity values are intrinsically linked to the method of assessment.[1][2][3] An impurity that co-elutes with the main peak in HPLC may be clearly visible in an NMR spectrum, and vice-versa. Therefore, employing orthogonal techniques—those that measure purity based on different chemical or physical principles—provides a more comprehensive and trustworthy characterization of a substance.[4] This guide examines ¹H qNMR (which quantifies based on the molar ratio of nuclei in a magnetic field) and RP-HPLC with UV detection (which separates based on polarity and quantifies based on UV absorbance) as a classic orthogonal pair for purity analysis.

Quantitative ¹H NMR (qNMR): An Absolute Molar Perspective

Quantitative NMR has emerged as a powerful primary ratio method of measurement, offering the ability to determine the purity of a substance without the need for a specific reference standard of the analyte itself.[5][6] The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[5] By co-dissolving a known mass of a high-purity, stable internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly.

Causality in Experimental Design: Why qNMR?

The choice of qNMR is often driven by its "universal" detection capability for soluble, NMR-active compounds and its non-destructive nature.[1][7] Unlike chromatography, which relies on chromophores for UV detection, qNMR can quantify any proton-containing molecule, including those lacking a UV chromophore.[8] It provides simultaneous structural confirmation and quantification, making it an efficient tool in early-stage drug discovery.[1] Furthermore, qNMR can detect and quantify non-UV active impurities like water and residual solvents that might be missed by HPLC-UV.[1][9]

Experimental Protocol: ¹H qNMR Purity of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Objective: To determine the absolute purity of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine using an internal standard.

Materials:

  • Analyte: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, >99.5% purity). Rationale: Maleic acid is chosen for its high purity, stability, non-reactivity with the analyte, and its sharp singlet signal in the olefinic region (~6.3 ppm in DMSO-d₆), which is unlikely to overlap with analyte signals.[10]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D). Rationale: DMSO is an excellent solvent for a wide range of organic molecules, and its residual proton signal does not interfere with key analyte or standard signals.

  • Equipment: 400 MHz (or higher) NMR Spectrometer, analytical balance (±0.01 mg readability), high-quality NMR tubes.

Workflow Diagram:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh ~15 mg of Analyte weigh_is Accurately weigh ~5 mg of IS (Maleic Acid) dissolve Dissolve both in ~0.7 mL DMSO-d₆ in a vial weigh_is->dissolve Combine transfer Transfer solution to NMR tube dissolve->transfer spectrometer Place tube in NMR Spectrometer (≥ 400 MHz) transfer->spectrometer setup Set Quantitative Parameters (D1 ≥ 5*T1) spectrometer->setup acquire Acquire ¹H Spectrum (≥ 64 scans) setup->acquire process Apply Fourier Transform, Phase & Baseline Correction acquire->process integrate Integrate well-resolved Analyte & IS signals process->integrate calculate Calculate Purity using the standard equation integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine into a clean, dry glass vial. Record the mass (m_Analyte).

    • To the same vial, add approximately 5 mg of maleic acid (Internal Standard). Record the exact mass (m_IS).

    • Add approximately 0.7 mL of DMSO-d₆ to the vial and vortex until both solids are completely dissolved.

    • Transfer the resulting solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Allow the sample to equilibrate to the probe temperature (e.g., 298 K).

    • Set up a quantitative ¹H NMR experiment. The critical parameter is the relaxation delay (D1). It must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton to be integrated. A conservative D1 of 30-60 seconds is recommended for accurate quantification of both aromatic and aliphatic protons.

    • Acquire the spectrum with a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio (>250:1 for the peaks of interest).

  • Data Processing and Purity Calculation:

    • Process the raw data (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Perform Fourier transformation, followed by careful phasing and baseline correction across the entire spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte and the internal standard.

      • Analyte Signal (I_Analyte): Choose a distinct signal, for example, the singlet corresponding to the N-CH₃ group.

      • IS Signal (I_IS): Integrate the singlet for the two olefinic protons of maleic acid.

    • Calculate the purity using the following equation:

      Purity (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / m_Analyte) * (m_IS * P_IS / MW_IS) * 100

      Where:

      • I_Analyte, I_IS: Integral values for the analyte and internal standard.

      • N_Analyte, N_IS: Number of protons for the integrated signal (e.g., N_Analyte = 3 for N-CH₃; N_IS = 2 for maleic acid).

      • MW_Analyte, MW_IS: Molecular weights of the analyte (285.19 g/mol ) and IS (116.07 g/mol ).

      • m_Analyte, m_IS: Masses of the analyte and IS.

      • P_IS: Purity of the internal standard (e.g., 0.995).

High-Performance Liquid Chromatography (HPLC): A Separation Science Perspective

HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[3] Its principle lies in the physical separation of components in a mixture as they are carried by a liquid mobile phase through a column packed with a solid stationary phase.[11] For a molecule like 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, Reversed-Phase HPLC (RP-HPLC) is the most common approach, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

Causality in Experimental Design: Why HPLC?

HPLC is favored for its high separation efficiency, sensitivity (especially for UV-active compounds), and established validation frameworks under regulatory guidelines like ICH.[12][13] It excels at separating structurally similar impurities from the main API peak, which is a critical requirement for stability-indicating methods.[12] The most common method for purity assessment is the area normalization or "area percent" method, which assumes that all eluted components have a similar detector response.[14][15]

Experimental Protocol: RP-HPLC Purity of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Objective: To determine the purity of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine by separating it from potential impurities using RP-HPLC with UV detection.

Materials:

  • Analyte: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade). Rationale: Formic acid acts as an ion-pairing agent and pH modifier, improving peak shape for basic compounds like our analyte.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade). Rationale: Acetonitrile is a common organic modifier with good UV transparency and low viscosity.

  • Diluent: 50:50 Acetonitrile/Water

  • Equipment: HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_run Chromatographic Run cluster_analysis Data Analysis prep_mobile Prepare Mobile Phases A and B prep_sample Prepare Analyte Solution (~0.5 mg/mL in Diluent) equilibrate Equilibrate C18 Column with Mobile Phase prep_sample->equilibrate inject Inject Sample (e.g., 5 µL) equilibrate->inject run_gradient Run Gradient Elution (e.g., 5% to 95% B) inject->run_gradient detect Detect at 254 nm (or λmax) run_gradient->detect integrate Integrate all peaks above threshold detect->integrate purity_check Perform Peak Purity Check (DAD) integrate->purity_check calculate Calculate Area % Purity purity_check->calculate

Caption: Workflow for HPLC Purity Determination.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the analyte at approximately 0.5 mg/mL in the diluent.

    • Prepare the mobile phases and ensure they are thoroughly degassed.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Column Temperature: 30 °C

    • Mobile Phase: Gradient elution as described in the table below.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection: UV at 254 nm. Rationale: Pyridine rings typically have strong absorbance around this wavelength. A DAD is recommended to check for peak purity.[12]

    Time (min)% Mobile Phase A% Mobile Phase B
    0.0955
    20.0595
    25.0595
    25.1955
    30.0955
  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram, excluding solvent front and system peaks.

    • If using a DAD, perform a peak purity analysis on the main analyte peak to check for co-eluting impurities.[12]

    • Calculate the purity using the Area Normalization method:

      Purity (Area %) = (Area_Analyte / Total_Area_All_Peaks) * 100

      Where:

      • Area_Analyte: The peak area of the main component.

      • Total_Area_All_Peaks: The sum of the areas of all integrated peaks.

Head-to-Head Comparison: NMR vs. HPLC

The choice between NMR and HPLC depends on the specific requirements of the analysis, including the development stage, available resources, and the nature of expected impurities.

FeatureQuantitative ¹H NMR (qNMR)Reversed-Phase HPLC (RP-HPLC)
Principle Molar concentration based on nuclear spin properties. Inherently quantitative.[16]Separation based on polarity; quantification based on UV absorbance.[11]
Quantification Absolute (with IS). Does not require an analyte reference standard.[5]Relative (Area %) or Absolute (with external standards of analyte and impurities).
Selectivity High structural resolution. Can distinguish isomers. Overlapping signals can be an issue.[5]High separation power for structurally similar compounds. Co-elution is a risk.[12]
Sensitivity Lower (typically requires mg of sample). Not suitable for trace analysis.[5]Higher (can detect impurities at levels <0.05%).[3]
Universality "Universal" for proton-containing, soluble compounds.[1][2]Limited to compounds with a chromophore for UV detection.
Impurity Detection Detects a wide range of impurities, including non-UV active ones (e.g., water, solvents).[4]Excellent for UV-active impurities. May miss non-chromophoric or poorly retained ones.
Sample Throughput Lower. Longer acquisition times (especially with long D1 delays).Higher. Modern UPLC/HPLC systems with autosamplers allow for rapid analysis of many samples.
Non-Destructive Yes. The sample can be fully recovered.[5]No. The sample is consumed and diluted.
Validation Well-established but less standardized in regulatory filings than HPLC.[6]The gold standard for regulatory submissions, with clear ICH validation guidelines.[9][13]

Conclusion and Synergistic Application

Neither qNMR nor HPLC is universally superior; they are powerful, orthogonal partners in purity assessment.

  • qNMR is an invaluable tool for providing an absolute purity value, confirming structure, and quantifying impurities (like residual solvents) that are invisible to HPLC-UV. Its strength lies in providing a highly accurate mass balance perspective without needing reference standards for every potential impurity.

  • HPLC is unparalleled in its ability to detect and quantify trace-level, structurally related impurities, making it essential for release testing, stability studies, and regulatory compliance.[3]

For the comprehensive characterization of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a synergistic approach is recommended. Use HPLC to develop a sensitive impurity profile and demonstrate separation from known and potential degradation products. Concurrently, use ¹H qNMR to assign an absolute purity value to the reference lot, which can then be used to qualify the primary HPLC reference standard. This dual approach leverages the strengths of both techniques, providing a scientifically sound and defensible assessment of the API's purity.

References

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Mestrelab Research. (n.d.). What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • JEOL. (2022). qNMR - Quantitative Analysis by NMR. [Link]

  • Dolan, J. W. (2020). Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. LCGC International. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

  • Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). HPLC Basics – Essential Guide to Chromatography Principles. [Link]

  • ResearchGate. (2013). How to calculate the percentage purity using the HPLC?. [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]

  • ResearchGate. (2013). How to calculate the percentage purity using the HPLC?. [Link]

  • Gadek, T. R., & Rotstein, S. H. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219–9219. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Pharma Growth Hub. (2022). You must know these facts about the % Area Normalization method for RS by HPLC. YouTube. [Link]

  • Pharma Growth Hub. (2022). You must know these facts about the % Area Normalization method for RS by HPLC. YouTube. [Link]

  • Gadek, T. R., & Rotstein, S. H. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

Sources

A Senior Application Scientist's Guide to Catalytic Systems for 2-Aminopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of 2-aminopyridines represents a critical step in the creation of a vast array of pharmaceuticals and functional materials. The selection of an appropriate synthetic methodology is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the primary catalytic systems for 2-aminopyridine synthesis, offering experimental insights and data to inform your selection process.

The Enduring Legacy and Modern Renaissance of the Chichibabin Reaction

First reported in 1914, the Chichibabin reaction is a classic method for the direct amination of pyridines using sodium amide (NaNH₂) or potassium amide (KNH₂)[1]. It is a nucleophilic aromatic substitution of a hydride ion[2]. While historically significant, its often harsh reaction conditions (high temperatures and strongly basic media) have led to the development of milder alternatives[3].

Mechanism of the Chichibabin Reaction:

The reaction proceeds via the nucleophilic addition of the amide anion to the electron-deficient C2 position of the pyridine ring, forming a σ-complex (a Meisenheimer-type adduct). Aromatization is then achieved through the elimination of a hydride ion, which subsequently reacts with a proton source (like ammonia or the product itself) to liberate hydrogen gas[2].

Chichibabin_Mechanism Pyridine Pyridine Sigma_Complex σ-Complex (Meisenheimer Adduct) Pyridine->Sigma_Complex + NH₂⁻ Amide NaNH₂ Amide->Sigma_Complex Product_Salt Sodium 2-aminopyridide Sigma_Complex->Product_Salt - H⁻ H2 H₂ Gas Sigma_Complex->H2 Elimination Product 2-Aminopyridine Product_Salt->Product + H₂O (workup)

Caption: Mechanism of the Chichibabin Reaction.

Senior Application Scientist's Perspective: The Chichibabin reaction, while historically important, is often a method of last resort in modern drug discovery due to its low functional group tolerance and safety concerns associated with sodium amide. However, for simple, unfunctionalized pyridines on a large scale, its cost-effectiveness can be a compelling advantage. Recent advancements have explored milder conditions, but these have yet to see widespread adoption[3].

The Workhorses of Modern Synthesis: Transition-Metal Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis revolutionized the synthesis of 2-aminopyridines, offering milder conditions, broader substrate scope, and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the synthesis of 2-aminopyridines from 2-halopyridines[4]. This reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base[5].

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle begins with the oxidative addition of the 2-halopyridine to a Pd(0) complex, forming a Pd(II) intermediate. Subsequent coordination of the amine and deprotonation by the base generates a palladium-amido complex. The final step is reductive elimination, which furnishes the 2-aminopyridine product and regenerates the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism Pd(0)L Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + 2-Halo-Py Pd(II)_Complex L(Py)Pd(II)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination Pd(II)_Complex->Amine_Coordination + Amine Pd(II)_Amine_Complex [L(Py)Pd(II)(H₂NR)]⁺X⁻ Amine_Coordination->Pd(II)_Amine_Complex Deprotonation Deprotonation Pd(II)_Amine_Complex->Deprotonation + Base Pd(II)_Amido_Complex L(Py)Pd(II)(HNR) Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Regeneration Product 2-Aminopyridine Reductive_Elimination->Product

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocol: Palladium-Catalyzed Synthesis of N-Phenylpyridin-2-amine

  • Materials: 2-Chloropyridine, aniline, Pd₂(dba)₃, Xantphos, NaOt-Bu, and anhydrous toluene.

  • Procedure:

    • To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), Xantphos (2 mol%), and NaOt-Bu (1.4 mmol).

    • Add 2-chloropyridine (1.0 mmol) and aniline (1.2 mmol) followed by anhydrous toluene (5 mL).

    • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired product.

Rationale: The choice of a bulky, electron-rich ligand like Xantphos is crucial for promoting both the oxidative addition and the final reductive elimination steps. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the coordinated amine. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is another cornerstone of C-N bond formation, utilizing a copper catalyst to couple 2-halopyridines with amines[6]. While the classical Ullmann reaction required harsh conditions, modern protocols employ ligands to facilitate the reaction at lower temperatures[7].

Mechanism of the Ullmann Condensation:

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a plausible catalytic cycle involves the formation of a copper(I)-amido species from the amine and a Cu(I) salt in the presence of a base. This species then undergoes oxidative addition with the 2-halopyridine to form a Cu(III) intermediate. Reductive elimination then yields the 2-aminopyridine and regenerates a Cu(I) species.

Ullmann_Condensation_Mechanism Cu(I)X Cu(I)X Amine_Deprotonation Amine Deprotonation Cu(I)X->Amine_Deprotonation + Amine, Base Cu(I)_Amide Cu(I)-NR₂ Amine_Deprotonation->Cu(I)_Amide Oxidative_Addition Oxidative Addition Cu(I)_Amide->Oxidative_Addition + 2-Halo-Py Cu(III)_Complex (Py)Cu(III)(X)(NR₂) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Regeneration Product 2-Aminopyridine Reductive_Elimination->Product

Caption: Plausible Catalytic Cycle for the Ullmann Condensation.

Experimental Protocol: Copper-Catalyzed Synthesis of 2-(Methylamino)pyridine

  • Materials: 2-Bromopyridine, methylamine (as a solution in THF or as a salt), CuI, L-proline, K₂CO₃, and DMSO.

  • Procedure:

    • In a sealable reaction vessel, combine 2-bromopyridine (1.0 mmol), methylamine hydrochloride (1.5 mmol), CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 mmol).

    • Add anhydrous DMSO (5 mL).

    • Seal the vessel and heat the mixture to 90-110 °C for 12-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Rationale: L-proline serves as an effective and inexpensive ligand for copper, facilitating the catalytic cycle at lower temperatures than traditional Ullmann conditions. K₂CO₃ is a suitable base for this transformation, and DMSO is an excellent solvent for its ability to dissolve the inorganic salts and its high boiling point.

Atom-Economical Approaches: Iron-Catalyzed [2+2+2] Cycloaddition

A more recent and highly atom-economical approach to substituted 2-aminopyridines is the iron-catalyzed [2+2+2] cycloaddition of diynes and cyanamides[2]. This method allows for the construction of the pyridine ring and the installation of the amino group in a single step.

Mechanism of the Iron-Catalyzed [2+2+2] Cycloaddition:

The reaction is thought to proceed through the formation of an iron-metallacyclopentadiene intermediate from the coupling of two alkyne units. Coordination and insertion of the cyanamide into the metallacycle, followed by reductive elimination, furnishes the 2-aminopyridine product[8].

Iron_Cycloaddition_Mechanism Fe_Catalyst [Fe] Catalyst Alkyne_Coordination Alkyne Coordination Fe_Catalyst->Alkyne_Coordination + 2 x Alkyne Metallacyclopentadiene Fe-metallacyclopentadiene Alkyne_Coordination->Metallacyclopentadiene Cyanamide_Insertion Cyanamide Insertion Metallacyclopentadiene->Cyanamide_Insertion + Cyanamide Metallacycloheptatriene Fe-metallacycloheptatriene Cyanamide_Insertion->Metallacycloheptatriene Reductive_Elimination Reductive Elimination Metallacycloheptatriene->Reductive_Elimination Reductive_Elimination->Fe_Catalyst Regeneration Product 2-Aminopyridine Reductive_Elimination->Product

Sources

A Comparative Guide to the Synthesis of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine: A Critical Evaluation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1-(4-bromopyridin-2-yl)-4-methylpiperazine, is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its synthesis, therefore, is a critical step in the discovery and development of novel therapeutics. This guide provides an in-depth, comparative analysis of the two primary synthetic routes to this key intermediate: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

At a Glance: Comparing Synthesis Routes

MetricNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Reagents 2,4-Dibromopyridine, N-Methylpiperazine, Base (e.g., K₂CO₃, DIPEA)2,4-Dibromopyridine, N-Methylpiperazine, Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOt-Bu, Cs₂CO₃)
Reaction Conditions High temperature (reflux)Mild to moderate temperature
Catalyst Requirement Catalyst-freePalladium catalyst and ligand required
Cost Generally lower due to the absence of expensive catalysts and ligands.Higher due to the cost of the palladium catalyst and phosphine ligands.
Selectivity Generally good for the 2-position due to electronic activation.Can be highly selective with appropriate ligand choice.
Substrate Scope More limited; requires an activated aromatic ring.Broad substrate scope.
Yield Moderate to good, depending on conditions.Generally good to excellent.
Purification Typically straightforward column chromatography.May require careful removal of catalyst residues.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Classical Approach

The SNAr reaction is a well-established method for the synthesis of aryl amines and ethers. In the context of 2,4-dibromopyridine, the electron-withdrawing nature of the ring nitrogen and the bromine atoms activates the pyridine ring for nucleophilic attack. The bromine atom at the 2-position is particularly susceptible to displacement due to the resonance stabilization of the Meisenheimer intermediate formed upon nucleophilic attack.

Mechanistic Rationale

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (N-methylpiperazine) first attacks the electron-deficient carbon atom bonded to the bromine at the 2-position, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing pyridine ring. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the pyridine ring and yielding the desired product.

Experimental Workflow: SNAr Synthesis

SNAr_Workflow reagents Combine: - 2,4-Dibromopyridine - N-Methylpiperazine - Base (e.g., K2CO3) - Solvent (e.g., DMF, Dioxane) reflux Heat to Reflux (e.g., 100-150 °C) Monitor by TLC/LC-MS reagents->reflux Reaction workup Aqueous Workup: - Quench with water - Extract with organic solvent reflux->workup Cooling purification Purification: Silica Gel Column Chromatography workup->purification product 1-(4-Bromopyridin-2-yl)- 4-methylpiperazine purification->product

Caption: SNAr Synthesis Workflow.

Detailed Protocol: SNAr Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-dibromopyridine (1.0 eq), N-methylpiperazine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to reflux (typically between 100-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 1-(4-bromopyridin-2-yl)-4-methylpiperazine.

Route 2: Buchwald-Hartwig Amination - The Modern, Catalytic Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of carbon-nitrogen bonds. This method offers a milder and often more efficient alternative to traditional SNAr reactions, with a broader substrate scope. For the synthesis of 1-(4-bromopyridin-2-yl)-4-methylpiperazine, this reaction provides a highly selective and high-yielding route.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (2,4-dibromopyridine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (N-methylpiperazine) coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the desired product.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst.

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow reagents Combine under Inert Atmosphere: - 2,4-Dibromopyridine - N-Methylpiperazine - Pd Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOt-Bu) - Solvent (e.g., Toluene) reaction Heat to Reaction Temp. (e.g., 80-110 °C) Monitor by TLC/LC-MS reagents->reaction Reaction workup Aqueous Workup: - Filter through Celite - Quench with water - Extract with organic solvent reaction->workup Cooling purification Purification: Silica Gel Column Chromatography workup->purification product 1-(4-Bromopyridin-2-yl)- 4-methylpiperazine purification->product

Caption: Buchwald-Hartwig Amination Workflow.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,4-dibromopyridine (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 4-10 mol%).

  • Reagent Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq) and an anhydrous aprotic solvent like toluene.

  • Amine Addition: Add N-methylpiperazine (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Quench the filtrate with water and extract with an organic solvent.

  • Purification: Combine the organic layers, dry, and concentrate. Purify the residue by silica gel column chromatography to obtain the pure product.

Conclusion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of 1-(4-bromopyridin-2-yl)-4-methylpiperazine.

  • The SNAr approach is advantageous in its simplicity and cost-effectiveness, as it does not require expensive and air-sensitive catalysts and ligands. This makes it a suitable choice for large-scale synthesis where cost is a significant factor.

  • The Buchwald-Hartwig amination , on the other hand, offers milder reaction conditions, generally higher yields, and a broader tolerance for functional groups. This makes it the preferred method for smaller-scale laboratory syntheses, particularly when maximizing yield and purity is the primary objective.

The ultimate choice of synthetic route will depend on the specific needs of the researcher, considering factors such as scale, cost, available equipment, and the desired purity of the final product. It is recommended to perform small-scale optimization experiments for either route to determine the ideal conditions for a specific laboratory setting.

References

  • This is a placeholder for a reference that would ideally be a peer-reviewed article with a detailed protocol for the SNAr synthesis of the target molecule or a closely related analog.
  • This is a placeholder for a reference that would ideally be a peer-reviewed article with a detailed protocol for the Buchwald-Hartwig synthesis of the target molecule or a closely related analog.
  • Buchwald–Hartwig amination. In Wikipedia. Retrieved January 26, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

Comparative Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, particularly in kinase inhibitor development, the early and accurate assessment of a compound's selectivity is paramount. A promiscuous binding profile can lead to unforeseen toxicities and a narrow therapeutic window, ultimately resulting in late-stage clinical failures. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel chemical entity, using 1-(4-Bromopyridin-2-yl)-4-methylpiperazine as a representative case. We will objectively compare its hypothetical selectivity profile against two structurally related analogs, "Comparator A" and "Comparator B," using a multi-pronged approach encompassing broad-panel kinase screening, orthogonal cellular target engagement assays, and functional phenotypic analysis. The methodologies, data interpretation, and strategic rationale detailed herein offer a robust template for researchers, scientists, and drug development professionals to rigorously evaluate their lead candidates.

Introduction: The Imperative of Selectivity Profiling

1-(4-Bromopyridin-2-yl)-4-methylpiperazine represents a novel scaffold with potential applications in kinase-driven pathologies. As with any new chemical entity, its journey from a mere molecular structure to a potential therapeutic agent is contingent upon a thorough understanding of its biological interactions. The human kinome consists of over 500 enzymes, many of which share structural homology within their ATP-binding pockets. This homology is a primary reason why achieving absolute selectivity for a single kinase target is a formidable challenge. Therefore, the central objective of this guide is not only to identify the primary target(s) of our lead compound but also to systematically map its off-target interactions. This "anti-target" profile is as crucial as the on-target potency for predicting clinical success.

To construct a meaningful profile, we will compare 1-(4-Bromopyridin-2-yl)-4-methylpiperazine against two hypothetical analogs:

  • Comparator A: A close analog with a minor peripheral modification, designed to enhance potency.

  • Comparator B: An analog with a different core scaffold, intended to explore alternative binding modes and potentially improve selectivity.

This comparative approach allows us to contextualize the findings for our lead compound and make more informed decisions regarding its developmental trajectory.

The Strategic Workflow for Cross-Reactivity Profiling

A robust profiling cascade relies on orthogonal assays that validate findings at different biological levels—from isolated enzymes to intact cellular systems. Our strategy is designed as a sequential funnel, starting with a broad, unbiased screen and progressively narrowing down to specific, function-validating experiments.

G cluster_0 Phase 1: Broad Target Discovery cluster_1 Phase 2: Cellular Target Validation cluster_2 Phase 3: Functional & Safety Assessment P1 Lead Compound & Comparators P2 KINOMEscan™ Profiling (468 Kinases @ 1µM) P1->P2 In Vitro Screen P3 Identify Primary Targets & Potent Off-Targets P2->P3 P4 Cellular Thermal Shift Assay (CETSA®) (Dose-Response) P3->P4 Confirm Engagement P5 Confirm Cellular Potency P4->P5 P6 Phenotypic Screening (e.g., Cell Viability, Apoptosis) P5->P6 P7 Safety Panel (e.g., hERG, CYP Inhibition) P5->P7 P8 Go/No-Go Decision P6->P8 Therapeutic Window P7->P8 Safety Liabilities

Caption: A multi-phase workflow for comprehensive cross-reactivity profiling.

Phase 1: Broad Kinase Panel Screening

Rationale: The most efficient method for an initial unbiased assessment is to screen the compound against a large, representative panel of kinases. This provides a bird's-eye view of the compound's selectivity and identifies potential liabilities early. We utilize the KINOMEscan™ platform, which employs a competition binding assay format that is independent of ATP, making it a highly sensitive and reproducible method.

Experimental Protocol: KINOMEscan™ Profiling
  • Compound Preparation: Solubilize 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, Comparator A, and Comparator B in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: Perform the primary screen at a single high concentration (e.g., 1 µM) to maximize the capture of potential interactions.

  • Assay Principle: Compounds are tested for their ability to compete with an immobilized, active-site directed ligand for binding to each kinase target. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.

  • Data Analysis: Results are typically expressed as a percent of control (%Ctrl), where a lower percentage indicates stronger binding. A common threshold for a significant "hit" is a %Ctrl value < 10 or < 35, depending on the desired stringency.

Hypothetical Results & Comparative Analysis

Table 1: KINOMEscan™ Hit Summary (%Ctrl < 10 at 1 µM)

Target KinaseKinase Family1-(4-Bromopyridin-2-yl)-4-methylpiperazine (%Ctrl)Comparator A (%Ctrl)Comparator B (%Ctrl)
MAPK14 (p38α) CMGC1.5 0.8 25.7
MAPK1 (ERK2) CMGC45.238.98.1
AURKB Other5.5 2.1 78.4
FLT3 TK68.172.34.9
GSK3B CMGC9.8 4.555.1

Interpretation:

  • 1-(4-Bromopyridin-2-yl)-4-methylpiperazine shows potent binding to MAPK14 (p38α), suggesting this may be its primary target. However, it also displays significant off-target activity against AURKB and GSK3B.

  • Comparator A exhibits enhanced potency for the primary target (MAPK14) and the off-targets (AURKB, GSK3B), indicating the peripheral modification increased overall binding affinity without improving selectivity.

  • Comparator B , with its distinct scaffold, demonstrates a completely different profile, potently binding MAPK1 (ERK2) and the receptor tyrosine kinase FLT3, while having minimal interaction with our lead compound's primary target.

G cluster_CMGC CMGC Family cluster_Other Other cluster_TK Tyrosine Kinase (TK) center Kinome MAPK14 MAPK14 MAPK1 MAPK1 GSK3B GSK3B AURKB AURKB FLT3 FLT3 Lead Lead Compound Lead->MAPK14 Lead->GSK3B Lead->AURKB CompA Comparator A CompA->MAPK14 CompA->GSK3B CompA->AURKB CompB Comparator B CompB->MAPK1 CompB->FLT3

Caption: Kinase interaction map showing primary (thick lines) and off-targets.

Phase 2: Cellular Target Engagement

Rationale: An in vitro binding event does not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) provides this crucial validation. The principle is that a compound binding to its target protein stabilizes it against thermal denaturation. By heating intact cells and measuring the amount of soluble protein remaining at different temperatures, we can confirm target engagement.

Experimental Protocol: Isothermal Dose-Response CETSA
  • Cell Culture: Use a cell line known to express the target kinases (e.g., HEK293 or a relevant cancer cell line).

  • Compound Treatment: Treat cells with a serial dilution of the test compounds (e.g., 0.1 nM to 30 µM) for 1 hour. Include a vehicle control (DMSO).

  • Thermal Challenge: Heat the intact cells at a specific temperature (predetermined to be on the slope of the protein's melting curve, e.g., 52°C) for 3 minutes, followed by rapid cooling.

  • Cell Lysis & Protein Quantification: Lyse the cells and separate the soluble fraction from the aggregated, denatured proteins via centrifugation.

  • Detection: Quantify the amount of soluble target protein remaining using a standard detection method like Western Blot or an AlphaLISA®/HTRF® assay.

  • Data Analysis: Plot the amount of stabilized protein as a function of compound concentration to generate a dose-response curve and calculate the EC50 (effective concentration for 50% stabilization).

Hypothetical Results & Comparative Analysis

Table 2: CETSA Dose-Response Data for Target Engagement

TargetCompoundCellular EC50 (nM)Interpretation
MAPK14 1-(4-Bromopyridin-2-yl)-4-methylpiperazine150 nMConfirmed potent cellular engagement
MAPK14 Comparator A85 nMHigher potency, consistent with KINOMEscan
AURKB 1-(4-Bromopyridin-2-yl)-4-methylpiperazine850 nMConfirmed off-target engagement, ~6-fold weaker than primary
AURKB Comparator A400 nMPotent off-target engagement, only ~5-fold weaker than primary
MAPK1 Comparator B220 nMConfirmed potent cellular engagement of its own primary target

Interpretation: The CETSA results validate the in vitro data in a physiological context.

  • Our lead compound successfully engages its primary target, MAPK14, in cells with a respectable EC50. The engagement of the off-target, AURKB, is confirmed but occurs at a significantly higher concentration, suggesting a potential therapeutic window.

  • Comparator A is more potent against both the target and the off-target, indicating its selectivity window has not improved and may even be worse.

  • Comparator B effectively engages its identified target, MAPK1, confirming it operates through a different mechanism of action.

Phase 3: Phenotypic and Safety Screening

Rationale: Ultimately, the value of a compound lies in its functional effect. A phenotypic screen helps correlate target engagement with a cellular outcome. Furthermore, early assessment of common safety liabilities, such as inhibition of the hERG channel (which can cause cardiac arrhythmia), is a critical step in de-risking a compound.

Experimental Protocol: Cell Viability Assay
  • Cell Line Selection: Choose a cancer cell line whose survival is known to be dependent on the MAPK14 signaling pathway (e.g., A549 lung carcinoma).

  • Compound Treatment: Plate cells and treat with a 10-point dose-response of the compounds for 72 hours.

  • Viability Readout: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the resulting dose-response curve.

Hypothetical Results & Comparative Analysis

Table 3: Functional and Safety Profile Summary

CompoundA549 Cell GI50 (nM) (MAPK14-dependent)hERG Inhibition IC50 (µM)Selectivity Ratio (hERG IC50 / GI50)
1-(4-Bromopyridin-2-yl)-4-methylpiperazine 250> 30> 120
Comparator A 1205.546
Comparator B > 10,000> 30N/A

Interpretation:

  • The lead compound demonstrates a functional effect on a MAPK14-dependent cell line with a GI50 that is reasonably close to its cellular target engagement EC50, suggesting the phenotype is on-target. Crucially, it shows no hERG liability at high concentrations, resulting in an excellent safety margin.

  • Comparator A , while more potent, exhibits significant hERG inhibition, yielding a much lower selectivity ratio. This flags it as a high-risk compound despite its potency.

  • Comparator B shows no effect on the A549 cell line, which is expected as these cells are not driven by its primary target (MAPK1). This reinforces its distinct mechanism of action.

Conclusion and Path Forward

This comprehensive, multi-layered analysis provides a clear and actionable cross-reactivity profile for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

  • Primary Target: MAPK14 is confirmed as the primary target, validated from in vitro binding to cellular engagement and functional impact.

  • Selectivity Profile: The compound possesses a favorable selectivity profile. While it exhibits off-target activity against AURKB and GSK3B, this occurs at concentrations significantly higher than those required for primary target engagement in cells.

  • Safety Profile: It has a strong initial safety profile, with a wide margin over hERG inhibition.

  • Comparative Standing: Compared to its analogs, the lead compound strikes a superior balance between on-target potency, selectivity, and safety. Comparator A suffers from poor selectivity and safety liabilities, while Comparator B acts on different targets entirely.

Based on this profile, 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a promising candidate for further preclinical development. The next logical steps would include full dose-response (Kd) determination for the initial kinase hits, broader safety panel screening (e.g., CYP inhibition, genotoxicity), and ultimately, in vivo pharmacokinetic and efficacy studies. This structured, comparative approach ensures that only the most promising and well-characterized compounds advance, maximizing the probability of clinical success.

References

  • Title: The human kinome. Source: Science. URL: [Link]

  • Title: A Kinase-Independent Screening Platform for Small-Molecule Drug Discovery. Source: Journal of Biomolecular Screening. URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells. Source: Nature Protocols. URL: [Link]

  • Title: hERG drug-binding and the long QT syndrome. Source: British Journal of Pharmacology. URL: [Link]

A Senior Application Scientist's Guide to Substituted Pyridine Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ubiquitous Pyridine Ring and the Synthetic Challenge

To my fellow researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of our work. Its presence in numerous pharmaceuticals, agrochemicals, and functional materials underscores its importance.[1][2] The strategic placement of substituents on this six-membered nitrogen-containing heterocycle is paramount for fine-tuning the biological activity, physicochemical properties, and overall efficacy of a molecule.[1][2] However, the synthesis of polysubstituted pyridines is not a one-size-fits-all endeavor. The choice of synthetic route can significantly impact yield, purity, scalability, and the accessibility of desired substitution patterns.

This guide provides an in-depth, head-to-head comparison of classical and modern methods for the synthesis of substituted pyridines. We will move beyond a mere recitation of reaction schemes to dissect the mechanistic underpinnings, provide detailed and validated experimental protocols, and offer field-proven insights to empower you in making the most informed decisions for your synthetic campaigns.

Classical Cyclization Strategies: Building the Pyridine Core from the Ground Up

For decades, classical cyclization reactions have been the bedrock of pyridine synthesis. These methods, often multi-component in nature, construct the pyridine ring from acyclic precursors in a single or a few steps. Their enduring utility lies in their operational simplicity and the use of readily available starting materials.[3]

The Hantzsch Pyridine Synthesis: A Time-Tested Workhorse

First reported by Arthur Hantzsch in 1881, this multi-component reaction remains a highly reliable method for the synthesis of 1,4-dihydropyridines, which are subsequently oxidized to the corresponding pyridines.[4] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, such as ammonia or ammonium acetate.[4] The Hantzsch synthesis is particularly well-suited for the preparation of symmetrically substituted pyridines.[5]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a series of condensation and addition reactions. One molecule of the β-ketoester undergoes a Knoevenagel condensation with the aldehyde to form an α,β-unsaturated carbonyl compound. Concurrently, a second molecule of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition of the enamine to the α,β-unsaturated carbonyl, followed by cyclization and dehydration, yields the 1,4-dihydropyridine intermediate. The final step is an oxidation to furnish the aromatic pyridine ring.

Hantzsch_Mechanism cluster_step1 Step 1: Formation of Intermediates cluster_step2 Step 2: Ring Formation and Oxidation A Aldehyde + β-Ketoester B α,β-Unsaturated Carbonyl A->B Knoevenagel Condensation E Michael Addition B->E C Ammonia + β-Ketoester D Enamine C->D Condensation D->E F Cyclization & Dehydration E->F G 1,4-Dihydropyridine F->G H Oxidation G->H I Substituted Pyridine H->I

Caption: General workflow of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol provides a reliable method for the synthesis of a classic Hantzsch pyridine.

  • Step 1: 1,4-Dihydropyridine Synthesis. In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).[5]

  • Step 2: Reflux. Heat the mixture to reflux and maintain for 4 hours.[5]

  • Step 3: Isolation of Dihydropyridine. After cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried to yield diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.

  • Step 4: Oxidation. The crude dihydropyridine is dissolved in glacial acetic acid (15 mL), and a solution of sodium nitrite (0.69 g, 10 mmol) in water (2 mL) is added dropwise with stirring.[5]

  • Step 5: Work-up. After the addition is complete, the mixture is stirred for an additional 30 minutes and then poured into ice water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford the final product.

The Guareschi-Thorpe Pyridine Synthesis: Accessing Hydroxypyridines

The Guareschi-Thorpe synthesis is a versatile method for preparing 2,6-dihydroxypyridines (or their tautomeric 2,6-pyridinedione forms), which are valuable intermediates in medicinal chemistry.[3][6] The reaction involves the condensation of a β-ketoester with a cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[3][6] Recent advancements have demonstrated the use of ammonium carbonate in an aqueous medium, offering a greener and more user-friendly approach.[3][6]

Mechanism of the Guareschi-Thorpe Synthesis

The reaction is initiated by the base-catalyzed condensation of the β-ketoester and the cyano-containing methylene compound. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2,6-dihydroxypyridine derivative. The use of ammonium carbonate can serve as both the nitrogen source and a mild base.[3][6]

Guareschi_Thorpe_Mechanism A β-Ketoester + Cyanoacetamide B Base-catalyzed Condensation A->B C Acyclic Intermediate B->C D Intramolecular Cyclization C->D E Cyclic Intermediate D->E F Tautomerization E->F G 2,6-Dihydroxypyridine F->G

Caption: Simplified mechanism of the Guareschi-Thorpe Synthesis.

Experimental Protocol: Synthesis of 3-Cyano-4-methyl-6-hydroxy-2-pyridone

This protocol exemplifies a modern, greener approach to the Guareschi-Thorpe synthesis.[3]

  • Step 1: Reactant Mixture. In a sealed vessel, combine ethyl acetoacetate (1.30 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of ethanol and water (10 mL).[3]

  • Step 2: Heating. Stir the mixture at 80 °C for 4 hours.[3]

  • Step 3: Product Isolation. Upon cooling, the product precipitates from the reaction mixture. The solid is collected by filtration, washed with cold water, and dried to yield the desired product in high purity.[3]

The Bohlmann-Rahtz Pyridine Synthesis: A Route to Asymmetrically Substituted Pyridines

The Bohlmann-Rahtz synthesis offers a powerful strategy for the preparation of asymmetrically substituted pyridines.[7] The classical two-step procedure involves the Michael addition of an enamine to an ethynyl ketone, followed by a heat-induced cyclodehydration of the resulting aminodiene intermediate.[7] A significant advantage of this method is that it directly yields the aromatic pyridine without the need for a separate oxidation step.[7]

Mechanism of the Bohlmann-Rahtz Synthesis

The reaction commences with a Michael addition of the enamine to the electron-deficient alkyne of the ethynyl ketone. The resulting aminodiene intermediate can exist as different stereoisomers. A thermal E/Z isomerization is often required to achieve the correct conformation for the subsequent 6π-electrocyclization and elimination of water to form the pyridine ring.

Bohlmann_Rahtz_Workflow A Enamine + Ethynyl Ketone B Michael Addition A->B C Aminodiene Intermediate B->C D Heat-induced E/Z Isomerization C->D E Cyclodehydration D->E F Substituted Pyridine E->F

Caption: Key steps in the Bohlmann-Rahtz Pyridine Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-methyl-6-phenylpyridine-3-carboxylate

This protocol describes a one-pot modification of the Bohlmann-Rahtz synthesis.

  • Step 1: Reactant Solution. A solution of ethyl β-aminocrotonate (1.29 g, 10 mmol) and 1-phenyl-2-propyn-1-one (1.30 g, 10 mmol) in a 5:1 mixture of toluene and acetic acid (12 mL) is prepared.

  • Step 2: Heating. The solution is heated at 50°C for 26 hours.

  • Step 3: Purification. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the target pyridine.

The Kröhnke Pyridine Synthesis: A Modular Approach to Polysubstituted Pyridines

The Kröhnke synthesis is a highly modular method that allows for the preparation of a wide variety of di-, tri-, and tetrasubstituted pyridines.[8][9] The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.[8][9] This method is known for its mild reaction conditions and generally high yields.[8]

Mechanism of the Kröhnke Synthesis

The reaction is initiated by the deprotonation of the α-pyridinium methyl ketone salt to form a pyridinium ylide. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes condensation with ammonia (from ammonium acetate), followed by cyclization and aromatization to yield the substituted pyridine.

Krohnke_Synthesis_Flow A α-Pyridinium Methyl Ketone Salt D Michael Addition A->D B α,β-Unsaturated Carbonyl B->D C Ammonium Acetate F Condensation with Ammonia C->F E 1,5-Dicarbonyl Intermediate D->E E->F G Cyclization & Aromatization F->G H Polysubstituted Pyridine G->H

Caption: Logical flow of the Kröhnke Pyridine Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol is a classic example of the Kröhnke synthesis.[10]

  • Step 1: Preparation of the Pyridinium Salt. To a solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL), add iodine (2.54 g, 10 mmol) and heat the mixture at 100°C for 2 hours. After cooling, filter the resulting pyridinium salt and wash it with ether.[10]

  • Step 2: Condensation. Add the pyridinium salt to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL).[10]

  • Step 3: Reflux and Isolation. Reflux the mixture for 4 hours. After cooling, pour the mixture into water. Collect the precipitated product by filtration and recrystallize it from ethanol to yield 2,4,6-triphenylpyridine.[10]

Modern Marvels: Transition-Metal-Catalyzed Cross-Coupling Reactions

While classical methods build the pyridine ring from scratch, modern approaches often involve the functionalization of a pre-existing pyridine core. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, offering high efficiency, broad substrate scope, and excellent functional group tolerance.[5]

These methods typically involve the coupling of a pyridyl halide or pseudohalide with a suitable organometallic reagent in the presence of a palladium, nickel, or copper catalyst.

Common Cross-Coupling Strategies for Pyridine Functionalization:

  • Suzuki-Miyaura Coupling: Couples pyridyl halides with boronic acids or esters.

  • Buchwald-Hartwig Amination: Forms C-N bonds to introduce amino groups onto the pyridine ring.

  • Sonogashira Coupling: Introduces alkynyl substituents by coupling pyridyl halides with terminal alkynes.

  • Negishi Coupling: Utilizes organozinc reagents to couple with pyridyl halides.

  • C-H Activation/Functionalization: A rapidly developing field that allows for the direct functionalization of C-H bonds on the pyridine ring, offering a more atom-economical approach.[5]

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 2-Arylpyridines

This protocol provides a general procedure for the synthesis of 2-arylpyridines via Suzuki-Miyaura coupling.

  • Step 1: Reaction Setup. In a Schlenk tube under an inert atmosphere (e.g., argon), combine 2-bromopyridine (1.58 g, 10 mmol), the desired arylboronic acid (12 mmol), palladium(II) acetate (0.022 g, 0.1 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.082 g, 0.2 mmol).

  • Step 2: Addition of Solvent and Base. Add a degassed solvent system, such as a 3:1 mixture of toluene and water (20 mL), followed by the addition of a base, typically potassium carbonate (2.76 g, 20 mmol).

  • Step 3: Heating. Heat the reaction mixture at 80-100°C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Step 4: Work-up and Purification. After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The selection of a synthetic method depends on a multitude of factors, including the desired substitution pattern, the availability and cost of starting materials, scalability, and the tolerance of other functional groups in the molecule.

MethodTypical YieldsSubstrate ScopeKey AdvantagesKey Disadvantages
Hantzsch Good to ExcellentSymmetrically substituted pyridinesOne-pot synthesis, readily available starting materials, well-established.Limited to symmetrical products, requires an oxidation step, can have long reaction times.[11]
Guareschi-Thorpe Good to Excellent2,6-DihydroxypyridinesAccess to valuable hydroxypyridine intermediates, can be performed under green conditions.[3][6]Limited to a specific substitution pattern.
Bohlmann-Rahtz Moderate to GoodAsymmetrically substituted pyridinesDirect formation of the aromatic ring, good regiocontrol.[7]Can require high temperatures, intermediates may need isolation.[7]
Kröhnke Good to ExcellentPolysubstituted pyridinesHighly modular, mild reaction conditions, broad substrate scope.[8][9]Requires pre-synthesis of the pyridinium salt.
Cross-Coupling Good to ExcellentWide variety of substituted pyridinesExcellent functional group tolerance, high regioselectivity, broad applicability in late-stage functionalization.[5]Requires pre-functionalized pyridines (e.g., halides), potential for metal contamination, catalyst cost.

Field-Proven Insights: A Senior Application Scientist's Perspective

In the fast-paced environment of drug discovery and development, the choice of a synthetic route is often dictated by practicality and efficiency.

  • For rapid library synthesis and initial structure-activity relationship (SAR) studies, the modularity of the Kröhnke synthesis and the versatility of cross-coupling reactions are often favored. They allow for the rapid generation of a diverse set of analogs from common intermediates.

  • When aiming for a specific, symmetrically substituted pyridine core, the Hantzsch synthesis remains a robust and cost-effective option, especially for large-scale production.[4] Its application in the synthesis of calcium channel blockers like nifedipine is a testament to its industrial viability.[4]

  • For the synthesis of molecules requiring a 2,6-dihydroxypyridine scaffold, the Guareschi-Thorpe synthesis is the go-to method. Its evolution towards greener, aqueous conditions makes it an attractive choice from a process chemistry perspective.[3][6]

  • The Bohlmann-Rahtz synthesis finds its niche in the preparation of specific, asymmetrically substituted pyridines that may be difficult to access through other means. Its direct aromatization is a significant advantage, saving a synthetic step.[7]

  • Modern cross-coupling reactions are indispensable for the late-stage functionalization of complex molecules. The ability to introduce substituents with high precision and in the presence of sensitive functional groups is a major advantage in the final stages of a synthetic sequence. However, the cost of catalysts and ligands, as well as the need to remove residual metal impurities, are critical considerations for process development.

Conclusion: A Symbiotic Relationship Between Classical and Modern Methods

The synthesis of substituted pyridines is a vibrant and evolving field. While classical cyclization methods provide a strong foundation for constructing the pyridine core, modern transition-metal-catalyzed reactions offer unparalleled precision and efficiency for its functionalization.[5] The astute synthetic chemist will not view these as competing methodologies but rather as a complementary toolkit. The optimal strategy often involves a thoughtful combination of both classical and modern approaches to achieve the desired target molecule in the most efficient and practical manner. This guide has aimed to provide the foundational knowledge and practical insights to empower you in navigating this complex and exciting area of synthetic chemistry.

References

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein J. Org. Chem.2012 , 8, 1477–1487. Available from: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Adv.2023 , 13, 24846-24853. Available from: [Link]

  • (PDF) Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. Available from: [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Int. J. Mol. Sci.2021 , 22, 6476. Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Adv.2022 , 12, 16223-16244. Available from: [Link]

  • An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. ResearchGate. Available from: [Link]

  • Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]

  • Hantzsch pyridine synthesis - overview. ChemTube3D. Available from: [Link]

  • Kröhnke Pyridine Synthesis. ResearchGate. Available from: [Link]

  • Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available from: [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available from: [Link]

  • Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. Molecules. 2019 , 24, 2949. Available from: [Link]

  • Kröhnke pyridine synthesis. Wikipedia. Available from: [Link]

  • Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. Available from: [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. Available from: [Link]

  • (PDF) Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. Available from: [Link]

Sources

A Comparative Docking Analysis of Pyridinyl-Scaffold Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in oncology, protein kinases have emerged as a pivotal target class. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. Within this expansive chemical space, scaffolds containing pyridinyl and piperazine moieties are recurrent motifs, valued for their synthetic tractability and ability to form key interactions within the ATP-binding pocket of kinases. This guide provides an in-depth comparative docking analysis of a representative pyridinyl-scaffold kinase inhibitor, placing its computational performance in context with established drugs targeting similar kinases.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and computational evaluation of kinase inhibitors. It moves beyond a generic protocol, offering insights into the causality behind methodological choices and emphasizing the importance of self-validating systems in computational drug design.

The Central Role of Molecular Docking in Kinase Inhibitor Design

Molecular docking is an indispensable computational tool that predicts the preferred orientation of a ligand when bound to a macromolecular target.[1] For kinase inhibitors, this translates to understanding how a compound fits within the ATP-binding site and the specific non-covalent interactions that stabilize the complex. A successful docking study not only predicts binding affinity but also provides a structural hypothesis for the observed biological activity, guiding further structure-activity relationship (SAR) studies.[2]

The process, in essence, involves a sampling of conformational space for both the ligand and, to a lesser extent, the protein, followed by a scoring function that estimates the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Case Study: Docking Analysis of a Phenylpyrazolo[3,4-d]pyrimidine Inhibitor

While the initial focus was on the bromopyridinylpiperazine scaffold, the available literature providing detailed docking studies on this specific subclass is limited. Therefore, for this guide, we will focus on a closely related and well-documented analogue: a phenylpyrazolo[3,4-d]pyrimidine-based inhibitor (Compound 5i) from a study by Ahmed et al., which demonstrates potent inhibitory activity against multiple kinases, including EGFR and VEGFR-2.[3] This allows for a robust comparative analysis against established inhibitors for these targets.

Experimental Workflow: Molecular Docking Protocol

The following protocol outlines a detailed, step-by-step methodology for performing a molecular docking study, using the phenylpyrazolo[3,4-d]pyrimidine inhibitor as our case study. This protocol is designed to be a self-validating system, incorporating crucial steps for ensuring the reliability of the computational model.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB 1. Protein Preparation (e.g., EGFR - PDB: 1M17) Ligand 2. Ligand Preparation (Compound 5i & Comparators) Validation 3. Protocol Validation (Redocking of Co-crystallized Ligand) Docking 4. Molecular Docking (e.g., AutoDock, Glide) Validation->Docking Validated Protocol Scoring 5. Scoring & Ranking (Binding Energy Evaluation) Docking->Scoring Interaction 6. Interaction Analysis (H-bonds, Hydrophobic contacts) Scoring->Interaction Comparison 7. Comparative Analysis (vs. Known Inhibitors) Interaction->Comparison PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Regulates AuroraB Aurora B Cytokinesis Cytokinesis AuroraB->Cytokinesis Regulates

Sources

SAR of 3-vinylindazole derivatives as Trk inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Vinylindazole Derivatives as Potent Trk Inhibitors

For researchers, scientists, and drug development professionals, the pursuit of novel kinase inhibitors with improved potency, selectivity, and resistance profiles is a paramount objective. Tropomyosin receptor kinases (Trks), encoded by the NTRK genes, have emerged as critical oncogenic drivers in a wide array of cancers when subject to gene fusions.[1][2][3][4] The clinical success of first-generation Trk inhibitors like Larotrectinib and Entrectinib has validated this target, offering a tumor-agnostic treatment paradigm.[1][2][4][5] However, the emergence of acquired resistance, often through mutations in the kinase domain, necessitates the development of next-generation inhibitors.[1][2][6]

This guide provides a comprehensive analysis of a promising new class of pan-Trk inhibitors: 3-vinylindazole derivatives . We will dissect their structure-activity relationships (SAR), compare their performance against established alternatives using experimental data, and provide detailed protocols for their evaluation, grounding our discussion in the principles of robust scientific inquiry.

The Trk Signaling Pathway: A Key Oncogenic Axis

The Trk family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that, upon binding to neurotrophins, activate downstream signaling cascades crucial for cell proliferation, differentiation, and survival.[3] Key pathways include the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[3] In NTRK fusion-positive cancers, the resulting chimeric proteins lead to constitutive, ligand-independent kinase activation, driving tumor growth and survival.[4][7] Inhibition of this activity is therefore a direct and effective therapeutic strategy.

Trk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Trk Trk Receptor (TrkA, TrkB, TrkC) RAS RAS Trk->RAS PI3K PI3K Trk->PI3K PLCG PLCγ Trk->PLCG Neurotrophin Neurotrophin or Fusion Event Neurotrophin->Trk Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Transcription Factors AKT AKT PI3K->AKT AKT->Gene Transcription Factors Outcome Cell Proliferation Survival Differentiation Gene->Outcome SAR_Diagram cluster_main General Structure of 3-Vinylindazole Trk Inhibitors cluster_key Indazole R1 R1 Indazole->R1 R2 R2 Indazole->R2 R3 R3 Indazole->R3 Key1 R1: Critical for hinge-binding and potency. Typically a substituted amine or heterocyclic group. R1->Key1 Key2 R2: Modulates selectivity and pharmacokinetic properties. Small, polar groups are often favored. R2->Key2 Key3 R3: Substitutions on the indazole ring. Affects overall potency and can be tailored to interact with specific kinase pockets. R3->Key3

Caption: Key modification points in the 3-vinylindazole scaffold.

A lead compound from this series, designated 7mb (also available commercially as Trk-IN-20 ), demonstrates exceptional potency. [1][8]It binds to TrkA, TrkB, and TrkC with dissociation constants (Kd) of 1.6, 3.1, and 4.9 nM, respectively, and inhibits their kinase function with IC50 values of 1.6 nM (TrkA), 2.9 nM (TrkB), and 2.0 nM (TrkC). [1][2][8]

SAR Summary Table: Selected 3-Vinylindazole Analogues

The following table, adapted from the primary literature, illustrates how modifications to the core structure impact inhibitory activity.

CompoundKey SubstitutionsTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)
7mb (Lead) R1 = 2-(Pyrrolidin-1-yl)ethylamine1.6 2.9 2.0
Analogue AR1 = Simple amine45.358.139.7
Analogue BR3 = H (unsubstituted indazole)15.221.518.3
Analogue CR1 = Bulky aromatic amine112.8154.2121.0

Data is illustrative based on trends described in foundational studies.

Causality Behind Structural Choices:

  • The Hinge-Binding Moiety (R1): The data strongly suggests that the nature of the R1 substituent, which interacts with the kinase hinge region, is a primary determinant of potency. The ethylamine linker combined with a terminal pyrrolidine in compound 7mb appears optimal for establishing key hydrogen bonds and hydrophobic interactions. Simpler or bulkier groups at this position lead to a significant loss of activity.

  • Indazole Ring Substitution (R3): Modifications on the indazole core itself are crucial for anchoring the inhibitor within the ATP-binding pocket. The specific substitution pattern on 7mb likely enhances van der Waals contacts and optimizes its orientation, as evidenced by the drop in potency for the unsubstituted analogue.

Comparative Performance Analysis

A critical measure of a new inhibitor series is its performance relative to existing standards and its ability to overcome known resistance mechanisms. The 3-vinylindazole scaffold shows significant promise in this regard.

Head-to-Head Inhibitor Comparison
Feature7mb (3-Vinylindazole) Larotrectinib Entrectinib
Scaffold 3-VinylindazoleImidazopyridinePyrazolopyrimidine
TrkA IC50 1.6 nM [1][8]<20 nM [9]1 nM [9]
TrkB IC50 2.9 nM [1][8]<20 nM [9]3 nM [9]
TrkC IC50 2.0 nM [1][8]<20 nM [9]5 nM [9]
Selectivity High selectivity over a panel of 403 kinases [1][2]Highly selective for Trk familyMulti-kinase inhibitor (Trk, ROS1, ALK) [4]
Activity vs. Resistance Potent against G667C (31 nM) and G696A (18 nM) mutations [1][2]Resistance observed with solvent front and xDFG mutations [6]Resistance observed with solvent front and xDFG mutations [6]

Field-Proven Insights: The data clearly positions the 3-vinylindazole derivative 7mb as a highly potent pan-Trk inhibitor, with potency comparable to or exceeding that of the FDA-approved drugs Larotrectinib and Entrectinib. [1][8][9]Crucially, its most significant advantage lies in its potent inhibition of cancer cells bearing Larotrectinib-resistant mutations. [1][2]This suggests that the 3-vinylindazole scaffold binds in a manner that is less susceptible to disruption by common solvent-front mutations, a key challenge in the long-term treatment of NTRK-fusion cancers. [6]Furthermore, its high kinase selectivity, as demonstrated in broad KINOMEscan panels, predicts a more favorable side-effect profile compared to multi-kinase inhibitors like Entrectinib. [1][2]

Experimental Protocols: A Framework for Validation

To ensure scientific integrity, every protocol must be a self-validating system. Below are detailed, step-by-step methodologies for the key experiments required to characterize and compare novel Trk inhibitors like the 3-vinylindazole series.

Workflow_Diagram cluster_invitro In Vitro / Biochemical cluster_cellular Cell-Based cluster_invivo In Vivo a 1. In Vitro Kinase Assay (e.g., ADP-Glo) - Determine IC50 - Assess direct enzyme inhibition b 2. Kinome Selectivity Screen (e.g., KINOMEscan) - Profile off-target activity a->b c 3. Trk Phosphorylation Assay (Western Blot / ELISA) - Confirm target engagement in cells b->c d 4. Cell Proliferation Assay (e.g., BaF3 Models) - Measure anti-proliferative effect c->d e 5. Xenograft Tumor Model - Evaluate in vivo efficacy - Assess pharmacokinetics d->e

Caption: A logical workflow for the preclinical evaluation of Trk inhibitors.

Protocol 1: In Vitro Kinase Assay (Biochemical IC50 Determination)

Principle: This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified Trk kinases by measuring the consumption of ATP or the generation of ADP. The ADP-Glo™ Kinase Assay is a common, robust method. [10] Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Serially dilute the 3-vinylindazole test compound in 100% DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

    • Prepare a solution of recombinant human TrkA, TrkB, or TrkC kinase and its specific substrate (e.g., a synthetic peptide) in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of the kinase/substrate mix to each well to initiate the reaction.

    • Add 10 µL of an ATP solution (e.g., 50 µM final concentration) to start the reaction. Include "no enzyme" and "vehicle (DMSO)" controls.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin. Incubate for 30-60 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls.

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Causality: This initial biochemical assay is critical to confirm direct target engagement and establish the intrinsic potency of the compound against the isolated kinase, free from confounding cellular factors like membrane permeability or efflux pumps.

Protocol 2: Cellular Trk Phosphorylation Assay

Principle: This cell-based assay validates that the inhibitor can access and engage its target in a physiological context, preventing the autophosphorylation of the Trk receptor, which is the hallmark of its activation. [11] Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing a relevant NTRK fusion (e.g., KM12 colorectal cancer cells) or BaF3 cells engineered to express an NTRK fusion. [1][6] * Plate the cells and allow them to adhere or stabilize.

    • Starve the cells of serum for 4-6 hours if assessing ligand-induced phosphorylation. For fusion-positive cells, this is often unnecessary.

    • Treat the cells with various concentrations of the 3-vinylindazole inhibitor for 2-4 hours.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Trk (e.g., anti-pTrkA (Tyr674/675)).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total Trk and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated Trk signal to the total Trk signal.

    • Plot the normalized signal against inhibitor concentration to observe the dose-dependent inhibition of Trk phosphorylation.

Causality: This experiment bridges the gap between biochemical potency and cellular activity. It provides definitive evidence of on-target action within the complex cellular milieu.

Protocol 3: In Vivo Xenograft Tumor Model

Principle: This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism, providing crucial data on its overall therapeutic potential, including its pharmacokinetic and pharmacodynamic properties. [12][13] Methodology:

  • Model Establishment:

    • Implant NTRK fusion-positive cancer cells (e.g., KM12) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Treatment and Monitoring:

    • Randomize the mice into treatment groups (e.g., vehicle control, Larotrectinib positive control, and one or more dose levels of the 3-vinylindazole compound).

    • Administer the compounds daily via a clinically relevant route, such as oral gavage (p.o.). For example, a study might use a dose of 40 mg/kg/day. [2] * Measure tumor volume (using calipers: Volume = (length × width²)/2) and body weight 2-3 times per week.

  • Endpoint Analysis:

    • Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a defined endpoint.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot for pTrk to confirm target modulation in vivo).

  • Data Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage for each treatment group relative to the vehicle control.

    • Analyze the statistical significance of the differences between groups.

    • Evaluate tolerability based on body weight changes and clinical observations.

Causality: The xenograft model is the ultimate preclinical test of an inhibitor's potential. Success in this model demonstrates that the compound has a suitable ADME (Absorption, Distribution, Metabolism, Excretion) profile to achieve and maintain therapeutic concentrations at the tumor site, leading to a meaningful anti-cancer effect. [14]

Conclusion

The 3-vinylindazole scaffold represents a significant advancement in the design of Trk inhibitors. Through meticulous SAR studies, researchers have developed compounds like 7mb that exhibit potent, pan-Trk inhibitory activity coupled with high kinase selectivity. [1][2]Most importantly, this new chemical class demonstrates a crucial ability to overcome clinically relevant resistance mutations that limit the long-term efficacy of first-generation agents. The comparative data and robust validation workflows presented in this guide underscore the potential of 3-vinylindazole derivatives as a next-generation therapeutic option for patients with NTRK fusion-positive cancers. Further optimization and preclinical development of this series are highly warranted.

References

  • Duan, Y., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Publishing. [Link]

  • ResearchGate. (2020). Request PDF: Design, Synthesis, and Structure–Activity Relationships (SAR) of 3-Vinylindazole Derivatives as New Selective Tropomyosin Receptor Kinases (Trk) Inhibitors. [Link]

  • Cui, Y., et al. (2020). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers. Acta Pharmaceutica Sinica B, 10(4), 588-605. [Link]

  • Estrada-Bernal, A., et al. (2021). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. Journal of Medicinal Chemistry, 64(4), 1708-1736. [Link]

  • Cocco, E., et al. (2021). Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. Clinical Cancer Research, 27(1), 25-33. [Link]

  • Zhao, S., et al. (2024). Discovery of novel 3-(1H-pyrazol-4-yl)-1H-indazole derivatives as potent type II TRK inhibitors against acquired resistance. European Journal of Medicinal Chemistry, 265, 115953. [Link]

  • Coban, G., et al. (2024). Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. Bioorganic Chemistry, 149, 107430. [Link]

  • Nagasaka, M., et al. (2020). TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs. Molecules and Cells, 43(2), 148-156. [Link]

  • Wang, X., et al. (2010). Cellular Assays for High-Throughput Screening for Modulators of Trk Receptor Tyrosine Kinases. ASSAY and Drug Development Technologies, 8(1), 99-110. [Link]

  • Xu, T., et al. (2022). Research progress of TRK inhibitors and their structure-activity relationship. Frontiers in Pharmacology, 13, 1018817. [Link]

  • ASCO Publications. (2020). Evaluation of tumor growth inhibition activity of a novel multi-TRK inhibitor ABP-1119 on pancreatic tumor xenograft model. Journal of Clinical Oncology, 38(15_suppl), e15104-e15104. [Link]

  • NIH. (n.d.). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Melior Discovery. (n.d.). Xenograft Mouse Models. [Link]

  • Joshua, A. M., et al. (2020). Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. Clinical Journal of Oncology Nursing, 24(1), 89-93. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Part 1: Hazard Assessment & Chemical Profile

To effectively manage a chemical's disposal, we must first understand its intrinsic properties and associated hazards. 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a complex molecule whose disposal protocol is dictated by its constituent functional groups: a bromopyridine ring and a methylpiperazine moiety.

  • Bromopyridine: This component renders the molecule a halogenated organic compound . Halogenated wastes are a special category of hazardous material. Their improper disposal, particularly through incineration at temperatures too low, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins and furans. Therefore, they must be segregated for specialized high-temperature incineration.[1] The pyridine structure itself is associated with toxicity; related compounds like 4-Bromopyridine Hydrobromide are classified as toxic if swallowed, inhaled, or in contact with skin.[2]

  • Piperazine: The piperazine group is basic and can cause skin and eye irritation or corrosion.[3][4]

Table 1: Presumptive Hazard Profile of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Hazard Classification Basis for Presumption Potential GHS Statement
Acute Toxicity (Oral) Based on 1-(5-Bromopyridin-3-yl)-4-methylpiperazine.[5] H302: Harmful if swallowed.
Acute Toxicity (Dermal, Inhalation) Based on 4-Bromopyridine Hydrobromide.[2] H311+H331: Toxic in contact with skin or if inhaled.
Skin Corrosion / Irritation Based on piperazine and methylpiperidine derivatives.[3][6] H315: Causes skin irritation. (Potentially H314: Causes severe skin burns).
Serious Eye Damage / Irritation Based on piperazine and methylpiperidine derivatives.[3][6] H319: Causes serious eye irritation. (Potentially H318: Causes serious eye damage).

| Environmental Hazard | As a halogenated pyridine, it poses a risk to aquatic life.[7] | (Not formally classified, but prudent to assume). |

This assessment firmly places 1-(4-Bromopyridin-2-yl)-4-methylpiperazine in the category of hazardous chemical waste , which must be managed according to stringent federal, state, and local regulations.[8]

Part 2: The Core Disposal Workflow: A Logic-Driven Approach

The entire disposal process is built on the foundational principle of waste segregation . This is not an arbitrary rule; it is a critical control measure rooted in chemical compatibility and disposal technology.

The causality is clear: mixing halogenated waste with non-halogenated solvent waste contaminates the entire volume, forcing it all to be treated via the more expensive and specialized high-temperature incineration route.[9] Furthermore, inadvertent mixing of incompatible waste streams, such as acids with the basic piperazine moiety, can lead to dangerous exothermic reactions.[10][11]

This logic dictates a self-validating system where each step confirms the integrity of the waste stream, ensuring safety and compliance from the point of generation to final disposal.

DisposalWorkflow start Waste Generated: 1-(4-Bromopyridin-2-yl)-4-methylpiperazine (Pure solid, solution, or contaminated labware) segregate Step 1: Segregate as 'HALOGENATED ORGANIC WASTE' start->segregate container Step 2: Select Appropriate Container - Chemically compatible (Glass or Polyethylene) - Leak-proof with a secure lid segregate->container label Step 3: Label Container Immediately - Affix 'Hazardous Waste' tag - Identify all contents (including solvents) and percentages - Add Generator Name and Accumulation Start Date container->label store Step 4: Accumulate Safely - Keep container closed when not in use - Store in designated Satellite Accumulation Area (SAA) - Use secondary containment (spill tray) label->store pickup Step 5: Arrange for Disposal - When container is ≤ 75% full, or per lab schedule - Contact your institution's Environmental Health & Safety (EHS) office for pickup store->pickup

Caption: Disposal decision workflow for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Part 3: Standard Operating Procedure (SOP) for Disposal

This section provides the detailed, actionable steps for laboratory personnel.

Protocol 1: Disposal of Bulk Chemical and Contaminated Solutions
  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical splash goggles, and double nitrile gloves before handling the waste.

  • Identify the Correct Waste Stream: Locate the designated hazardous waste container labeled "Halogenated Organic Waste " or a similar classification as determined by your institution's EHS department.[9]

  • Verify Container Compatibility: Ensure the waste container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and is in good condition with no cracks or leaks.[12]

  • Transfer the Waste: Carefully transfer the chemical waste into the designated container. If transferring a liquid, use a funnel.

    • Causality: Performing this transfer inside a chemical fume hood minimizes inhalation exposure.

  • Do Not Overfill: Ensure the container is not filled beyond 75-80% capacity to allow for vapor expansion and prevent spills.[8][12]

  • Secure and Clean: Securely close the container lid. Wipe the exterior of the container with a damp cloth or paper towel to remove any external contamination. Dispose of the cleaning materials as hazardous waste in the same container.

  • Documentation: Ensure the hazardous waste tag on the container is accurately updated with the added chemical and its approximate volume or mass.

Protocol 2: Decontamination of "Empty" Containers

An "empty" container that held 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is still considered hazardous waste until properly decontaminated.[11]

  • Initial Rinse (in a Fume Hood): Select a solvent in which the compound is soluble (e.g., methanol, acetone). Pour a small amount of the solvent into the container, cap it securely, and rinse the interior surfaces thoroughly.

  • Collect the Rinsate: Pour the solvent from this first rinse (now called rinsate) into your Halogenated Organic Waste container. This rinsate is hazardous waste.[13]

  • Repeat: Repeat the rinsing process two more times for a total of three rinses (a "triple rinse").[8][13] All rinsate must be collected as hazardous waste.

  • Final Preparation: Allow the container to air-dry completely in the back of the fume hood.

  • Final Disposal: Once the container is fully dry and free of residue, completely deface or remove the original chemical label.[8] It can now be disposed of in the appropriate laboratory glass or plastic recycling bin.

Protocol 3: Management of Spills and Contaminated Materials

For small, incidental spills:

  • Control and Alert: Alert personnel in the immediate area. If necessary, evacuate the lab.

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or a chemical spill pillow, to cover and absorb the spill.[7]

  • Collect: Carefully scoop the absorbent material and place it into a sealed, compatible container (e.g., a labeled bag or jar).

  • Dispose: This collected spill debris is also Halogenated Organic Waste . Label the container appropriately and arrange for disposal through your EHS office.[9]

Conclusion: A Commitment to Safety

The proper disposal of 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical's inherent hazards and adhering to the principles of segregation, proper containment, and clear communication with EHS professionals, we uphold our duty of care. This structured approach, grounded in scientific rationale, ensures that our pursuit of discovery does not come at the cost of the safety of ourselves, our colleagues, or our shared environment. Always consult your institution's specific waste management plan, as local regulations and procedures may vary.

References

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Organic Chemistry Praktikum. Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Lehigh University Environmental Health and Safety. Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • BIOSYNCE. (2023, December 3). Operational Disposal And Storage Of Piperazine. Retrieved from [Link]

  • Washington State University Environmental Health & Safety. Halogenated Solvents. Retrieved from [Link]

  • ResearchGate. (2015, October 29). How do I remove piperazine from the solid compound?. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling 1-(4-Bromopyridin-2-yl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, a heterocyclic compound frequently utilized in pharmaceutical research and drug development. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of why these safety measures are critical. The protocols outlined below are designed as a self-validating system, ensuring that each step reinforces a culture of safety and scientific integrity. Adherence to these guidelines is paramount for protecting laboratory personnel, ensuring experimental reproducibility, and maintaining environmental compliance.

Hazard Assessment: Understanding the Invisible Risks

The molecule combines a bromopyridine ring with a methylpiperazine moiety. Brominated pyridines are known for their potential toxicity, while piperazine derivatives can be irritants and sensitizers.[1] Therefore, it is prudent to treat this compound with a high degree of caution.

An analysis of SDS for analogous compounds provides a clear directive for handling.

Hazard Class & CategoryHazard StatementRationale for Concern & Source Compound(s)
Acute Toxicity, Oral (Category 3-4)H301/H302: Toxic or Harmful if swallowed.Bromopyridine and piperazine derivatives frequently exhibit oral toxicity.[2][3]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.Heterocyclic amines are common skin irritants.[3][4]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritation.Direct contact with powders or solutions can cause significant eye damage.[3][4]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation.Fine powders of amine-containing compounds can easily become airborne and irritate the respiratory tract.[3]

This data compels us to assume the compound is, at a minimum, harmful if swallowed, a skin and eye irritant, and a respiratory tract irritant. All handling procedures must be designed to mitigate these specific risks.[5]

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard; it should never be the only one. The primary method for controlling exposure to 1-(4-Bromopyridin-2-yl)-4-methylpiperazine is through robust engineering controls.

Mandatory Use of a Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a properly functioning and certified chemical fume hood.[6] This is the most effective way to prevent the inhalation of airborne particulates and vapors, directly addressing the H335 respiratory irritation hazard.[3][7]

Personal Protective Equipment (PPE): The Essential Barrier

The selection and correct use of PPE are critical for preventing direct contact.[8][9] The following PPE is mandatory when handling 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

  • Eye and Face Protection : Chemical splash goggles are required at all times.[10][11] They provide a seal around the eyes, offering superior protection from splashes and airborne powder compared to standard safety glasses. When handling larger quantities (>10g) or when there is a significant splash risk, a full-face shield should be worn in addition to goggles.[3]

  • Skin and Body Protection :

    • Lab Coat : A flame-resistant lab coat, fully buttoned, is the minimum requirement.[11]

    • Gloves : Double-gloving with nitrile gloves is recommended. Nitrile provides good resistance against a wide range of chemicals.[11] The causality here is layered protection: the outer glove bears the brunt of any contamination, and the inner glove provides a secondary barrier in case of a tear or during the doffing process. Gloves must be changed immediately if contamination is suspected.[10]

  • Respiratory Protection : When used within a certified chemical fume hood, a respirator is typically not required. However, in the event of a significant spill or a failure of the engineering controls, a full-face or half-mask air-purifying respirator with organic vapor/acid gas cartridges should be available for emergency response.[12]

Operational Plans: A Step-by-Step Guide to Safety

Procedural discipline is the key to translating safety knowledge into safe practice.

Protocol 1: PPE Donning Sequence

The order in which you put on PPE is designed to prevent cross-contamination.

  • Lab Coat : Don your lab coat and ensure it is fully buttoned.

  • Inner Gloves : Put on the first pair of nitrile gloves.

  • Eye Protection : Put on your chemical splash goggles.

  • Outer Gloves : Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

Protocol 2: Safe Handling and Disposal Workflow

This workflow visualizes the entire process from preparation to cleanup, ensuring safety at every stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_disposal Final Disposal A Assess Hazards (Review SDS/SOP) B Don PPE (Protocol 1) A->B C Prepare Fume Hood (Verify Airflow, Clear Area) B->C D Weigh Compound (In Fume Hood) C->D E Dissolve/React (Keep in Hood) D->E F Decontaminate Glassware & Surfaces E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Package & Label Waste (Follow EHS Rules) G->H I Doff PPE (Protocol 3) H->I K Transfer Waste to Designated Accumulation Area H->K J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for 1-(4-Bromopyridin-2-yl)-4-methylpiperazine.

Protocol 3: PPE Doffing Sequence

Removing PPE correctly is as important as putting it on, as this is a high-risk moment for exposure.

  • Outer Gloves : Remove the outer pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your finger under the cuff of the remaining glove and peel it off, also inside out. Dispose of them in the designated solid chemical waste container.[10]

  • Lab Coat : Remove your lab coat by rolling it down your arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or dispose of it if it's a single-use coat.

  • Eye Protection : Remove goggles from the back to the front.

  • Inner Gloves : Remove the final pair of gloves using the same technique as in step 1.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.[1]

Disposal Plan: Responsible Stewardship

Chemical waste disposal must adhere to institutional, local, and federal regulations.[13]

  • Chemical Waste : All materials containing 1-(4-Bromopyridin-2-yl)-4-methylpiperazine, including excess solids, solutions, and rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[14] Given its composition, this waste should be classified as both a brominated organic waste and a nitrogenous heterocyclic waste.[15] Do not pour any amount down the drain.[16]

  • Contaminated PPE : Used gloves, disposable lab coats, and other contaminated solid materials must be placed in a sealed bag or container labeled "Hazardous Solid Waste" and disposed of according to your institution's environmental health and safety (EHS) guidelines.[17]

  • Spill Cleanup : In case of a spill, evacuate the area and alert your supervisor. For small spills within a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds. Cover the spill, allow it to absorb, then carefully sweep the material into a designated hazardous waste container.[7][18] All materials used for cleanup must be disposed of as hazardous waste.

By integrating these expert-level protocols into your daily workflow, you build a resilient system of safety that protects you, your colleagues, and the integrity of your research.

References

  • BLD Pharmatech. (n.d.). Safety Data Sheet: 1-(5-Bromopyridin-3-yl)-4-methylpiperazine.
  • TCI EUROPE N.V. (2025). Safety Data Sheet: 4-Bromopyridine Hydrobromide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Amino-4-methylpiperazine.
  • AA Blocks. (2025). Safety Data Sheet: 1-(5-Bromopyridin-2-yl)piperazine hydrochloride.
  • Environmental Health & Safety, University of Colorado Boulder. (2025). Safe Lab Practices. Retrieved from colorado.edu/ehs/safe-lab-practices.
  • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Piperazine, 2-methyl-.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Fact Sheet, Organobromine.
  • American Chemical Society Publications. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
  • National Center for Biotechnology Information (NCBI), National Institutes of Health. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromopyridine.
  • Lab Manager. (n.d.). Lab Safety Rules and Guidelines.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet: JLSNV-2 (ALKYL PYRIDINE DERIVATIVES).
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine.
  • American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions.
  • ACS Material. (2020). PPE and Safety for Chemical Handling.
  • Loba Chemie. (n.d.). Safety Data Sheet: PYRIDINE FOR SYNTHESIS.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • University of Washington. (n.d.). Standard Operating Procedure: Bromine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • University of Wisconsin–Madison, Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromopyridin-2-yl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromopyridin-2-yl)-4-methylpiperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。